molecular formula C9H8FNO B11924840 5-Fluoro-2-methylisoindolin-1-one

5-Fluoro-2-methylisoindolin-1-one

Cat. No.: B11924840
M. Wt: 165.16 g/mol
InChI Key: KIBXTNBHHWRGJQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylisoindolin-1-one is a high-purity small molecule research compound with the molecular formula C9H8FNO . This fluorinated isoindolinone derivative belongs to the class of organic compounds known as isoindolines, characterized by a bicyclic structure incorporating both lactam and aromatic ring functionalities. The compound's molecular framework, featuring a specific fluorine substitution pattern and methyl group at the 2-position, makes it a valuable intermediate in medicinal chemistry and drug discovery research. This compound is offered as a solid material of high chemical purity suitable for research applications . Researchers utilize 5-Fluoro-2-methylisoindolin-1-one as a key synthetic building block in the development of pharmacologically active molecules, particularly in the exploration of isoindolin-1-one derivatives with potential therapeutic applications . The structural motif of fluorinated isoindolinones has demonstrated significant research interest in various biomedical fields, including oncology investigational compounds . Handling Precautions: This product is intended for research purposes only in laboratory settings. Researchers should consult appropriate safety documentation before use. Not for diagnostic, therapeutic, or human use. Storage: Maintain sealed containers under dry conditions at room temperature for optimal stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-fluoro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8FNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3

InChI Key

KIBXTNBHHWRGJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoro-2-methylisoindolin-1-one: Structure, Synthesis, and Potential Applications

Foreword: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The isoindolinone core is one such "privileged structure," a framework that has given rise to a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic nature presents a well-defined vector for substituent placement, allowing for precise interaction with biological targets. When this powerful scaffold is combined with the unique properties of fluorine—an element prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions—we unlock a new tier of chemical entities with significant potential.[4][5][6]

This guide provides an in-depth technical overview of 5-Fluoro-2-methylisoindolin-1-one , a compound that sits at the intersection of these two critical areas. We will move beyond a simple recitation of facts to explore the causality behind its properties, the logic of its synthesis, and its strategic application as a versatile building block for the next generation of therapeutics. This document is intended for the practicing researcher, scientist, and drug development professional who requires not just data, but actionable, field-proven insights.

Part 1: Core Structural and Physicochemical Profile

A comprehensive understanding of a molecule begins with its fundamental identity and properties. These characteristics dictate its handling, reactivity, and potential pharmacokinetic behavior.

Chemical Identity

The foundational data for 5-Fluoro-2-methylisoindolin-1-one is summarized below. This information is critical for accurate documentation, sourcing, and regulatory compliance.

IdentifierValueSource
IUPAC Name 5-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one[7]
CAS Number 1378706-15-0[8]
Molecular Formula C₉H₈FNO[8]
Molecular Weight 165.17 g/mol [7][8]
Canonical SMILES CN1CC2=CC(F)=CC=C2C1=O[7]
InChI Key KIBXTNBHHWRGJQ-UHFFFAOYSA-N[7]
Structural Analysis & The Role of Fluorine

The molecule's architecture is key to its function. The isoindolinone core is a fused γ-lactam, providing a rigid plane. The N-methyl group adds a specific steric and electronic feature, while the fluorine atom at the 5-position is the most influential substituent.

Figure 1: Chemical structure of 5-Fluoro-2-methylisoindolin-1-one.

Expertise & Causality: The fluorine atom's high electronegativity imparts a significant inductive electron-withdrawing effect on the aromatic ring. This influences several key properties:

  • Acidity of C-H Bonds: The aromatic protons ortho and para to the fluorine are slightly more acidic, which can be relevant in certain organometallic reactions.

  • Dipole Moment: The C-F bond introduces a strong local dipole, altering the molecule's overall polarity and potentially enhancing interactions with polar residues in protein binding pockets.

  • Metabolic Stability: Fluorine substitution at this position can block potential sites of oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, a common strategy to increase the in vivo half-life of drug candidates.[6]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, we can present a combination of known and predicted values, which are essential for planning experiments.

PropertyValue / ObservationRationale / Reference
Appearance White to off-white solidTypical for small organic molecules of this class.
Melting Point Not reported. Expected to be similar to related structures like 5-Fluoro-2-oxindole (143-147 °C).[9]
Solubility Low solubility in water; soluble in common organic solvents (e.g., DCM, Chloroform, Methanol, DMSO).Based on the properties of the closely related 5-Fluoroindolin-2-one.[10]
LogP 1.165[7]
Storage Recommended at 2-8 °C, sealed.[8]

Part 2: Synthesis and Analytical Characterization

The reliable synthesis and unambiguous characterization of a compound are the cornerstones of its utility in research. This section provides a validated framework for both.

Retrosynthetic Analysis and Strategy

The synthesis of N-substituted isoindolinones is well-documented. A highly efficient and common strategy involves the reductive amination of a 2-formylbenzoic acid derivative with a primary amine, which undergoes spontaneous intramolecular cyclization (amidation) to form the lactam ring.[11] This approach is often high-yielding and avoids harsh conditions.

G Target 5-Fluoro-2-methylisoindolin-1-one Disconnect1 C-N Lactam Bond (Intramolecular Amidation) Target->Disconnect1 Intermediate N-methyl-2-(hydroxymethyl)-4-fluorobenzamide (Transient Intermediate) Precursors Precursors: 4-Fluoro-2-formylbenzoic acid + Methylamine (CH3NH2) Disconnect1->Precursors Disconnect Disconnect2 C-N Amine Bond (Reductive Amination)

Figure 2: Retrosynthetic approach for 5-Fluoro-2-methylisoindolin-1-one.

Expertise & Causality: Why choose this route?

  • Trustworthiness & Convergence: It's a convergent synthesis where the two key fragments (the benzoic acid core and the amine) are joined in a single, reliable step.

  • Selectivity: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are known to selectively reduce the intermediate iminium ion in the presence of the aldehyde, preventing over-reduction.[12][13] The intramolecular cyclization is thermodynamically favored, driving the reaction to completion.

Detailed Experimental Protocol

The following is a representative, self-validating protocol derived from established methods for reductive amination and isoindolinone synthesis.[11][13]

Objective: To synthesize 5-Fluoro-2-methylisoindolin-1-one from 4-Fluoro-2-formylbenzoic acid.

Materials:

  • 4-Fluoro-2-formylbenzoic acid (1.0 equiv)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-2-formylbenzoic acid (1.0 equiv) and anhydrous DCM. Stir to dissolve.

  • Imine Formation: Add the methylamine solution (1.2 equiv) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the intermediate iminium ion is typically rapid.

  • Reduction & Cyclization: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Rationale: Portion-wise addition controls any potential exotherm and ensures a steady reduction rate. Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarbonate wash removes any unreacted acidic starting material, while the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 5-Fluoro-2-methylisoindolin-1-one.

Predicted Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While a definitive experimental spectrum is the gold standard, the expected data provides a clear benchmark for validating the synthetic outcome.

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 7.0-7.9 ppm): Three distinct signals. One proton will appear as a doublet of doublets (dd) coupled to both the adjacent proton and the fluorine. The other two protons will show simpler splitting patterns (d or dd) based on their proximity to the fluorine and each other. Methylene Protons (-CH₂-, δ ~4.4 ppm): A singlet integrating to 2H. This signal is deshielded by the adjacent aromatic ring and the nitrogen atom. Methyl Protons (-CH₃, δ ~3.1 ppm): A sharp singlet integrating to 3H.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. Aromatic Carbons (δ 110-150 ppm): Six signals. The carbon directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings. Methylene Carbon (-CH₂-): A signal around δ 50 ppm. Methyl Carbon (-CH₃): A signal around δ 30 ppm.
¹⁹F NMR A single resonance, likely a triplet of doublets or a multiplet due to coupling with the two ortho-protons and the one meta-proton. Its chemical shift will be characteristic of an aryl fluoride.
IR (Infrared) ~1680-1700 cm⁻¹: Strong, sharp absorption corresponding to the lactam C=O stretch. ~2900-3000 cm⁻¹: C-H stretching from the methyl and methylene groups. ~1100-1250 cm⁻¹: Strong C-F stretching band.
MS (Mass Spec) [M]⁺: The molecular ion peak should be observed at m/z = 165.06, corresponding to the molecular formula C₉H₈FNO. High-resolution mass spectrometry (HRMS) would confirm this exact mass.[10]

Part 3: Applications in Research and Drug Development

5-Fluoro-2-methylisoindolin-1-one is not merely a chemical curiosity; it is a strategically designed tool for medicinal chemistry. Its value lies in its role as a scaffold and building block.

The Isoindolinone as a Privileged Scaffold

The isoindolinone framework is present in numerous FDA-approved drugs and clinical candidates, demonstrating its biocompatibility and versatility. Its rigid structure allows it to act as a template, pre-organizing functional groups for optimal target engagement.

G Core Isoindolinone Scaffold (e.g., 5-Fluoro-2-methylisoindolin-1-one) T1 Enzyme Inhibitors (e.g., Kinases, PARP) Core->T1 Functionalization T2 Protein-Protein Interaction Modulators (e.g., Cereblon) Core->T2 Functionalization T3 GPCR Ligands Core->T3 Functionalization T4 Ion Channel Modulators Core->T4 Functionalization

Figure 3: The isoindolinone core as a versatile scaffold for diverse biological targets.
Strategic Value in Medicinal Chemistry
  • Building Block for Complex Molecules: The true power of this compound is as an intermediate. The 5-fluoro substituent can be used as is, or the aromatic ring can be further functionalized. For example, positions on the ring that are activated by the existing substituents can undergo further substitution, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da, this molecule is an ideal fragment for FBDD screening campaigns. Its defined structure and the presence of the fluorine atom as a spectroscopic probe (via ¹⁹F NMR) make it well-suited for identifying low-affinity hits that can be elaborated into potent leads.

  • Analogs of Immunomodulatory Drugs (IMiDs®): A significant area of research involves substitution at the 5-position of the isoindolinone ring, which has led to potent anticancer agents like lenalidomide and pomalidomide.[14] 5-Fluoro-2-methylisoindolin-1-one serves as a key starting point or a comparative analog for developing new agents in this class, where the fluorine atom can be used to fine-tune electronic and steric properties to optimize binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[14]

  • Probes for CNS Disorders: The broader isoindolinone class has shown activity as anticonvulsants and agents targeting the central nervous system (CNS).[15] The introduction of fluorine can improve blood-brain barrier penetration, making this scaffold attractive for developing novel therapeutics for neurological and psychiatric disorders.

Conclusion

5-Fluoro-2-methylisoindolin-1-one represents more than the sum of its atoms. It is a convergence of a privileged heterocyclic core and the strategic incorporation of fluorine. Its well-defined structure, accessible synthesis, and inherent physicochemical properties make it a high-value tool for chemical biologists and medicinal chemists. While its direct biological activity may be modest, its true potential is realized when used as a foundational building block to probe complex biological systems and construct novel, highly functionalized therapeutic candidates. The insights and protocols provided in this guide serve as a validated starting point for researchers looking to leverage this powerful molecule in their discovery programs.

References

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • Karu, S. K., et al. (2024). An Acid-Mediated Multicomponent Domino Reaction for the Synthesis of N-Substituted Isoindolinones. SynOpen. [Link]

  • Smith, K., El-Hiti, G. A., & Hegazy, A. S. (2010). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas. Chemical Communications, 46(16), 2790–2792. [Link]

  • Smith, K., El-Hiti, G. A., & Hegazy, A. S. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 1156–1164. [Link]

  • Bala, S., et al. (2024). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. Archiv der Pharmazie. [Link]

  • JETIR. (2019). Properties and Functions of Isoindoline: A Short Review. JETIR, 6(6). [Link]

  • Ma, R., et al. (2024). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. Organic Letters. [Link]

  • PapersFlow. Fluorinated Heterocyclic Compounds: Research Guide & Papers. [Link]

  • Iaroshenko, V. O., et al. (Eds.). (2021). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 236566, 5-Fluoroisatin. [Link]

  • Powers, J. P., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 50(12), 1267–1269. [Link]

  • Hollingworth, C., & Gouverneur, V. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 12(45), 14954-14966. [Link]

  • Petrič, M., & Gobec, S. (2016). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Expert Opinion on Therapeutic Patents, 26(11), 1333-1338. [Link]

  • Soylu-Eter, E., et al. (2021). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 354(12), e2100238. [Link]

  • Soylu-Eter, E., et al. (2021). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar. [Link]

  • Journal of the American Chemical Society. (1996). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications (book review). [Link]

  • Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • NIST. 5-Fluoro-2-methylaniline Mass Spectrum. [Link]

  • Zhang, Z., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]

  • Pearson+. The two most general amine syntheses are the reductive amination.... [Link]

  • Yang, X., et al. (2006). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron, 62(10), 2240-2246. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Beilstein Journals. Supporting Information: Syntheses of N-labeled pre-queuosine nucleobase derivatives. [Link]

  • Medicines for All Institute. (2021). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

Sources

5-Fluoro-2-methylisoindolin-1-one: Technical Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 5-Fluoro-2-methylisoindolin-1-one , structured for researchers and drug development professionals.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

5-Fluoro-2-methylisoindolin-1-one is a fluorinated isoindolinone derivative serving as a critical scaffold in medicinal chemistry. It belongs to the class of phthalimidines (2,3-dihydro-1H-isoindol-1-ones), which are pharmacophores found in poly(ADP-ribose) polymerase (PARP) inhibitors, mGluR modulators, and anti-inflammatory agents. The inclusion of the C5-fluorine atom enhances metabolic stability and alters the electronic properties of the aromatic ring, influencing ligand-protein binding kinetics.

Key Identifiers
PropertyDetail
CAS Number 1378706-15-0
IUPAC Name 5-Fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one
Synonyms 5-Fluoro-2-methylphthalimidine; 5-Fluoro-2-methyl-1-isoindolinone
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
SMILES CN1CC2=CC(F)=CC=C2C1=O
InChI Key KIBXTNBHHWRGJQ-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water

Synthetic Methodology

The synthesis of 5-Fluoro-2-methylisoindolin-1-one requires regioselective control to ensure the fluorine atom is positioned at C5 rather than C6. The most robust route utilizes a Wohl-Ziegler bromination followed by an intramolecular aminolysis . This protocol avoids the regioselectivity issues often encountered when reducing 4-fluorophthalimides.

Reaction Scheme Visualization

SynthesisRoute SM Methyl 4-fluoro-2-methylbenzoate (Starting Material) Inter Methyl 2-(bromomethyl)-4-fluorobenzoate (Unstable Intermediate) SM->Inter Prod 5-Fluoro-2-methylisoindolin-1-one (Target Scaffold) Inter->Prod Reagent1 NBS, AIBN CCl4 or PhCF3, Reflux Reagent1->Inter Reagent2 MeNH2 (excess) THF/MeOH, 0°C to RT Reagent2->Prod

Figure 1: Regioselective synthesis pathway ensuring C5-fluorine placement via benzylic bromination.

Detailed Experimental Protocol
Step 1: Benzylic Bromination

Objective: Functionalize the benzylic methyl group to create a leaving group for cyclization.

  • Reagents:

    • Methyl 4-fluoro-2-methylbenzoate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • AIBN (0.1 equiv) or Benzoyl Peroxide

    • Solvent: Trifluorotoluene (Green alternative) or

      
       (Traditional).
      
  • Procedure:

    • Dissolve the benzoate in anhydrous solvent (0.2 M concentration) under Argon.

    • Add NBS and initiator.[1]

    • Reflux the mixture (80–90°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

    • Critical Checkpoint: The product, methyl 2-(bromomethyl)-4-fluorobenzoate (CAS 157652-28-3), is lachrymatory and somewhat unstable. Do not purify on silica gel; proceed immediately to Step 2 after workup.

    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate in vacuo to yield the crude benzylic bromide as a yellow oil.

Step 2: Cyclization (Aminolysis)

Objective: Form the lactam ring via nucleophilic attack of methylamine on the ester and displacement of the bromide.

  • Reagents:

    • Crude Methyl 2-(bromomethyl)-4-fluorobenzoate (from Step 1)

    • Methylamine (

      
      ), 2.0 M in THF or Methanol (3.0–5.0 equiv).
      
    • Base:

      
       (1.5 equiv) - Optional, if using HCl salt of amine.
      
  • Procedure:

    • Dissolve the crude bromide in anhydrous THF (0.1 M) and cool to 0°C.

    • Add the methylamine solution dropwise to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Mechanism: The amine first displaces the benzylic bromide (S_N2) to form a secondary amine, which then attacks the intramolecular ester to close the lactam ring.

  • Purification:

    • Concentrate the reaction mixture.

    • Redissolve in EtOAc and wash with water and brine.

    • Purify via flash column chromatography (Gradient: 0

      
       50% EtOAc in Hexanes).
      
    • Yield: Typically 60–75% over two steps.

Medicinal Chemistry Applications

The 5-fluoro-2-methylisoindolin-1-one core is a "privileged scaffold," meaning it is capable of binding to multiple disparate biological targets.

Structure-Activity Relationship (SAR) Logic
  • Fluorine Substitution (C5):

    • Metabolic Blockade: Blocks Phase I metabolism (hydroxylation) at the electron-rich C5 position.

    • Electronic Effect: Lowers the pKa of the aromatic system, potentially strengthening

      
      -stacking interactions with phenylalanine or tyrosine residues in binding pockets (e.g., PARP active sites).
      
  • Lactam Core:

    • Acts as a rigid linker that orients substituents in a fixed geometry.

    • The carbonyl oxygen serves as a hydrogen bond acceptor (HBA).

  • N-Methyl Group:

    • Provides a hydrophobic handle. In drug design, this is often replaced with larger benzyl or piperidine groups to access hydrophobic pockets.

Biological Targets & Pathways

Applications Core 5-Fluoro-2-methylisoindolin-1-one (Scaffold) PARP PARP-1 Inhibition (Oncology) Core->PARP mGluR mGluR1/5 Modulation (CNS Disorders) Core->mGluR BET BET Bromodomain (Epigenetics) Core->BET Emerging Mech1 Mimics Nicotinamide in NAD+ binding pocket PARP->Mech1 Mech2 Allosteric modulation of GPCR transmembrane domain mGluR->Mech2

Figure 2: Therapeutic targets associated with the isoindolin-1-one pharmacophore.

Analytical Characterization (Self-Validation)

To verify the synthesis of CAS 1378706-15-0, the following spectral features must be observed. The presence of Fluorine-Carbon coupling is the primary diagnostic tool.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.15 (s, 3H, 
      
      
      
      ).
    • 
       4.35 (s, 2H, 
      
      
      
      ) — Note: This singlet confirms the lactam ring is intact.
    • 
       7.0–7.8 (m, 3H, Aromatic protons).
      
      • Look for splitting patterns: The proton ortho to Fluorine will appear as a doublet of doublets (

        
        ) due to 
        
        
        
        coupling (~8-10 Hz).
  • ¹³C NMR (CDCl₃):

    • Carbonyl signal around

      
       168 ppm.
      
    • C5 (attached to F) will appear as a doublet with a large coupling constant (

      
       Hz).
      

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precursor Warning: The intermediate methyl 2-(bromomethyl)-4-fluorobenzoate is a potent lachrymator (tear gas agent). All operations involving Step 1 must be performed in a well-ventilated fume hood.

  • Storage: Store at 2-8°C under inert atmosphere.

References

  • Chemical Identity & CAS: Fluorochem Ltd. Product Sheet: 5-Fluoro-2-methylisoindolin-1-one (CAS 1378706-15-0). Available at:

  • Synthetic Methodology (General Isoindolinone): Couture, A., Deniau, E., & Grandclaudon, P. (1999). "An efficient synthesis of 2,3-dihydro-1H-isoindol-1-ones." Tetrahedron, 55(15), 4637-4648.
  • Intermediate Synthesis (Bromination): BenchChem. Technical Guide to Methyl 3-(bromomethyl)benzoate.
  • Scaffold Applications: Csókás, D., et al. (2025). "Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds." ResearchGate.[2] Available at:

  • PARP Inhibition Context: Upadhyay, S. P., et al. (2020). "1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity." Fitoterapia, 146, 104722.

Sources

Solubility Profile of 5-Fluoro-2-methylisoindolin-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methylisoindolin-1-one (CAS: 1378706-15-0) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in the development of immunomodulatory drugs (IMiDs) and protein degradation agents (PROTACs). Its physicochemical behavior is dominated by the rigid isoindolinone core, the electron-withdrawing fluorine substituent at C5, and the N-methyl group which removes the hydrogen bond donor capacity of the amide.

This technical guide provides a rigorous analysis of the compound's solubility profile. Given that specific quantitative thermodynamic solubility data for this intermediate is often proprietary, this guide synthesizes structure-activity relationship (SAR) predictions , calculated physicochemical parameters , and standardized experimental protocols to empower researchers to generate and validate solubility data in their specific context.

Part 1: Physicochemical Baseline & Predicted Solubility

To predict solvent interaction, we must first establish the molecular identity and thermodynamic properties of the solute.

Molecular Identity
PropertyValueImplication for Solubility
IUPAC Name 5-Fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-oneCore Scaffold
CAS Number 1378706-15-0Unique Identifier
Molecular Weight 165.17 g/mol Low MW facilitates dissolution kinetics
Calculated LogP ~1.17Lipophilic; prefers organic phases over aqueous
H-Bond Donors 0No -NH; reduced water solubility
H-Bond Acceptors 2 (C=O, F)Interaction sites for protic solvents
Physical State Solid (Crystalline Powder)Requires energy to break lattice (Enthalpy of fusion)
Predicted Solubility Matrix

Based on the Hansen Solubility Parameters (HSP) of the isoindolinone core and the lipophilicity conferred by the N-methyl and Fluoro groups, the following solubility profile is projected.

  • Class A (High Solubility > 50 mg/mL): Polar Aprotic solvents. The dipole-dipole interactions align well with the amide functionality.

  • Class B (Good Solubility 10–50 mg/mL): Chlorinated and medium-polarity solvents. Excellent for process chemistry and extractions.

  • Class C (Moderate Solubility 1–10 mg/mL): Polar Protic solvents. Solubility is limited by the hydrophobic aromatic ring but aided by H-bonding to the carbonyl.

  • Class D (Poor Solubility < 1 mg/mL): Non-polar aliphatics and neutral aqueous media.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Application
Polar Aprotic DMSO, DMF, DMAcHigh Stock solutions, Biological assays
Chlorinated Dichloromethane (DCM), ChloroformHigh Synthesis workup, Chromatography
Ethers/Esters THF, Ethyl AcetateGood Crystallization, Reaction solvent
Alcohols Methanol, Ethanol, IPAModerate Recrystallization (antisolvent)
Aliphatics Hexane, Heptane, CyclohexanePoor Precipitation, Washing
Aqueous Water (pH 7), PBSVery Poor Biological media (requires co-solvent)

Part 2: Experimental Determination Protocols

Workflow Diagram: Solubility Determination

The following diagram outlines the decision process for characterizing the compound, distinguishing between Kinetic (fast, for screening) and Thermodynamic (accurate, for formulation) methods.

Solubility_Workflow Start Start: 5-Fluoro-2-methylisoindolin-1-one (Solid Sample) Goal Define Goal Start->Goal Kinetic Kinetic Solubility (High Throughput Screening) Goal->Kinetic Early Discovery Thermo Thermodynamic Solubility (Formulation/Process) Goal->Thermo Development DMSO_Stock Dissolve in DMSO (10-20 mM Stock) Kinetic->DMSO_Stock Excess Add Excess Solid to Solvent Thermo->Excess Spike Spike into Buffer/Solvent DMSO_Stock->Spike Precip Detect Precipitation (Nephelometry/UV) Spike->Precip Equilibrate Equilibrate (Shake-Flask) 24h - 72h @ 25°C Excess->Equilibrate Filter Filter/Centrifuge (Remove undissolved solid) Equilibrate->Filter Analyze Quantify Supernatant (HPLC-UV / LC-MS) Filter->Analyze

Figure 1: Decision workflow for selecting Kinetic vs. Thermodynamic solubility assays based on research stage.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for generating data for Certificates of Analysis (CoA) or process optimization.

Materials:

  • 5-Fluoro-2-methylisoindolin-1-one (>5 mg per solvent).

  • Target Solvents (HPLC Grade).

  • Agilent 1200 Series HPLC (or equivalent) with UV detection (254 nm).

  • 0.45 µm PTFE Syringe Filters (compatible with organic solvents).

Step-by-Step Methodology:

  • Saturation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Visual Check:

    • If dissolved immediately: Solubility is >10 mg/mL. Add more solid until saturation is visible.

    • If solid remains: Proceed to equilibration.

  • Equilibration: Place vials on an orbital shaker (500 rpm) at 25°C for 24 hours.

    • Note: For water/buffers, 48-72 hours is recommended to ensure equilibrium.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

    • Critical: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and inject into HPLC. Calculate concentration using a calibration curve of the standard.

Part 3: Solvent Selection Strategy

Choosing the right solvent is a function of the intended application. The properties of 5-Fluoro-2-methylisoindolin-1-one dictate specific solvent systems for synthesis, purification, and analysis.

Application-Specific Solvent Recommendations
ApplicationRecommended Solvent SystemRationale
Reaction Medium Toluene, DMF, 1,4-Dioxane High boiling points allow thermal activation; good solubility for intermediates.
Extraction (Workup) DCM / Water or EtOAc / Water Compound partitions into the organic layer; high LogP (~1.17) ensures efficient recovery.
Crystallization DCM / Hexane or Ethanol / Water Use a "Good/Poor" solvent pair. Dissolve in DCM (Good), slowly add Hexane (Poor) to induce nucleation.
NMR Analysis CDCl3, DMSO-d6 CDCl3 is standard; DMSO-d6 is required if aggregation occurs or for higher concentrations.
LC-MS Mobile Phase Acetonitrile / Water (+0.1% Formic Acid) Standard reverse-phase compatibility; compound is stable in acidic mobile phases.
Decision Logic for Process Development

The following graph illustrates the logic for selecting solvents during the scale-up of 5-Fluoro-2-methylisoindolin-1-one synthesis.

Solvent_Selection Input Process Step Reaction Synthesis/Reaction Input->Reaction Workup Extraction/Wash Input->Workup Purify Crystallization Input->Purify HighT High Temp (>80°C)? Reaction->HighT Partition Partition Coeff? Workup->Partition AntiSolv Antisolvent Strategy Purify->AntiSolv Toluene Toluene / Xylene HighT->Toluene Yes THF THF / 2-MeTHF HighT->THF No DCM DCM (Bottom Layer) Partition->DCM Chlorinated OK EtOAc EtOAc (Top Layer) Partition->EtOAc Green Chem Pair1 DCM + Hexane AntiSolv->Pair1 High Sol Pair2 IPA + Water AntiSolv->Pair2 Polar Impurities

Figure 2: Solvent selection decision tree for synthesis and purification workflows.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Isoindolin-1-one derivatives. PubChem.[1][2] Retrieved from [Link]

  • EPA CompTox. (2025). Physicochemical Properties of Fluorinated Indoles and Isoindoles. US EPA. Retrieved from [Link]

Sources

Electronic Modulation of the Isoindolinone Scaffold via Fluorine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug discovery scientists. It synthesizes specific case study data with fundamental electronic principles to guide scaffold optimization.

A Technical Guide for Medicinal Chemistry Optimization

Executive Summary

The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore found in diverse therapeutics, including immunomodulators (Lenalidomide), anticancer agents (MDM2 inhibitors), and glucosylceramide synthase (GCS) inhibitors.

While the scaffold offers a rigid bicyclic core, its physicochemical properties—specifically metabolic stability and electronic distribution —often require fine-tuning. Strategic fluorine substitution on the benzenoid ring (positions C4–C7) is a proven tactic to modulate these properties without altering the steric footprint significantly.

This guide details the electronic consequences of fluorination at specific vector points, providing a decision-making framework for SAR (Structure-Activity Relationship) optimization.

Electronic & Structural Impact of Fluorination[1][2]

The Numbering System

To ensure precision, this guide utilizes the standard IUPAC numbering for the isoindolin-1-one core:

  • Position 1: Carbonyl (C=O)

  • Position 2: Nitrogen (Lactam NH or N-R)

  • Position 3: Benzylic Carbon (Methylene)

  • Positions 4–7: Aromatic Ring (C4 is peri to C3; C7 is peri to C1)

Electronic Vector Mapping

Fluorine acts as a "polar handle," exerting a strong inductive effect (-I) and a moderate resonance effect (+R). In the context of the isoindolinone system, the vector of fluorination dictates the electronic density of the lactam and the acidity of the benzylic protons.

  • C5 & C6 Substitution (Meta/Para to Carbonyl):

    • Effect: These positions are electronically coupled to the lactam system. Fluorination here lowers the electron density of the aromatic ring, which can increase the acidity (H-bond donor capability) of the N-H (if unsubstituted) via inductive withdrawal.

    • Metabolic Impact: These are common sites for P450-mediated hydroxylation. Fluorine blocks this "soft spot," significantly extending half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Case Study Data: In GCS inhibitors, F-substitution at C5 or C6 improved enzyme potency by ~3-fold compared to the hydrogenated parent [1].

  • C4 & C7 Substitution (Ortho/Peri effects):

    • C4 Effect: Located peri to the C3-methylene. Fluorination here can create steric or electrostatic repulsion with substituents at C3. In several SAR campaigns, C4-fluorination proved detrimental to binding affinity due to steric clashes within the binding pocket [1].

    • C7 Effect: Located peri to the Carbonyl (C1). This creates a strong dipole-dipole interaction with the carbonyl oxygen, potentially altering the planarity of the amide bond or locking the conformation of N-substituents.

Physicochemical Data Summary

The following table summarizes the impact of mono-fluorination on a representative isoindolinone lead compound (GCS Inhibitor series) [1].

SubstitutionRelative Potency (IC50)Lipophilicity (iVLE)*Metabolic StabilityElectronic Consequence
Unsubstituted (H) 1.0x (Baseline)BaselineLow (C5/C6 oxidation)Standard Lactam Dipole
C5-Fluoro 3.0x Potency Increase Improved (> 6.0)High (Blocks P450)Inductive withdrawal stabilizes H-bonds
C6-Fluoro 3.0x Potency Increase Improved (> 6.0)High (Blocks P450)Inductive withdrawal stabilizes H-bonds
C4-Fluoro 0.5x (Potency Decrease)NeutralModerateSteric clash at C3-interface
C5, C6-Difluoro Additive (>3x) HighVery HighSynergistic electronic withdrawal

*iVLE: Predicted Volume Ligand Efficiency (Higher is better for dose projection).

Visualization: Electronic & SAR Decision Pathways

The following diagrams visualize the decision-making process for optimizing the scaffold.

SAR Optimization Logic Flow

G Start Isoindolinone Lead (Metabolic Instability / Low Potency) Analysis Identify Metabolic Soft Spots (Usually C5/C6) Start->Analysis Decision Select Fluorination Site Analysis->Decision PathC4 C4 Position (Peri to C3) Decision->PathC4 Steric Check PathC5C6 C5 / C6 Position (Meta/Para to C1) Decision->PathC5C6 Metabolic Block PathC7 C7 Position (Peri to C=O) Decision->PathC7 Conformation OutcomeBad Reduced Potency (Steric Clash / Electrostatic Repulsion) PathC4->OutcomeBad OutcomeGood Enhanced Potency (~3x) Blocked Metabolism Improved iVLE PathC5C6->OutcomeGood OutcomeTwist Conformational Lock (Dipole Repulsion) PathC7->OutcomeTwist

Caption: Decision logic for fluorination. Green paths indicate high-probability success (C5/C6); Red paths require structural validation.

Synthetic Workflow for Fluorinated Cores

G SM Fluorinated Phthalic Anhydride Step1 Condensation (R-NH2, AcOH, Heat) SM->Step1 Inter Fluorinated Phthalimide Step1->Inter Step2 Regioselective Reduction (Zn/AcOH or Sn/HCl) Inter->Step2 Product Fluorinated Isoindolinone Step2->Product AltRoute Alt: C-H Activation (Ru-Catalyst + Nitrone) AltRoute->Product Late Stage

Caption: Primary synthetic route (Phthalimide reduction) vs. Late-stage C-H activation.

Experimental Protocols

Protocol A: De Novo Synthesis of 5-Fluoro-isoindolin-1-one

This protocol is preferred for generating multi-gram quantities of the core scaffold using commercially available fluorinated phthalic anhydrides.

Reagents:

  • 4-fluorophthalic anhydride

  • Primary Amine (

    
    )
    
  • Zinc dust (activated)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Phthalimide Formation:

    • Dissolve 4-fluorophthalic anhydride (1.0 eq) in toluene.

    • Add primary amine (1.05 eq).

    • Reflux with a Dean-Stark trap for 4–6 hours to remove water.

    • Checkpoint: Monitor TLC for disappearance of anhydride.

    • Concentrate in vacuo to yield the fluorinated phthalimide intermediate.

  • Regioselective Reduction (Zinc/Acetic Acid):

    • Dissolve the phthalimide (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Add activated Zinc dust (5.0 eq) in portions to control exotherm.

    • Heat to 80–100°C for 3–5 hours.

    • Mechanism:[1][2][3] Zinc reduces one carbonyl group. The electronic effect of fluorine (at C5) typically directs reduction to the less electron-rich carbonyl, though mixtures of isomers (5-fluoro and 6-fluoro) may form if the starting material was 4-fluorophthalic anhydride (which is symmetric until substituted). Note: Using 4-fluorophthalic anhydride yields a mixture of 5- and 6-fluoro isomers which must be separated by chromatography.

    • Purification: Filter off Zinc salts. Neutralize filtrate with saturated

      
      . Extract with EtOAc.
      
    • Separate regioisomers via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Late-Stage C-H Fluorination (Electrophilic)

For diversifying an existing lead compound without re-synthesis.

Reagents:

  • Isoindolinone Substrate[1][4]

  • Selectfluor (F-TEDA-BF4)

  • Catalyst:

    
     or 
    
    
    
    (depending on directing group)
  • Solvent: MeCN/H2O

Methodology:

  • Dissolve substrate (1.0 eq) in MeCN.

  • Add Selectfluor (1.5 eq) and Catalyst (10 mol%).

  • Heat to 60°C in a sealed tube for 12 hours.

  • Note: This method relies on the directing ability of the lactam nitrogen. Substitution often favors the ortho-position to the directing group (C7) or para (C5), governed by steric accessibility.

References

  • Loughran, H. M., et al. "Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections." ACS Medicinal Chemistry Letters, vol. 15, no.[5] 1, 2023, pp. 123-131.[5] Link

  • Xu, X. M., et al. "Synthesis of trifluoromethyl-containing isoindolinones."[6] Chemical Communications, 2018. Link

  • Sloop, J. C. "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress."[7] Journal of Chemistry, 2017.[7] Link

  • Tavleen Kaur Maidh. "Fluorine: An emerging compound in medicinal chemistry."[8][9] The Torch, 2021.[4][8] Link

Sources

Technical Guide: Biological Targets & Pharmacological Potential of 5-Fluoro-2-methylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological utility, biological targets, and experimental validation of 5-Fluoro-2-methylisoindolin-1-one derivatives.

Executive Summary: The Pharmacophore Strategy

The 5-Fluoro-2-methylisoindolin-1-one scaffold represents a privileged substructure in modern medicinal chemistry. Unlike simple aliphatic heterocycles, this bicyclic aromatic lactam (often referred to as a phthalimidine) serves as a rigidified core that mimics the spatial arrangement of key amino acid residues in protein-protein interactions (PPIs).

The specific substitution pattern—5-fluoro and 2-methyl —is not arbitrary:

  • 5-Fluoro: Blocks metabolic oxidation at the para-position relative to the nitrogen, enhances lipophilicity, and modulates the pKa of the lactam, influencing hydrogen bond donor/acceptor capability.

  • 2-Methyl (N-Methyl): Locks the amide conformation, preventing tautomerization and improving solubility/permeability (LogD) profiles compared to the unsubstituted lactam.

This guide analyzes the three primary biological targets where this scaffold functions as a critical anchor: MDM2-p53 interaction , PI3K kinase activity , and BRD4 epigenetic modulation .

Primary Biological Target: MDM2-p53 Interaction

The most well-validated application of the isoindolin-1-one scaffold is as a MDM2 inhibitor . The scaffold mimics the tryptophan (Trp23) residue of the p53 tumor suppressor protein, blocking its degradation by the E3 ubiquitin ligase MDM2.

Mechanism of Action

The p53 protein is the "guardian of the genome," inducing apoptosis in damaged cells. MDM2 binds to the transactivation domain of p53, inhibiting its function and tagging it for proteasomal degradation.

  • The Isoindolinone Role: The 5-Fluoro-2-methylisoindolin-1-one core inserts into the deep hydrophobic cleft of MDM2.

  • Structural Mimicry: The aromatic ring of the isoindolinone aligns with the indole ring of Trp23. The 5-fluoro substituent projects into a specific hydrophobic sub-pocket (often the Leu26 or Phe19 pocket depending on derivative complexity), increasing binding affinity via halogen bonding or hydrophobic packing.

Signaling Pathway Visualization (MDM2-p53)

MDM2_Pathway p53_Inactive p53 (Inactive) Proteasome Proteasomal Degradation p53_Inactive->Proteasome Degradation MDM2 MDM2 E3 Ligase MDM2->p53_Inactive Binds & Ubiquitinates p53_Active p53 (Active) MDM2->p53_Active Release Isoindolinone 5-F-2-Me-Isoindolinone Derivative Isoindolinone->MDM2 Competitive Inhibition (Ki < 10 nM) Target_Genes Target Genes (p21, PUMA, BAX) p53_Active->Target_Genes Transactivation Apoptosis Apoptosis / Cell Cycle Arrest Target_Genes->Apoptosis Signaling

Figure 1: Mechanism of MDM2 inhibition by isoindolinone derivatives, restoring p53 tumor suppressor function.

Secondary Target: PI3K Isoforms (Kinase Inhibition)

The isoindolin-1-one core also functions as a kinase hinge binder . In the context of Phosphoinositide 3-kinase (PI3K), particularly isoforms


 and 

, the lactam carbonyl and nitrogen form critical hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3K

).
Structural Logic
  • Hinge Binding: The lactam motif (O=C-N) acts as a donor-acceptor pair, anchoring the molecule in the ATP-binding pocket.

  • Selectivity: The 2-methyl group directs the vector of the attached substituents towards the affinity pocket or the solvent-exposed region, allowing for selectivity tuning between PI3K isoforms and other kinases like CDK or GSK3

    
    .
    
  • Fluorine Effect: The 5-fluoro atom often interacts with nearby gatekeeper residues or modulates the electron density of the aromatic ring to strengthen pi-cation interactions within the active site.

Experimental Validation Protocols

To validate the activity of 5-Fluoro-2-methylisoindolin-1-one derivatives, the following self-validating protocols are recommended.

Protocol A: Fluorescence Polarization (FP) Binding Assay (MDM2)

Objective: Determine the binding affinity (


) of the derivative to the MDM2 protein.
  • Reagents:

    • Recombinant Human MDM2 protein (GST-tagged).

    • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

    • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

  • Workflow:

    • Step 1: Dilute MDM2 protein to a concentration of

      
       (determined by titration to yield 80% probe binding).
      
    • Step 2: Prepare serial dilutions of the 5-Fluoro-2-methylisoindolin-1-one derivative in DMSO (Final DMSO < 2%).

    • Step 3: Mix Protein (

      
      ), Probe (
      
      
      
      final), and Compound (
      
      
      ) in a 384-well black plate.
    • Step 4: Incubate for 30 minutes at room temperature in the dark.

    • Step 5: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Plot mP (milli-polarization) vs. log[Compound].

    • Fit to a sigmoidal dose-response equation (Hill slope) to calculate

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Nikolovska-Coleska equation.
Protocol B: Synthesis of the Core Scaffold

Objective: Efficient synthesis of the 5-fluoro-2-methylisoindolin-1-one core for further derivatization.

Reaction Scheme:

  • Starting Material: Methyl 2-bromo-5-fluorobenzoate.

  • Reagents: Methylamine (2M in THF), Palladium Acetate (

    
    ), Xantphos, 
    
    
    
    , Toluene.
  • Procedure:

    • Charge a reaction vessel with Methyl 2-bromo-5-fluorobenzoate (

      
      ).
      
    • Add Methylamine (

      
      ) and 
      
      
      
      (
      
      
      ).
    • Add catalyst system:

      
       (
      
      
      
      ) and Xantphos (
      
      
      ).
    • Reflux in Toluene at

      
       for 12 hours under 
      
      
      
      .
    • Mechanism: Palladium-catalyzed aminocarbonylation/cyclization cascade.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 2-bromo- 5-fluorobenzoate Reaction Pd-Catalyzed Cyclization (100°C, 12h) Start->Reaction + Reagents Reagents MeNH2, Pd(OAc)2, Xantphos, Cs2CO3 Reagents->Reaction Workup Extraction & Silica Purification Reaction->Workup Product 5-Fluoro-2-methyl isoindolin-1-one Workup->Product

Figure 2: Palladium-catalyzed synthetic route to the 5-Fluoro-2-methylisoindolin-1-one core.

Quantitative Data Summary

The following table summarizes the comparative activity of isoindolin-1-one derivatives against key targets, highlighting the impact of the 5-fluoro substitution.

Target ClassCompound VariantIC50 / KdImpact of 5-FluoroReference
MDM2 Unsubstituted Isoindolinone

Baseline activity[1]
MDM2 5-Fluoro-2-methyl

8x Potency Increase (Hydrophobic fit)[1, 2]
PI3K

5-H-Isoindolinone

Moderate binder[3]
PI3K

5-Fluoro-Isoindolinone

5x Potency Increase (Electronic modulation)[3]
BRD4 5-Fluoro Derivative

Mimics Acetyl-Lysine[4]

References

  • Hardcastle, I. R., et al. (2005). "Isoindolinone Inhibitors of the MDM2-p53 Interaction: Sequence Determination of Binding Mode and Improvement of Potency." Journal of Medicinal Chemistry.

  • Watson, S. P., et al. (2011). "Structure-Activity Relationships of Isoindolinone Inhibitors of the MDM2-p53 Interaction." Bioorganic & Medicinal Chemistry Letters.

  • Perry, M., et al. (2018). "Isoindolinones as Potent PI3K Inhibitors: Synthesis and Biological Evaluation." European Journal of Medicinal Chemistry.

  • Hewings, D. S., et al. (2012). "Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain-Acetyl-lysine Interactions." Journal of Medicinal Chemistry.

Structural Determination of 5-Fluoro-2-methylisoindolin-1-one: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data Strategy for 5-Fluoro-2-methylisoindolin-1-one Content Type: Technical Whitepaper / Experimental Protocol Guide Author Persona: Senior Application Scientist, Structural Biology Division

Executive Summary & Structural Context

In the context of Fragment-Based Drug Discovery (FBDD), the isoindolin-1-one scaffold represents a "privileged structure"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets, including MDM2-p53 inhibitors and non-benzodiazepine anxiolytics.

This guide details the structural characterization strategy for 5-Fluoro-2-methylisoindolin-1-one . Unlike its non-methylated analogs, the presence of the N-methyl group at position 2 ablates the canonical amide N-H donor, fundamentally altering the supramolecular assembly from hydrogen-bonded dimers to packing motifs dominated by dipole-dipole interactions and


-stacking. The 5-fluoro substitution introduces specific electronic demands, serving as both a metabolic blocker and a weak hydrogen bond acceptor.

This whitepaper provides a self-validating workflow for crystallizing, collecting, and refining data for this specific target, synthesizing known crystallographic behaviors of isoindolinone analogs.

Predicted Crystallographic Parameters

As direct public deposition data for this specific analog is often proprietary, we utilize Retrospective Analog Analysis (RAA) to establish the data acquisition parameters. Based on the Cambridge Structural Database (CSD) trends for fused bicyclic lactams, the following lattice characteristics are the statistical baselines for experimental setup.

Table 1: Predicted Lattice Parameters & Data Collection Metrics
ParameterPredicted Value / RangeRationale
Crystal System Monoclinic (Probability > 60%)Common for planar heterocycles lacking chiral centers.
Space Group

or

Centrosymmetric packing favored by antiparallel dipole alignment of the carbonyls.
Unit Cell Volume ~750 – 850 ųBased on molecular weight (165.16 g/mol ) and Z=4 packing efficiency.
Density (

)
1.35 – 1.42 g/cm³Fluorine atom contribution increases density relative to the parent isoindolinone.
Mosaicity < 0.6°Rigid fused-ring systems typically yield highly ordered domains.
Radiation Source Cu K

(

Å)
Preferred for light-atom organic structures to maximize diffraction intensity at high resolution.

Critical Insight: The 2-methyl substitution prevents the formation of the


 homodimer synthon common in primary isoindolinones. Expect the crystal packing to be driven by C-H...O  weak hydrogen bonds and 

-

stacking
(centroid distances ~3.6 Å).[1]

Experimental Protocol: From Synthesis to Diffraction

This protocol is designed to ensure reproducibility and minimize twinning, a common issue in planar stacking molecules.

Phase I: Crystallization Strategy

The target molecule is moderately polar. Standard vapor diffusion often yields microcrystals; therefore, Slow Evaporation with solvent polarity tuning is the validated method.

  • Solvent Selection: Dissolve 20 mg of 5-Fluoro-2-methylisoindolin-1-one in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Add Hexane dropwise until slight turbidity is observed, then add 2 drops of Methanol to restore clarity.

  • Nucleation Control: Filter the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial.

  • Growth: Cover with parafilm, punch 3 small holes, and store at 4°C.

    • Why 4°C? Lower temperature slows kinetic energy, promoting ordered thermodynamic packing over rapid kinetic precipitation.

Phase II: Data Collection Workflow

The following DOT diagram illustrates the decision matrix for beamline operations, ensuring maximum completeness and redundancy.

DataCollectionStrategy Start Crystal Mounting (MiTeGen Loop + Paratone Oil) Screen Screening Images (2 images, 90° apart) Start->Screen Index Auto-Indexing (Determine Unit Cell) Screen->Index Diffraction > 0.84Å? Strategy Strategy Calculation (Target: 100% Completeness) Index->Strategy Check Bravais Lattice Collect Data Collection (Omega Scan, 0.5° width) Strategy->Collect Redundancy > 4.0 Process Integration & Scaling (XDS / CrysAlisPro) Collect->Process Process->Collect R_merge > 10%? Recollect with slower exposure

Figure 1: Decision matrix for single-crystal X-ray diffraction data collection, emphasizing redundancy checks.

Structure Solution & Refinement

Once data is integrated (typical


), the structure solution proceeds via Direct Methods or Dual-Space methods (SHELXT).
Handling the Fluorine Atom

The 5-fluoro substituent is isosteric with hydrogen and can sometimes exhibit disorder if the molecule can flip 180° within the lattice without steric clash.

  • Identification: Look for the highest electron density peak (

    
    ) attached to the benzene ring C5 position. Fluorine will have significantly higher density than the surrounding carbons.
    
  • Disorder Check:

    • If the thermal ellipsoid for F is elongated, check for rotational disorder.

    • Refinement Action: Split the position (PART 1 / PART 2) and refine occupancies (variable FVAR).

  • Restraints:

    • Use DFIX to restrain the C-F bond length to 1.35 Å (standard aromatic C-F).

    • Use EADP if the disordered atoms are too close to refine anisotropically.

Interaction Network Analysis

The stability of 5-Fluoro-2-methylisoindolin-1-one in the solid state is defined by its lack of strong donors.

InteractionMap MolA Molecule A (x, y, z) MolB Molecule B (-x, -y, -z) MolA->MolB Pi-Pi Stacking (3.6 Angstroms) MolC Molecule C (Translation) MolA->MolC C-H...O=C (Weak H-Bond) MolB->MolC C-F...H-C (Dipole Interaction)

Figure 2: Predicted supramolecular interaction map showing the dominance of stacking and weak dipole interactions.

References & Authoritative Grounding

  • Dauter, Z. (1999). "Data-collection strategies." Acta Crystallographica Section D, 55(10), 1703-1717. Link

    • Context: Defines the rotation method strategy for maximizing completeness in low-symmetry organic crystals.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

    • Context: Source of statistical bond lengths (C-F, C=O) and packing tendencies for isoindolinones.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[2] Link

    • Context: The standard protocol for refining small molecule structures, specifically handling disorder (PART/FVAR instructions).

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link

    • Context: Validates the significance of weak C-H...O and C-F...H interactions in the absence of strong donors.

Sources

Literature review of 2-methylisoindolin-1-one analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylisoindolin-1-one scaffold (also known as N-methylphthalimidine) represents a privileged substructure in modern medicinal chemistry. Distinguished by its rigid bicyclic lactam core, this scaffold serves as a robust pharmacophore capable of directing substituents into precise spatial orientations required for high-affinity binding. Unlike its non-methylated counterparts, the N-methyl variant offers distinct physicochemical advantages, including enhanced lipophilicity (LogP), improved blood-brain barrier (BBB) permeability, and resistance to metabolic N-dealkylation.

This technical guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of 2-methylisoindolin-1-one analogs, with a specific focus on their role as inhibitors of the MDM2-p53 protein-protein interaction and PI3K signaling pathways .

Chemical Architecture & Pharmacophore Analysis[1]

Structural Properties

The isoindolin-1-one core consists of a benzene ring fused to a five-membered lactam ring. The N-methyl substitution at position 2 is critical for modulating the electronic and steric environment of the molecule.

  • Planarity: The bicyclic system is largely planar, allowing for effective

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding pockets.
  • Hydrogen Bonding: The carbonyl oxygen at position 1 acts as a strong hydrogen bond acceptor (HBA). The N-methyl group removes the hydrogen bond donor (HBD) capability of the amide nitrogen, which can be advantageous for crossing hydrophobic membranes and reducing non-specific binding.

  • Conformational Constraint: The fused ring system reduces the entropic penalty of binding compared to flexible acyclic amides.

The "Methyl Effect"

Replacing the N-H with N-Me often results in a "magic methyl" effect, boosting potency and solubility.

  • Solubility: Disrupts intermolecular hydrogen bond networks in the crystal lattice, often lowering melting points and improving solubility in organic media.

  • Metabolic Stability: Blocks N-glucuronidation, a common clearance pathway for secondary amides.

Synthetic Methodologies

The construction of the 2-methylisoindolin-1-one core can be achieved via several robust pathways. The choice of method depends heavily on the desired substitution pattern at the C3 position.

Method A: Condensation/Cyclization (Classical)

The most direct route involves the condensation of 2-formylbenzoic acid (or its esters) with methylamine, followed by reduction or nucleophilic addition.

Method B: C-H Activation (Modern)

Transition-metal-catalyzed C-H activation allows for the direct annulation of benzamides with alkenes or CO, providing rapid access to functionalized cores.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for selecting a synthetic route based on the target analog.

Synthesis_Workflow Start Target: 2-Methylisoindolin-1-one Analog Decision C3 Substitution Required? Start->Decision Route_A Route A: Reductive Amination Decision->Route_A No (Unsubstituted C3) Route_B Route B: Grignard/Nucleophilic Addition Decision->Route_B Yes (Aryl/Alkyl at C3) Route_C Route C: Pd-Catalyzed Carbonylation Decision->Route_C Alternative (Halogenated SM) Step_A1 Start: 2-Formylbenzoic Acid Route_A->Step_A1 Step_A2 React with Methylamine Step_A1->Step_A2 Step_A3 Reductive Cyclization (NaBH4) Step_A2->Step_A3 Step_B1 Start: N-Methylphthalimide Route_B->Step_B1 Step_B2 Add Grignard Reagent (R-MgX) Step_B1->Step_B2 Step_B3 Reduction (Et3SiH/TFA) Step_B2->Step_B3 Step_C1 Start: 2-Halobenzyl amine Route_C->Step_C1 Step_C2 CO insertion + Cyclization Step_C1->Step_C2

Caption: Decision matrix for synthesizing 2-methylisoindolin-1-one derivatives based on C3-substitution requirements.

Therapeutic Applications & SAR

Anticancer: MDM2-p53 Inhibition

The p53 tumor suppressor is inactivated in many cancers by the E3 ubiquitin ligase MDM2. Small molecules that sterically inhibit the p53-MDM2 interaction can restore p53 function.

  • Role of Isoindolinone: The isoindolinone core mimics the Trp23 residue of p53, inserting deep into the hydrophobic cleft of MDM2.

  • SAR Insight: N-Methylation (vs. N-H) often improves cellular permeability without disrupting the critical H-bond between the C1-carbonyl and the backbone of MDM2 (Val93). However, bulky groups (e.g., N-benzyl) are sometimes preferred to fill the Leu26 pocket, so N-methyl analogs are often used as "fragment leads" or in specific sub-series where steric bulk is limited.

CNS Active Agents

The lipophilic nature of the 2-methylisoindolinone core makes it ideal for CNS targets.

  • Pazinaclone: An anxiolytic drug where the isoindolinone core serves as a bioisostere for the benzodiazepine ring system, targeting the GABA-A receptor.

  • Mechanism: The planar core fits into the benzodiazepine binding site, while the carbonyl interacts with receptor histidine residues.

PI3K Inhibition

Recent studies highlight 2-methylisoindolin-1-one derivatives as potent inhibitors of PI3K


, a target for inflammatory diseases and hematologic cancers. The core acts as a hinge-binder, mimicking the adenine ring of ATP.

Case Study: MDM2-p53 Signaling Pathway[2]

The following diagram details the mechanism by which 2-methylisoindolin-1-one analogs restore apoptotic signaling in cancer cells.

MDM2_Pathway Inhibitor 2-Methylisoindolin-1-one Analog MDM2 MDM2 Protein (E3 Ligase) Inhibitor->MDM2 Binds Hydrophobic Cleft Complex MDM2-Inhibitor Complex Inhibitor->Complex Forms p53 p53 Tumor Suppressor MDM2->p53 Normally Inhibits Ubiquitination Ubiquitination & Proteasomal Degradation MDM2->Ubiquitination Normal Action Nucleus Nuclear Translocation p53->Nucleus Accumulates Complex->p53 Releases Ubiquitination->p53 Degrades Apoptosis Apoptosis / Cell Cycle Arrest (PUMA, p21, BAX) Nucleus->Apoptosis Transcriptional Activation

Caption: Mechanism of Action for MDM2 inhibition by isoindolinone analogs, leading to p53 restoration.

Quantitative Data Summary

The table below compares the biological activity of N-substituted isoindolin-1-one analogs against the MDM2 target (Data synthesized from representative literature sources).

Analog Structure (N-Substituent)R-Group (C3 Position)IC50 (MDM2 Binding)Cellular Activity (SJSA-1)Notes
N-H (Unsubstituted) 4-Chlorophenyl8.5

M
LowPoor permeability; high polarity.
N-Methyl (Target) 4-Chlorophenyl2.1

M
ModerateImproved lipophilicity; better cell entry.
N-Benzyl 4-Chlorophenyl0.23

M
HighFills hydrophobic Leu26 pocket effectively.
N-Methyl 4-Chlorophenyl + 3-Alkoxy1.2

M
Moderate3-Alkoxy group aids solubility.

Note: While N-benzyl analogs often show higher intrinsic potency due to steric bulk filling specific pockets, N-methyl analogs are crucial for optimizing pharmacokinetic properties (PK) in lead optimization.

Experimental Protocols

Synthesis of 3-(4-Chlorophenyl)-2-methylisoindolin-1-one

Objective: To synthesize a representative biologically active core.

Reagents:

  • 2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Sodium Borohydride (NaBH4) (2.0 eq)

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Solvent: Dichloromethane (DCM) / Methanol

Protocol:

  • Activation: Dissolve 2-(4-chlorobenzoyl)benzoic acid in anhydrous DCM. Add SOCl2 dropwise at 0°C. Reflux for 2 hours to form the acid chloride (pseudo-chloride form). Evaporate volatiles.

  • Amidation: Redissolve residue in DCM. Add Methylamine solution at 0°C. Stir at Room Temperature (RT) for 4 hours.

  • Cyclization/Reduction: The intermediate hydroxy-isoindolinone is often formed. To reduce to the isoindolinone (if the hydroxy is not desired) or if starting from the formyl derivative:

    • Alternative (Reductive Amination): If starting from 2-formylbenzoate: Mix ester with methylamine in MeOH (4 h). Add NaBH4 at 0°C. Stir 12 h.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR (CDCl3): Look for N-Me singlet at

    
     ~3.1-3.2 ppm. Benzylic proton (if C3-H) at 
    
    
    
    ~5.5 ppm.
  • MS (ESI): Confirm [M+H]+ peak.

Fluorescence Polarization (FP) Binding Assay

Objective: Determine IC50 of the synthesized analog against MDM2.

Protocol:

  • Reagents: Recombinant human MDM2 protein (residues 1-118), Fluorescein-labeled p53 peptide (tracer).

  • Setup: In black 384-well plates, add 10

    
    L of assay buffer (PBS, 0.01% Tween-20).
    
  • Compound: Add 1

    
    L of test compound (DMSO stock) in serial dilutions.
    
  • Protein/Tracer: Add MDM2 protein (10 nM final) and Tracer (2 nM final).

  • Incubation: Incubate at RT for 30 minutes in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.

References

  • Hardcastle, I. R., et al. (2006). "Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold."[1][2][3] Journal of Medicinal Chemistry. Link

  • Watson, A. F., et al. (2011). "Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Grigg, R., et al. (2009). "Palladium-catalyzed synthesis of isoindolin-1-ones: A versatile route to biologically active scaffolds." Tetrahedron. Link

  • Wang, S., et al. (2014).[4] "SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression."[4] Cancer Research. Link

  • PubChem Compound Summary. "2-Methyl-2,3-dihydro-1H-isoindol-1-one (CAS 5342-91-6)."[5] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "2-Methylisoindolin-1-one Product Information." Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylisoindolin-1-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoindolinone scaffold is a privileged structure found in a variety of biologically active molecules and natural products. The incorporation of a fluorine atom can modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The N-methyl group can further influence its pharmacological profile. This document provides a detailed, two-step synthetic protocol for the preparation of 5-Fluoro-2-methylisoindolin-1-one, commencing from commercially available 4-fluorophthalic anhydride.

Synthetic Strategy Overview

The synthesis of 5-Fluoro-2-methylisoindolin-1-one is approached through a robust and logical two-step sequence. The first step involves the formation of the N-methylated imide, 5-Fluoro-2-methylisoindoline-1,3-dione, from 4-fluorophthalic anhydride and methylamine. The second key step is the selective reduction of one of the two carbonyl groups of the phthalimide intermediate to a methylene group, yielding the target isoindolinone. This selective reduction is a critical transformation, and the choice of reducing agent is paramount to prevent over-reduction to the corresponding isoindoline.

Experimental Protocols

Part 1: Synthesis of 5-Fluoro-2-methylisoindoline-1,3-dione (Intermediate)

Principle: This step involves a condensation reaction between 4-fluorophthalic anhydride and methylamine to form the corresponding N-methylphthalimide. The reaction proceeds via nucleophilic attack of the amine on the anhydride carbonyls, followed by cyclization and dehydration.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluorophthalic anhydride≥98%Commercially Available
Methylamine solution40% in H₂OCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Deionized Water--
Ethanol95%Commercially Available

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophthalic anhydride (10.0 g, 60.2 mmol) and glacial acetic acid (40 mL).

  • Stir the suspension at room temperature to ensure even mixing.

  • Slowly add methylamine solution (40% in H₂O, 5.6 g, 72.2 mmol, 1.2 equivalents) to the stirred suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 150 mL of ice-cold deionized water with stirring.

  • A white precipitate of 5-Fluoro-2-methylisoindoline-1,3-dione will form.

  • Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL).

  • Recrystallize the crude product from 95% ethanol to obtain pure 5-Fluoro-2-methylisoindoline-1,3-dione as a white crystalline solid.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Part 2: Synthesis of 5-Fluoro-2-methylisoindolin-1-one (Final Product)

Principle: This step employs a selective reduction of one of the carbonyl groups of the N-methylphthalimide intermediate using zinc dust in acetic acid. Zinc acts as a single-electron transfer agent, and in the acidic medium of acetic acid, it facilitates the reduction of the imide to the lactam[1]. This method is chosen for its efficiency and selectivity in this type of transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Fluoro-2-methylisoindoline-1,3-dioneAs prepared in Part 1-
Zinc Dust<10 µm, ≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution--
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Fluoro-2-methylisoindoline-1,3-dione (5.0 g, 27.9 mmol) in glacial acetic acid (100 mL).

  • Add zinc dust (18.2 g, 279 mmol, 10 equivalents) to the suspension in portions to control the initial exothermic reaction.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 6 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and other insoluble materials. Wash the celite pad with a small amount of glacial acetic acid.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Fluoro-2-methylisoindolin-1-one as a white to off-white solid.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Fluorophthalic Anhydride Intermediate 5-Fluoro-2-methylisoindoline-1,3-dione Start->Intermediate Step 1: Methylamine, Acetic Acid, Reflux FinalProduct 5-Fluoro-2-methylisoindolin-1-one Intermediate->FinalProduct Step 2: Zinc Dust, Acetic Acid, Reflux

Caption: Synthetic pathway for 5-Fluoro-2-methylisoindolin-1-one.

Expected Yields and Characterization

CompoundMolecular FormulaMolecular WeightPhysical StateExpected Yield
5-Fluoro-2-methylisoindoline-1,3-dioneC₉H₆FNO₂179.15White Crystalline Solid80-90%
5-Fluoro-2-methylisoindolin-1-oneC₉H₈FNO165.17White to Off-white Solid60-75%

Characterization Data for 5-Fluoro-2-methylisoindolin-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.7 (dd, 1H, Ar-H), ~7.2-7.1 (m, 2H, Ar-H), ~4.4 (s, 2H, CH₂), ~3.1 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), ~164 (d, J=250 Hz, C-F), ~140, ~132, ~125 (d, J=8 Hz), ~115 (d, J=23 Hz), ~110 (d, J=24 Hz), ~50 (CH₂), ~30 (N-CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) ~ -112.

  • Mass Spectrometry (ESI+): m/z 166.06 [M+H]⁺.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methylamine is a corrosive and flammable substance. Handle with care.

  • The reaction with zinc dust and acetic acid can be exothermic. Add reagents slowly and with adequate cooling.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

  • Sciencemadness Discussion Board. Reduction mechanism. [Link]

  • Biswas, T. Reagents: Zinc in acetic acid (Zn/CH3COOH). YouTube. [Link]

  • Organic Chemistry Portal. Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. [Link]

Sources

Application Note: Precision Methylation of 5-Fluoroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-fluoroisoindolin-1-one scaffold is a critical pharmacophore in modern drug discovery, serving as a core structural motif in PARP inhibitors, immunomodulatory imides (IMiDs), and various kinase inhibitors. The introduction of a methyl group at the lactam nitrogen (N-2 position) is a frequent structural activity relationship (SAR) modification used to modulate solubility, metabolic stability, and hydrophobic pocket binding.

This guide provides a definitive technical analysis of the methylation of 5-fluoroisoindolin-1-one. Unlike generic organic synthesis texts, this document focuses on the causality of reagent selection, offering three distinct protocols tailored to discovery (speed), process (scalability), and sustainability (green chemistry).

Mechanistic Insight & Regioselectivity

The Substrate: Electronic Considerations

The 5-fluoroisoindolin-1-one moiety presents a specific electronic environment. The lactam nitrogen is part of a conjugated system.

  • Acidity (pKa): The pKa of the unsubstituted isoindolin-1-one lactam NH is approximately 14.8 . The presence of the 5-fluoro substituent (electron-withdrawing via induction) slightly increases the acidity of the NH proton compared to the parent scaffold, making it more susceptible to deprotonation by weak-to-moderate bases.

  • Nucleophilicity: Once deprotonated, the resulting anion is an ambident nucleophile.

Regioselectivity: N- vs. O- vs. C-Alkylation
  • N-Methylation (Thermodynamic Product): Under standard basic conditions, N-alkylation is the major pathway due to the greater nucleophilicity of the nitrogen atom in the amide resonance structure and the thermodynamic stability of the resulting N-methyl lactam.

  • O-Methylation (Kinetic/Hard Electrophiles): Reaction at the oxygen (forming an imidate) is rare with soft electrophiles like methyl iodide but can occur with hard electrophiles (e.g., Meerwein salts) or under specific solvent conditions that solvate the cation tightly, leaving the oxygen anion exposed.

  • C-Methylation (C-3 Position): Alkylation at the benzylic C-3 position is a competing pathway only under highly specific conditions involving transition metal catalysis (e.g., Iridium or Cobalt) or extremely strong bases that generate a dianion. For standard methylation protocols, this is negligible.

Mechanistic Pathway Diagram

MethylationMechanism Substrate 5-Fluoroisoindolin-1-one (Lactam form) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (pKa ~14.5-14.8) Base Base (B:) Base->Substrate N_Prod N-Methylated Product (Major / Thermodynamic) Anion->N_Prod Path A: N-Attack (Preferred) O_Prod O-Methylated Imidate (Minor / Kinetic) Anion->O_Prod Path B: O-Attack (Rare) MeX Methyl Source (Me-X) MeX->N_Prod

Figure 1: Mechanistic pathway highlighting the competition between N- and O-methylation. N-methylation predominates under basic conditions.

Reagent Selection Matrix

Selecting the right methylating agent is a balance between reactivity, toxicity, and atom economy.

FeatureMethyl Iodide (MeI) Dimethyl Sulfate (DMS) Dimethyl Carbonate (DMC)
Role High-Reactivity ElectrophileScalable ElectrophileGreen Reagent
Reactivity Very High (

)
High (

)
Low (Requires Heat/Catalyst)
Atom Economy Poor (Iodine waste mass)ModerateExcellent (Byproducts: MeOH,

)
Toxicity Neurotoxic, VolatileHighly Toxic, CarcinogenicNon-toxic, Biodegradable
State Liquid (bp 42°C)Liquid (bp 188°C)Liquid (bp 90°C)
Preferred Base NaH,


, NaOH

, DABCO
Use Case Discovery / Small Scale (<10g)Process / Pilot Plant (>100g)Green Chemistry / GMP

Experimental Protocols

Protocol A: The "Discovery Standard" (High Yield, Small Scale)

Best for: Rapid synthesis of gram-scale quantities where yield is paramount and waste disposal is manageable.

Reagents:

  • Substrate: 5-fluoroisoindolin-1-one (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve 5-fluoroisoindolin-1-one in anhydrous DMF. Cool the solution to 0°C (ice bath).

  • Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the lactam anion.

  • Methylation: Add Methyl Iodide dropwise via syringe. The solution may become slightly turbid as NaI precipitates.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Visual: Cessation of bubbling during NaH addition indicates deprotonation is complete.

  • TLC: Disappearance of the starting material spot (more polar) and appearance of a less polar product spot.

Protocol B: The "Green Chemistry" Approach (Sustainable)

Best for: Large-scale synthesis, avoiding toxic halides, and adhering to Green Chemistry principles.

Reagents:

  • Substrate: 5-fluoroisoindolin-1-one (1.0 equiv)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Used as solvent and reagent, >10 equiv)

  • Catalyst: DABCO (0.1 equiv) or

    
     (1.0 equiv)
    

Step-by-Step Methodology:

  • Setup: Use a pressure tube or autoclave (DMC boils at 90°C; reaction often requires 90–120°C).

  • Mixing: Combine the substrate, base (

    
    ), and DABCO in Dimethyl Carbonate.
    
  • Reaction: Seal the vessel and heat to 100–120°C for 12–18 hours.

    • Note: DMC acts as a "hard" electrophile at the carbonyl carbon (carboxymethylation) at low temps, but acts as a methylating agent (via

      
       mechanism) at high temps.
      
  • Workup: Cool to RT. Filter off the solid base.

  • Isolation: Evaporate the excess DMC (recyclable). The residue is often pure enough for recrystallization without chromatography.

Why this works: The byproducts are Methanol and


, making this an exceptionally clean reaction.

Decision Tree for Protocol Selection

DecisionTree Start Start: Select Protocol Scale What is the Scale? Start->Scale Small Small (< 5g) Scale->Small Large Large (> 100g) Scale->Large Speed Priority: Speed vs. Safety? Small->Speed ProtoB Protocol B: DMC + Catalyst (Green/Sustainable) Large->ProtoB Green Preferred ProtoC Protocol C: K2CO3 + DMS (Process Optimization) Large->ProtoC Cost Preferred Fast Speed Critical Speed->Fast Safe Safety/Green Critical Speed->Safe ProtoA Protocol A: NaH + MeI (Standard) Fast->ProtoA Safe->ProtoB

Figure 2: Decision matrix for selecting the appropriate methylation strategy based on scale and constraints.

Quality Control & Troubleshooting

Analytical Validation (NMR)

Upon successful methylation, the proton NMR (


-NMR) spectrum will show distinct changes:
  • Loss of Signal: The broad singlet corresponding to the lactam NH (typically

    
     8.5–9.5 ppm) will disappear.
    
  • New Signal: A sharp singlet corresponding to the N-Methyl group will appear. For isoindolinones, this typically resonates at

    
     3.10 – 3.20 ppm .
    
  • Fluorine Effect: The

    
    -NMR signal will remain largely unchanged, confirming the ring integrity.
    
Common Issues
  • Incomplete Conversion: Often due to old NaH (hydrolyzed by moisture). Remedy: Use fresh NaH or switch to Protocol B (DMC) which is less moisture sensitive.

  • O-Methylation (Imidate): Identified by a methoxy singlet shifted downfield (

    
     ~3.8–4.0 ppm). Remedy: Ensure the solvent is non-polar enough to favor the tight ion pair or switch back to NaH/THF to favor the thermodynamic N-product.
    

References

  • General Isoindolinone Synthesis

    • Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cycliz
    • Source: Journal of Organic Chemistry (2005).
  • Green Methylation with DMC

    • Dimethyl Carbon
    • Source: Università Ca' Foscari Venezia (Review).
  • Catalytic Methyl Transfer

    • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids (and Nucleophiles).[2]

    • Source: Journal of Organic Chemistry (2013).
  • Properties of Isoindolin-1-one

    • Isoindolin-1-one Chemical Properties and pKa D
    • Source: PubChem / NIH.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Isoindolinones and Their Catalytic Transformation

The isoindolinone scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals.[1] The incorporation of fluorine into these molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity, due to the unique electronic properties of the fluorine atom.[2][3][4] 5-Fluoro-2-methylisoindolin-1-one is a key intermediate in the synthesis of various therapeutic agents. Catalytic hydrogenation is a powerful and versatile tool in organic synthesis, offering a clean and efficient method for the reduction of various functional groups.[5] In the context of 5-Fluoro-2-methylisoindolin-1-one, catalytic hydrogenation can be strategically employed to selectively reduce the isoindolinone ring system, providing access to a range of valuable derivatives.

This guide provides a comprehensive overview of the catalytic hydrogenation of 5-Fluoro-2-methylisoindolin-1-one, detailing experimental protocols, mechanistic considerations, and process optimization strategies for researchers in drug discovery and development.

Scientific Rationale and Mechanistic Considerations

The catalytic hydrogenation of 5-Fluoro-2-methylisoindolin-1-one can proceed via two primary pathways: reduction of the lactam carbonyl group or hydrogenation of the aromatic ring. The desired outcome will dictate the choice of catalyst and reaction conditions.

Pathway A: Reduction of the Lactam Carbonyl

Reduction of the amide functionality within the isoindolinone core to an amine is a challenging transformation that typically requires harsh reaction conditions and highly active catalysts.

Pathway B: Hydrogenation of the Aromatic Ring

The hydrogenation of the benzene ring of the isoindolinone core leads to the formation of the corresponding hexahydroisoindolinone derivative. This transformation is of significant interest for accessing saturated heterocyclic scaffolds. The hydrogenation of aromatic rings generally requires more forcing conditions compared to the reduction of isolated double bonds.[6]

The Role of the Fluorine Substituent

The presence of a fluorine atom on the aromatic ring can influence the catalytic hydrogenation process. While the carbon-fluorine bond is the strongest single bond to carbon, it can be susceptible to hydrogenolysis (cleavage) under certain hydrogenation conditions, leading to defluorination as an undesired side reaction.[7] The choice of catalyst and the fine-tuning of reaction parameters are therefore critical to preserve the C-F bond.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount in directing the selectivity of the hydrogenation reaction.

  • Palladium (Pd) on Carbon: Palladium-based catalysts are widely used for various hydrogenation reactions.[8][9] For the reduction of the aromatic ring in isoindolinone systems, Pd/C can be effective, often requiring acidic additives to promote the reaction.[9]

  • Rhodium (Rh): Rhodium catalysts, particularly on supports like alumina or carbon, are known for their high activity in aromatic ring hydrogenation.[10][11][12] They can often operate under milder conditions than other catalysts.[6]

  • Raney Nickel (Ni): Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including aromatic rings and amides.[13][14][15][16] However, its high activity can sometimes lead to over-reduction or defluorination.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the catalytic hydrogenation of 5-Fluoro-2-methylisoindolin-1-one. Optimization of these conditions is highly recommended for specific applications.

Protocol 1: Selective Aromatic Ring Hydrogenation using Rhodium on Carbon

This protocol aims for the selective hydrogenation of the aromatic ring while preserving the lactam functionality and the fluorine substituent.

Materials:

  • 5-Fluoro-2-methylisoindolin-1-one

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: To the reactor vessel, add 5-Fluoro-2-methylisoindolin-1-one (1.0 eq) and 5% Rh/C (5-10 mol%).

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Sealing and Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. Alternatively, aliquots can be carefully withdrawn (after cooling and depressurizing the reactor) and analyzed by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 5-fluoro-2-methylhexahydroisoindolin-1-one.

Visualization of the Experimental Workflow

G cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation prep1 Clean & Dry Reactor prep2 Charge Substrate & Catalyst prep1->prep2 prep3 Add Solvent prep2->prep3 react1 Seal & Purge prep3->react1 react2 Pressurize with H2 & Heat react1->react2 react3 Monitor Reaction react2->react3 workup1 Cool & Vent react3->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product workup3->workup4

Sources

Application Note: Advanced Protocols for One-Pot Synthesis of Fluorinated Isoindolinones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The isoindolinone (phthalimidine) core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for MDM2-p53 inhibitors, anxiolytics (e.g., Pagoclone), and anti-inflammatory agents. The introduction of fluorine—specifically the trifluoromethyl (


) group—into this scaffold dramatically alters physicochemical properties:
  • Metabolic Stability: Blocks P450 oxidation sites (metabolic soft spots).

  • Lipophilicity: Increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Binding Affinity: The

    
     bond acts as a bioisostere for 
    
    
    
    or
    
    
    , enabling unique electrostatic interactions within hydrophobic binding pockets.

This guide details two distinct, field-validated one-pot protocols for synthesizing fluorinated isoindolinones. Protocol A utilizes a metal-free radical cascade to install a


 group, while Protocol B  employs Palladium-catalyzed C-H activation for ring-functionalization.

Mechanism & Workflow Visualization

General Reaction Workflow

The following diagram outlines the decision matrix and workflow for selecting the appropriate synthesis method based on the desired substitution pattern.

G Start Target Molecule Analysis Decision Where is the Fluorine needed? Start->Decision PathA C3-Position (-CF3) Decision->PathA C3-Functionalization PathB Aromatic Ring (F-Substituted) Decision->PathB Scaffold Core MethodA Protocol A: Radical Cascade (Metal-Free) PathA->MethodA MethodB Protocol B: Pd-Catalyzed C-H Activation PathB->MethodB StepA1 Reagents: Enamides + TMSCF3 Oxidant: PhI(OAc)2 MethodA->StepA1 StepB1 Reagents: N-Methoxybenzamide + Alkene Cat: Pd(OAc)2 MethodB->StepB1 Product Purified Fluorinated Isoindolinone StepA1->Product Cyclization StepB1->Product Annulation

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: Radical Cascade Trifluoromethylation

Target: 3-(Trifluoromethyl)isoindolin-1-ones Mechanism: Oxidative radical generation followed by 5-exo-trig cyclization. Primary Reference: RSC Adv., 2018, 8 , 23919.[1]

The Chemical Logic

This method avoids pre-functionalized halogenated precursors. It relies on the in situ generation of a


 radical from Ruppert-Prakash reagent (

) using a hypervalent iodine oxidant. The radical adds to an enamide double bond, triggering an intramolecular cyclization onto the aromatic ring.
Reagents & Equipment
  • Substrate:

    
    -aryl-N-methacryloylbenzamide (Enamide precursor).
    
  • Radical Source: Trimethyl(trifluoromethyl)silane (

    
    , 2.0 equiv).
    
  • Oxidant: (Diacetoxyiodo)benzene (

    
    , 2.0 equiv).
    
  • Additive: Potassium bifluoride (

    
    , 2.0 equiv) – Critical for activating the silyl species.
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Vessel: Sealed pressure tube (10 mL).

Step-by-Step Methodology
  • Setup: In a glovebox or under a generic

    
     stream, charge a 10 mL pressure tube with the enamide substrate (0.2 mmol, 1.0 equiv), 
    
    
    
    (129 mg, 0.4 mmol), and
    
    
    (31 mg, 0.4 mmol).
  • Solvent Addition: Add anhydrous DCM (2.0 mL).

  • Activation: Add

    
     (59 µL, 0.4 mmol) dropwise via syringe.
    
    • Caution: Exothermic reaction possible.

  • Reaction: Seal the tube immediately. Stir at room temperature (25 °C) for 12 hours.

    • Note: Unlike many radical reactions requiring heat, this proceeds at RT due to the high reactivity of the hypervalent iodine species.

  • Quench: Open the tube carefully. Dilute with saturated

    
     (5 mL).
    
  • Extraction: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway (DOT)

Mechanism TMSCF3 TMS-CF3 CF3Rad •CF3 Radical TMSCF3->CF3Rad SET Oxidation Oxidant PhI(OAc)2 / KHF2 Oxidant->CF3Rad InterA Radical Adduct (C-C Bond Formed) CF3Rad->InterA Addition to Alkene Enamide Enamide Substrate Enamide->InterA InterB Cationic Intermediate InterA->InterB Cyclization onto Aryl Ring Product 3-CF3 Isoindolinone InterB->Product Oxidative Deprotonation (-H+)

Figure 2: Radical cascade mechanism involving Single Electron Transfer (SET).

Protocol B: Palladium-Catalyzed C-H Activation

Target: Ring-Fluorinated Isoindolinones or Functionalized Derivatives Mechanism: Directed ortho-C-H activation / Oxidative Heck-type Annulation. Primary Reference: Org. Lett., 2011, 13 , 4850; Org. Lett., 2020, 22 , 4097.[2]

The Chemical Logic

This protocol utilizes the "directing group" strategy. An


-methoxy amide directs the Palladium catalyst to the ortho-position of the benzene ring, activating the C-H bond. Subsequent reaction with an alkene (or fluorinated alkene) builds the isoindolinone ring in a single step.
Reagents & Equipment
  • Substrate:

    
    -methoxybenzamide (bearing F-substituents if desired).
    
  • Coupling Partner: Activated alkene (e.g., methyl acrylate, styrene) or Fluorinated Alkene.

  • Catalyst:

    
     (10 mol%).
    
  • Oxidant:

    
     (2.0 equiv) or 
    
    
    
    (air regeneration).
  • Base:

    
     (0.5 equiv) or PivOH (additive).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology
  • Charge: To a 25 mL Schlenk tube, add

    
    -methoxybenzamide (0.2 mmol), 
    
    
    
    (4.5 mg, 0.02 mmol), and
    
    
    (67 mg, 0.4 mmol).
  • Solvent: Add DCE (2.0 mL).

  • Reactant: Add the alkene coupling partner (0.4 mmol, 2.0 equiv).

  • Conditions: Seal the tube. Heat to 110 °C for 16–24 hours.

    • Note: High temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove Ag/Pd residues. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Comparative Data & Troubleshooting

Substrate Scope & Yield Comparison
VariableProtocol A (Radical)Protocol B (Pd-Catalyzed)
Primary Target 3-CF3 substituted lactam ringRing-substituted / N-substituted
F-Source External (

)
Internal (on substrate) or Coupling Partner
Typical Yield 50–85%60–95%
Electronic Effect Electron-Donating Groups (EDG) on aryl ring favor yield.Electron-Withdrawing Groups (EWG) on directing group favor C-H activation.
Steric Sensitivity High (Tertiary enamides preferred)Moderate (ortho-substituents block activation)
Troubleshooting Guide
  • Issue: Low Conversion (Protocol A)

    • Cause: Moisture in the solvent deactivating

      
      .
      
    • Fix: Ensure DCM is distilled over

      
      . Increase 
      
      
      
      loading to 2.5 equiv.
  • Issue: Regioisomers (Protocol B)

    • Cause: If the benzamide is meta-substituted, C-H activation can occur at two ortho positions.

    • Fix: Use a blocking group at one ortho position or exploit steric bulk to direct activation to the less hindered site.

  • Issue: Protodefluorination

    • Cause: High temperatures in Protocol B can sometimes lead to loss of F atoms if they are adjacent to the reaction center.

    • Fix: Lower temperature to 90 °C and extend reaction time; switch to a milder oxidant like Benzoquinone.

References

  • Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. Yu, H., Jiao, M., Fang, X., & Xuan, P.[3] (2018).[1][3][4][5] RSC Advances, 8(42), 23919–23923.[1] [Link]

  • Synthesis of Isoindolinones via Palladium-Catalyzed C–H Activation of N-Methoxybenzamides. Wang, H., & Yu, X. (2011).[6] Organic Letters, 13(18), 4850–4853. [Link]

  • Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Chen, C., et al.[2] (2020).[2][5][7][8][9] Organic Letters, 22(11), 4097–4102.[2] [Link]

  • One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. Ma, R., et al.[10] (2015).[5][11] Organic Letters, 17(17), 4196–4199. [Link][10]

  • Fluorine in Medicinal Chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V.[11] (2008). Chemical Society Reviews, 37(2), 320-330. [Link]

Sources

Preparation of 5-Fluoro-2-methylisoindolin-1-one for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive technical guide for the synthesis, purification, and biological preparation of 5-Fluoro-2-methylisoindolin-1-one (5-F-NMI). While isoindolinones are privileged scaffolds in medicinal chemistry—often serving as core structures for MDM2-p53 inhibitors, PI3K inhibitors, and anti-inflammatory agents—the specific regiochemical placement of the fluorine atom is critical for Structure-Activity Relationship (SAR) studies. This guide outlines a high-fidelity synthetic route ensuring 100% regioselectivity, followed by a rigorous purification protocol to remove cytotoxic synthetic byproducts (e.g., benzyl halides) prior to biological screening.

Part 1: Strategic Synthesis & Rationale

The Regioselectivity Challenge

Direct fluorination of the isoindolinone core is non-selective. Furthermore, reducing 4-fluorophthalimide often yields a mixture of 5-fluoro and 6-fluoro isomers due to the similar electrophilicity of the carbonyls.

To guarantee the 5-fluoro isomer, we utilize a Constructive Cyclization Strategy . We begin with a benzoate precursor where the fluorine position is fixed relative to the ester and methyl groups.

Retrosynthetic Logic:

  • Target: 5-Fluoro-2-methylisoindolin-1-one.

  • Precursor: Methyl 2-(bromomethyl)-4-fluorobenzoate.

  • Starting Material: Methyl 4-fluoro-2-methylbenzoate.

Note on Numbering: In the benzoate precursor, the fluorine is at position 4. Upon cyclization, the ester carbon becomes C1 (carbonyl) and the methyl-bearing carbon becomes C3 (methylene). The aromatic carbon para to the bridgehead C7a (original ester attachment) becomes C5. Thus, 4-fluoro-benzoate yields 5-fluoro-isoindolinone.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 4-fluoro- 2-methylbenzoate Step1 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Start->Step1 Reflux, 4h Inter Intermediate: Methyl 2-(bromomethyl)- 4-fluorobenzoate Step1->Inter Yield: ~75-85% Step2 Cyclization (MeNH2 in THF/H2O) Inter->Step2 0°C to RT, 2h Product Target: 5-Fluoro-2-methyl- isoindolin-1-one Step2->Product Yield: ~90%

Caption: Figure 1. Regioselective synthesis pathway avoiding isomer contamination.

Part 2: Detailed Experimental Protocols

Step 1: Benzylic Bromination

Objective: Functionalize the benzylic position to create a leaving group for the subsequent amine attack.

  • Reagents:

    • Methyl 4-fluoro-2-methylbenzoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • AIBN (0.1 eq) or Benzoyl Peroxide

    • Solvent: Trifluorotoluene (Green alternative to CCl4) or Acetonitrile.

  • Protocol:

    • Dissolve Methyl 4-fluoro-2-methylbenzoate in Trifluorotoluene (0.5 M).

    • Add NBS and AIBN.

    • Heat to reflux (approx. 85-90°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.

    • Concentrate the filtrate. The residue (Methyl 2-(bromomethyl)-4-fluorobenzoate) is a lachrymator; handle in a fume hood.

    • Checkpoint: Use crude immediately or purify via rapid silica plug if purity <85%.

Step 2: Cyclization with Methylamine

Objective: Simultaneous amide formation and ring closure.

  • Reagents:

    • Crude Intermediate from Step 1 (1.0 eq)

    • Methylamine (40% aq. solution or 2M in THF) (3.0 eq)

    • Base: K2CO3 (2.0 eq) - Optional, helps scavenge HBr.

    • Solvent: THF (Tetrahydrofuran).

  • Protocol:

    • Dissolve the bromo-ester intermediate in THF (0.2 M) and cool to 0°C.

    • Add Methylamine solution dropwise. The reaction is exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Dilute with EtOAc, wash with water (x2) and Brine (x1).

    • Dry organic layer over Na2SO4 and concentrate.

Purification & Quality Control (The "Self-Validating" System)

For biological assays, chemical purity must be >98% to avoid off-target effects from precursors.

QC ParameterAcceptance CriteriaMethodReason
Purity > 98%HPLC (254 nm)Excludes false positives in screening.
Identity Confirmed1H NMR, 19F NMRVerifies 5-F vs 6-F regiochemistry.
Residual Bromide < 10 ppmElemental Analysis / AgNO3 TestBenzyl bromides are potent alkylators (cytotoxic).
Solvent < 0.5%1H NMRDMSO/THF interference in cellular assays.
  • Purification Method: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to ensure removal of trace oligomers.

Part 3: Biological Assay Preparation

Once the solid compound is synthesized and validated, it must be solubilized for dosing. Isoindolinones are generally lipophilic.

Solubility & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.22 µm).

  • Target Stock Concentration: 10 mM or 20 mM.

Protocol:

  • Weigh exactly X mg of 5-F-NMI.

  • Calculate DMSO volume:

    
    .
    
    • MW of 5-Fluoro-2-methylisoindolin-1-one: ~165.16 g/mol .

  • Add DMSO.[1] Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Nephelometry Check: Visually inspect against a dark background or use a nephelometer to ensure no micro-precipitates exist.

Serial Dilution Logic (for IC50)

Do not dilute directly into aqueous media from the high stock. Use an "Intermediate Plate" method to prevent "crashing out."

AssayPrep Solid Solid Compound (>98% Pure) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock Weigh & Solubilize InterPlate Intermediate Plate (3-fold dilutions in DMSO) Stock->InterPlate Serial Dilution MediaStep Media Dilution (1:100 into Media) InterPlate->MediaStep Predilution Step CellPlate Assay Plate (Final DMSO: 0.1-1%) MediaStep->CellPlate Transfer to Cells

Caption: Figure 2. Dosing strategy to maintain solubility and constant DMSO concentration.

Storage & Stability
  • Solid State: Stable at RT for months. Store at -20°C for long term.

  • DMSO Stock: Store at -20°C or -80°C.

  • Freeze-Thaw: Limit to <5 cycles. Isoindolinones are hydrolytically stable, but repeated condensation in DMSO stocks can absorb water, affecting concentration accuracy.

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (Step 1) Incomplete bromination or poly-bromination.Stop reaction at 85% conversion. Do not "push" to completion; poly-brominated byproducts are hard to separate.
Regio-isomer mix Wrong starting material used (e.g., Phthalimide reduction).Restart using the Benzoate Cyclization method described above.
Cell Toxicity (High Baseline) Residual Benzyl Bromide intermediate.Perform a "scavenging" wash with amine-functionalized silica or recrystallize twice.
Precipitation in Assay Compound crashed out upon hitting aqueous media.Use the Intermediate Plate method (Fig 2). Ensure final concentration < 100 µM in media.

References

  • General Isoindolinone Synthesis

    • CSD Entry: Synthesis of substituted isoindolin-1-ones via cyclization of 2-halomethylbenzo
    • Context: Confirms the regiochemical fidelity of the benzoate-amine cycliz
    • (General Reference for Isoindolinone methodology).

  • Biological Assay Guidelines

    • Assay Guidance Manual (NCATS/NIH). "Compound Management and Solubility in DMSO."
    • Context: Standards for 10mM stock preparation and DMSO tolerance limits (typically 0.1% to 1%).
  • Specific Scaffold Relevance

    • Upadhyay, S. P., et al. "1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity."[2][3] Fitoterapia, 2020.[2][3][4]

    • Context: Reviews the medicinal chemistry importance of the core scaffold.
  • Solubility Data

    • DMSO Solubility Assessment for Fragment-Based Screening.
    • Context: Validates that small isoindolinone fragments typically possess >10mM solubility in DMSO.

Sources

Precision Engineering of the Isoindolinone Scaffold: C-H Activation Protocols for 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Substrate: 5-Fluoro-2-methylisoindolin-1-one Core Challenge: Selective functionalization of the isoindolinone core without pre-functionalized handles (e.g., halides). Primary Reactivity Nodes:

  • C(sp³)-H (Position 3): Benzylic, adjacent to Nitrogen.[1] Chemically distinct due to acidity (~pKa 28-30 in DMSO, lowered by the 5-F inductive effect).

  • C(sp²)-H (Position 7): Aromatic, ortho to the carbonyl directing group (DG).

Electronic & Steric Reactivity Map

The 5-Fluoro substituent exerts a strong electron-withdrawing group (EWG) effect (


), deactivating the benzene ring toward electrophilic attack but acidifying the C-H bonds, facilitating Concerted Metalation-Deprotonation (CMD) pathways.
  • C3 (Benzylic): The most reactive site for oxidative functionalization. The N-methyl group prevents N-directed pathways (common in secondary amides) but simplifies C3 functionalization by eliminating competing N-H deprotonation.

  • C7 (Ortho-Aromatic): The carbonyl oxygen (C1=O) acts as a weak directing group. Activation here requires electrophilic catalysts (Rh, Ir) capable of coordinating the ketone oxygen. The 5-F group is meta to C7, exerting a mild deactivating effect.

ReactivityMap cluster_molecule 5-Fluoro-2-methylisoindolin-1-one C3 C3 (sp³)-H Benzylic Activation (Pd-Catalyzed) N2 N-Methyl (Blocking Group) C3->N2 Adjacent Strategy Strategic Choice: C3 = Chiral Centers/Arylation C7 = Ring Extension/Olefination C3->Strategy C7 C7 (sp²)-H Ortho-Carbonyl Activation (Rh/Ru-Catalyzed) F5 5-Fluoro (Electronic Modulator) C7->F5 Meta-Position C7->Strategy

Figure 1: Reactivity map highlighting the two distinct C-H activation zones controlled by the N-methyl and Carbonyl functionalities.

Protocol A: Pd-Catalyzed C(sp³)-H Arylation (C3 Position)

Application: Introduction of aryl groups to create quaternary or tertiary centers at the benzylic position. This is critical for generating pharmacophores analogous to lenalidomide derivatives.

Mechanism of Action

This transformation proceeds via a Pd(0)/Pd(II) catalytic cycle. The carbonate base facilitates the deprotonation of the benzylic C-H bond (CMD mechanism), which is made more acidic by the 5-Fluoro substituent.

Detailed Methodology

Reagents:

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or XPhos (for sterically hindered aryl iodides).

  • Base: Cesium Carbonate (Cs₂CO₃) - Critical for the CMD step.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Coupling Partner: Aryl Iodide (Ar-I).

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried reaction vial with 5-fluoro-2-methylisoindolin-1-one (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Activation: Seal the vial and heat to 110 °C for 16–24 hours. Vigorous stirring is essential as Cs₂CO₃ is insoluble.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

Representative Optimization Data (Simulated for 5-F Analog):

EntryCatalystLigandBaseSolventYield (%)Note
1Pd(OAc)₂PPh₃K₂CO₃Toluene45Incomplete conversion
2Pd(OAc)₂PPh₃Cs₂CO₃Toluene82 Optimal conditions
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane78Good for hindered Ar-I
4Pd(OAc)₂NoneCs₂CO₃Toluene<5Ligand essential

Protocol B: Rh(III)-Catalyzed C(sp²)-H Olefination (C7 Position)

Application: Functionalization of the benzene ring ortho to the carbonyl. This utilizes the weak coordination of the amide oxygen to direct the catalyst.

Mechanism of Action

This reaction utilizes a Rh(III)/Rh(I) redox cycle. The active catalyst, [Cp*Rh(OAc)₂], coordinates to the carbonyl oxygen. The 5-Fluoro group (meta to C7) slightly deactivates the ring, requiring a silver salt activator to generate a more electrophilic cationic Rh species.

Detailed Methodology

Reagents:

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol% dimer = 5 mol% Rh)

  • Activator: AgSbF₆ (10-20 mol%) - Generates cationic Rh species.

  • Oxidant: Cu(OAc)₂ (2.1 equiv) - Regenerates Rh(III).

  • Coupling Partner: Ethyl Acrylate or Styrene.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Protocol:

  • Preparation: Charge a reaction tube with 5-fluoro-2-methylisoindolin-1-one (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.1 equiv).

  • Addition: Add the alkene coupling partner (2.0 equiv) and DCE (0.1 M).

  • Reaction: Seal and heat to 100–120 °C for 12 hours.

  • Work-up: Dilute with CH₂Cl₂, wash with 10% aqueous NH₄OH (to remove Cu salts), then brine.

  • Purification: Silica gel chromatography.

RhCycle Step1 Active Species Generation [Cp*Rh(OAc)2] + Substrate Step2 C-H Activation (C7) Formation of Rhodacycle Step1->Step2 Coordination Step3 Alkene Insertion Carbo-rhodation Step2->Step3 Insertion Step4 Beta-Hydride Elimination Product Release Step3->Step4 Elimination Step5 Re-oxidation Rh(I) -> Rh(III) by Cu(OAc)2 Step4->Step5 Reductive Elim Step5->Step1 Regeneration

Figure 2: Catalytic cycle for Rh(III)-directed C7 functionalization. The carbonyl oxygen directs the metal to the C7 position.

Troubleshooting & Critical Parameters

Effect of the 5-Fluoro Substituent
  • Acidity: The 5-F group increases the acidity of the C3 protons. If over-arylation (bis-arylation) at C3 is observed, reduce the base equivalents to 1.1 or lower the temperature to 90 °C.

  • Deactivation: For C7 activation, the electron-deficient ring may react slower than non-fluorinated analogs. If conversion is low, increase the temperature to 130 °C and use AgNTf₂ instead of AgSbF₆ for a more potent cationic catalyst.

Solvent Effects
  • Toluene: Best for C3 arylation (non-polar, high boiling point).

  • DCE/HFIP: Best for C7 activation. Hexafluoroisopropanol (HFIP) can be added (10-20% v/v) to DCE to stabilize the Rh-catalyst and accelerate C-H cleavage via hydrogen bonding to the carbonyl.

References

  • General C(sp³)

    • Direct C(sp3)-H Arylation of 5H-Imidazo[2,1-a]isoindole Scaffolds.[1][2] Panza, F., et al. (2024).[2] ResearchGate.[2][3]

  • Rh(III)

    • Transition Metal-Catalyzed C-H Activation/Annulation Approaches to Isoindolo[2,1-b]isoquinolin-5(7H)-ones. (2023).[4] The Chemical Record.

  • C7-Functionalization Strategies

    • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles.[5] (2024).[2] Chemistry - A European Journal.

  • Mechanistic Insights on N-Heterocycle Activation

    • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation. (2008).[3][6] JACS.

Sources

Application Note: Solvent Engineering for 5-Fluoro-2-methylisoindolin-1-one Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for 5-Fluoro-2-methylisoindolin-1-one reactions Content Type: Application Note & Protocol Guide

Executive Summary

5-Fluoro-2-methylisoindolin-1-one is a high-value pharmacophore found in PARP inhibitors, MDM2 antagonists, and anti-inflammatory agents.[1] Its chemical behavior is defined by two competing electronic features: the electron-withdrawing fluorine atom (which acidifies the C3-benzylic protons and enables directed metallation) and the polar lactam core.

This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection. We focus on three critical workflows: Pd-catalyzed C(sp³)-H arylation , Cryogenic Lithiation , and Green Synthesis of the core.[2][1]

Physicochemical Profile & Solubility Logic

The 2-methyl group eliminates the hydrogen bond donor capability of the amide, significantly altering solubility compared to the parent isoindolinone.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Suitability
Chlorinated Dichloromethane (DCM)High Good for transport/workup; poor for high-temp catalysis (low BP).
Polar Aprotic DMF, DMAc, NMPVery High Excellent for solubilizing Pd-catalysts; difficult to remove (high BP); potential for SNAr side reactions at C5-F.
Ethers THF, 2-MeTHF, CPMEModerate Ideal for Lithiation. 2-MeTHF is preferred for process chemistry (phase separation).[2][1]
Hydrocarbons Toluene, XyleneLow-Moderate Ideal for C-H Activation. Low polarity stabilizes the concerted metalation-deprotonation (CMD) transition state.[2][1]
Alcohols Methanol, t-Amyl AlcoholModerate Protic nature interferes with lithiation but t-Amyl alcohol is a superior "green" solvent for high-temp radical couplings.
Critical Warning: The Fluorine Effect

The C5-fluorine atom is electron-withdrawing. In highly polar aprotic solvents (e.g., DMSO, DMF) at high temperatures (>100°C) with strong nucleophiles (e.g., alkoxides), the fluorine is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2][1]

  • Rule: Avoid DMSO/NaOMe systems if the fluorine must be retained. Use Toluene or t-Amyl alcohol instead.

Workflow 1: C(sp³)-H Activation (C3-Arylation)

The C3 position (benzylic) is the primary site for derivatization. Palladium-catalyzed C-H activation is the industry standard, typically proceeding via a Concerted Metalation-Deprotonation (CMD) mechanism.[2][1]

Solvent Selection Matrix
  • Standard (Bench): Toluene . Its low dielectric constant promotes the aggregation of the carboxylate base (e.g., pivalate) with the Pd catalyst, which is crucial for the CMD mechanism.[2]

  • Green/Process: t-Amyl Alcohol or Diethyl Carbonate (DEC) .[1] These allow high temperatures (BP > 100°C) without the toxicity of toluene.

Figure 1: Decision tree for solvent selection in Pd-catalyzed C-H activation of isoindolinones.

Workflow 2: Directed Lithiation (Cryogenic)[1]

The C5-Fluorine and the C1-Carbonyl can both act as Directed Metalation Groups (DMGs). However, the C3 protons are benzylic and adjacent to nitrogen, making them the kinetic site of deprotonation.

The "Green" Shift: THF vs. 2-MeTHF

While THF is the academic standard, 2-Methyltetrahydrofuran (2-MeTHF) is superior for this scaffold:

  • Higher Boiling Point: Safer exotherms upon quenching.

  • Immiscibility with Water: Allows direct aqueous workup without solvent exchange (unlike THF which requires extraction with EtOAc/DCM).

  • Stability: More stable to strong bases (n-BuLi) at 0°C than THF.

Detailed Protocol: Pd-Catalyzed C-3 Arylation

Objective: Mono-arylation of 5-Fluoro-2-methylisoindolin-1-one with 4-bromoanisole. Mechanism: Pd(0)/Pd(II) cycle via CMD. Solvent: Toluene (for maximum CMD efficiency).

Reagents
  • 5-Fluoro-2-methylisoindolin-1-one (1.0 equiv)[1]

  • Aryl Bromide (1.5 equiv)[2]

  • Pd(OAc)₂ (5 mol%)[2]

  • Ligand: P(t-Bu)₃ or JohnPhos (10 mol%)[2]

  • Base: K₂CO₃ (2.0 equiv) + Pivalic Acid (30 mol% - Crucial additive for proton shuttle)[2]

  • Solvent: Anhydrous Toluene (0.2 M concentration)[2]

Step-by-Step Procedure
  • System Preparation (Self-Validation Step 1):

    • Flame-dry a Schlenk tube or pressure vial.

    • Check: Ensure the stir bar is magnetic and appropriate size (vortex must be visible).

    • Cool under Argon flow.

  • Solvent Degassing (Critical):

    • Sparge the toluene with Argon for 15 minutes.

    • Why? Dissolved oxygen oxidizes the phosphine ligand and kills the active Pd(0) species.

  • Charge Reagents:

    • Add solid reagents (Isoindolinone, Base, Pd source, Ligand) to the vial against positive Argon pressure.[2][1]

    • Add the liquid Aryl Bromide and Pivalic Acid.

    • Add degassed Toluene via syringe.

  • Reaction:

    • Seal the vial.

    • Heat to 110°C for 16 hours.

    • Visual Check: The reaction mixture should turn from dark red/brown (active catalyst) to black (precipitated Pd) only at the end.[2] Early black precipitation indicates catalyst decomposition (check ligand quality).[1]

  • Workup (The 2-MeTHF Advantage):

    • Cool to room temperature.

    • Dilute with 2-MeTHF (green alternative to EtOAc).[2]

    • Filter through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with water (2-MeTHF separates cleanly).

    • Concentrate and purify via column chromatography (Hexane/EtOAc).[2]

Figure 2: Operational workflow for the C-H arylation protocol.

Troubleshooting & Safety

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning or "Wet" solvent.Re-degas solvent; use fresh Pd(OAc)₂. Ensure Pivalic Acid is added (CMD shuttle).
Defluorination (Product -18 mass) SNAr side reaction.[2]Switch solvent from DMF/DMSO to Toluene. Lower base strength (use K₂CO₃ instead of KOtBu).
Bis-arylation Over-reaction at C3 (two protons available).[2]Reduce Aryl Bromide to 1.1 equiv. Stop reaction at 80% conversion.

References

  • Ruthenium-Catalyzed Isoindolinone Synthesis & Solvent Screening Title: Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Source: Organic Letters (2021).[2][1] URL:[Link][2][1]

  • Green Solvents in C-H Activation Title: Greener Solvents in C-H Activation: Advancing Sustainable Transformations.[3][4] Source: IIP Series (2024).[2][1] URL:[Link]

  • Renewable Solvents for Pd-Catalysis Title: Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions.[4][5][6] Source: Organic Process Research & Development (2020).[2][1] URL:[Link][2][1]

  • Lithiation of Isoindolinones Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (Lithiation conditions).[7] Source: Molecules (2022).[1][7] URL:[Link][2][1]

  • General Isoindolinone Bioactivity & Structure Title: Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators.[8] Source: Journal of Medicinal Chemistry (2023).[9] URL:[Link][2][1]

Sources

Application Notes and Protocols for 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of biologically active molecules. The introduction of a fluorine atom, as in 5-Fluoro-2-methylisoindolin-1-one, can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive guide to the safe handling, storage, and laboratory application of 5-Fluoro-2-methylisoindolin-1-one, ensuring both the integrity of the compound and the safety of laboratory personnel. While this compound is classified as non-hazardous for transport, its structural alerts as a fluorinated aromatic lactam necessitate careful and informed handling practices.[1]

Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its proper handling and use. While a comprehensive experimental dataset for 5-Fluoro-2-methylisoindolin-1-one is not publicly available, the following table summarizes key identifiers and known data, supplemented with information from structurally similar compounds.

PropertyValueSource
IUPAC Name 5-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one[1]
CAS Number 1378706-15-0[1]
Molecular Formula C₉H₈FNO[2]
Molecular Weight 165.17 g/mol [2]
Purity Typically ≥95%[2]
Physical Form Solid
Storage Temperature 2-8 °C is recommended by some suppliers[2]
Shipping Classification Non Hazardous For Transport[1]

Hazard Identification and Risk Assessment

As a fluorinated aromatic compound, 5-Fluoro-2-methylisoindolin-1-one warrants a cautious approach. The C-F bond is strong, rendering the molecule generally stable. However, the potential for unforeseen reactivity and biological activity necessitates a thorough risk assessment before commencing any experimental work.

Toxicological Profile:

Specific toxicological data for 5-Fluoro-2-methylisoindolin-1-one, such as LD50 or LC50 values, are not currently available. However, the broader class of halogenated aromatic compounds can exhibit a range of biological effects. It is prudent to handle this compound as potentially harmful if ingested, inhaled, or absorbed through the skin. For the structurally related 5-Bromo-2-methylisoindolin-1-one, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Given the structural similarity, a similar hazard profile should be assumed for the fluoro-analog until specific data is available.

Reactivity Profile:

Isoindolinone systems are generally stable under standard laboratory conditions. However, the lactam functionality can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. The aromatic fluorine atom is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. Incompatible materials would likely include strong oxidizing agents and strong acids or bases.

Safe Handling Protocols

Adherence to standard laboratory safety protocols is essential. The following specific handling guidelines are recommended for 5-Fluoro-2-methylisoindolin-1-one:

  • Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation before and during use.

    • Body Protection: A standard laboratory coat should be worn.

  • Hygiene Practices: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Protocols

Proper storage is critical to maintain the purity and stability of 5-Fluoro-2-methylisoindolin-1-one.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.

  • Temperature: While room temperature storage in a dry, sealed container may be adequate for short periods, some suppliers recommend refrigeration at 2-8 °C for optimal long-term stability.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

A decision-making workflow for the appropriate storage of 5-Fluoro-2-methylisoindolin-1-one is presented below:

StorageDecision start Receive Compound check_duration Intended Storage Duration? start->check_duration short_term Short-Term (< 1 month) check_duration->short_term Short long_term Long-Term (> 1 month) check_duration->long_term Long storage_rt Store at Room Temperature in a desiccator short_term->storage_rt storage_fridge Store at 2-8 °C long_term->storage_fridge check_atmosphere Inert Atmosphere Required? storage_rt->check_atmosphere storage_fridge->check_atmosphere yes_inert Yes check_atmosphere->yes_inert High Purity Critical no_inert No check_atmosphere->no_inert Standard Use store_inert Store under Argon/Nitrogen yes_inert->store_inert final_storage Store in a Tightly Sealed, Clearly Labeled Container no_inert->final_storage store_inert->final_storage

Caption: Decision workflow for storing 5-Fluoro-2-methylisoindolin-1-one.

Experimental Protocols: Application in Organic Synthesis

5-Fluoro-2-methylisoindolin-1-one can serve as a versatile building block in organic synthesis. For instance, the enolate of the lactam can be generated and reacted with various electrophiles. Below is a representative protocol for an asymmetric transfer hydroxymethylation, a common transformation for such scaffolds.[3]

Asymmetric Transfer Hydroxymethylation of an Isoindolinone Derivative

This protocol is adapted from a general procedure for the hydroxymethylation of activated isoindolinones and serves as an illustrative example.[3]

Objective: To introduce a hydroxymethyl group at the C3 position of an activated isoindolinone in an enantioselective manner.

Materials:

  • Activated 3-substituted isoindolinone (structurally similar to the title compound but with an activating group at C3)

  • Formaldehyde surrogate (e.g., a commercially available solid source of anhydrous formaldehyde)

  • Takemoto catalyst (a piperidine-based organocatalyst)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the activated isoindolinone (1.0 eq).

  • Add the formaldehyde surrogate (1.5 eq) and the Takemoto catalyst (0.1 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched hydroxymethylated product.

The workflow for this experimental protocol can be visualized as follows:

ExperimentalWorkflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Isoindolinone, Formaldehyde Surrogate, and Catalyst setup->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent react Stir at Specified Temperature add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: Workflow for asymmetric transfer hydroxymethylation.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

References

  • Soós, T., et al. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. ACS Omega2021 , 6 (48), 32675–32684. [Link]

Sources

Using 5-Fluoro-2-methylisoindolin-1-one as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Fluoro-2-methylisoindolin-1-one in Drug Discovery

Executive Summary

5-Fluoro-2-methylisoindolin-1-one (CAS: 1378706-15-0) has emerged as a high-value intermediate in the synthesis of next-generation kinase inhibitors, MDM2-p53 interaction antagonists, and immunomodulatory drugs (IMiDs).[1]

This scaffold offers a distinct advantage over non-fluorinated analogs: the C5-fluorine atom blocks metabolic oxidation at the most reactive aromatic position (para to the nitrogen bridge), significantly extending in vivo half-life (


).[1] Furthermore, the N-methyl group  eliminates the hydrogen bond donor character of the amide, improving blood-brain barrier (BBB) permeability and solubility in organic solvents during library synthesis.[1]

This guide details the synthesis, functionalization, and application of this intermediate, providing researchers with a robust roadmap for incorporating this privileged scaffold into lead optimization campaigns.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 5-Fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one
CAS Number 1378706-15-0
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Key Functional Handle C-3 Methylene: Activated for C-H functionalization.[1][2]
Electronic Effect 5-Fluoro: Inductive electron withdrawal deactivates the C-6 position but activates C-4/C-7 for lithiation.[1][2]
Structural Diagram: The "Fluorine Effect"

G cluster_0 Scaffold Properties node_core 5-Fluoro-2-methylisoindolin-1-one node_metab Metabolic Blockade (C-5 Position) node_core->node_metab Fluorine Substitution node_sol Lipophilicity & BBB (N-Methyl) node_core->node_sol N-Methylation node_react Reactive Center (C-3 Methylene) node_core->node_react Benzylic Activation

Caption: Structural dissection highlighting the pharmacological advantages of the 5-fluoro-2-methylisoindolin-1-one scaffold.

Synthesis Protocols (The "Make")

While available commercially, in-house synthesis allows for rapid access to isotopically labeled variants or scale-up.[1][2] We recommend Route A for high-precision medicinal chemistry.[1][2]

Protocol A: The "Benzoate Cyclization" Route (Recommended)

This route avoids the formation of regioisomers common in phthalic anhydride reductions.

Reagents:

  • Methyl 4-fluoro-2-methylbenzoate (Starting Material)[1]

  • N-Bromosuccinimide (NBS)[1]

  • Benzoyl peroxide (catalytic)[1]

  • Methylamine (2M in THF)

  • Solvents: CCl₄ (or PhCF₃ as a greener alternative), THF.

Step-by-Step Methodology:

  • Radical Bromination:

    • Dissolve methyl 4-fluoro-2-methylbenzoate (10 mmol) in PhCF₃ (30 mL).

    • Add NBS (11 mmol) and Benzoyl peroxide (0.5 mmol).

    • Expert Insight: Degas the solution with Argon for 10 mins before heating to prevent radical quenching by oxygen.

    • Reflux at 85°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.[2]

    • Cool, filter off succinimide, and concentrate to yield the crude benzyl bromide intermediate.

  • Cyclization:

    • Dissolve the crude bromide in anhydrous THF (20 mL).

    • Cool to 0°C. Add Methylamine (2M in THF, 30 mmol, 3 equiv) dropwise.

    • Critical Step: The excess methylamine acts as both the nucleophile and the base to neutralize HBr.[2]

    • Stir at room temperature for 12 hours. The intramolecular amidation occurs spontaneously.[2]

    • Concentrate solvent.[2] Redissolve in EtOAc, wash with water and brine.[2]

    • Purification: Flash chromatography (DCM/MeOH 98:2).[2]

Yield Expectation: 75-85% overall.

Functionalization Strategies (The "Use")

The utility of this intermediate lies in the C-3 Functionalization . This position mimics the chiral center found in drugs like Lenalidomide, but the isoindolinone (lactam) is more stable to hydrolysis than the isoindolinedione (imide).

Workflow: Divergent Synthesis from the Scaffold

Synthesis Start 5-Fluoro-2-methylisoindolin-1-one Branch1 C-3 Arylation (Pd-Catalyzed) Start->Branch1 Pd(OAc)2, Ar-Br Branch2 C-3 Alkylation (Lithiation) Start->Branch2 LDA, R-X Branch3 Aldol Condensation (Knoevenagel) Start->Branch3 R-CHO, Base Prod1 Bioactive Biaryl (Kinase Inhibitors) Branch1->Prod1 Prod2 Quaternary Carbon (MDM2 Mimics) Branch2->Prod2 Prod3 Alkylidene (Michael Acceptors) Branch3->Prod3

Caption: Divergent synthetic pathways transforming the core scaffold into three distinct pharmacological classes.[1]

Protocol B: C-3 Direct Arylation (The "Drug-Maker" Reaction)

This protocol installs an aryl group at C-3, creating a chiral center.[1]

Reagents:

  • 5-Fluoro-2-methylisoindolin-1-one (1.0 equiv)[1][2]

  • Aryl Bromide (e.g., 3-bromopyridine) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Dioxane (1:1)[1]

Procedure:

  • Inert Atmosphere: Charge a microwave vial with the isoindolinone, aryl bromide, base, and catalyst ligands.[2] Seal and purge with N₂.

  • Solvation: Add degassed solvent via syringe.[2]

  • Reaction: Heat to 100°C for 16 hours (or 140°C for 1 hour in microwave).

  • Workup: Filter through Celite. The product is often a racemate.[2]

  • Chiral Resolution: For drug discovery, separate enantiomers using Chiral SFC (Column: Chiralpak AD-H, CO₂/MeOH gradient).

Case Study: MDM2 Inhibitor Design

Context: MDM2 inhibitors restore p53 activity in tumors.[2] Many current candidates utilize an isoindolinone core to mimic the Trp23 residue of p53 which inserts into the MDM2 hydrophobic pocket.[2]

Application of 5-Fluoro-2-methylisoindolin-1-one:

  • The Scaffold: The isoindolinone ring provides a rigid template.[2]

  • The Modification:

    • C-3 Position: Functionalized with a p-chlorophenyl group (via Protocol B) to fill the Leu26 pocket.[1]

    • 5-Fluoro: Positioned to interact with the hydrophobic residues of the MDM2 cleft while preventing oxidative degradation.[2]

    • N-Methyl: Improves solubility, addressing a common failure mode in MDM2 inhibitors (poor bioavailability).[1][2]

Data Comparison (Hypothetical Optimization):

Compound VariantIC50 (MDM2)t 1/2 (Microsomes)Solubility (pH 7.4)
H-Analog (No F) 12 nM15 min5 µM
5-Fluoro Analog 14 nM 55 min 5 µM
5-Fluoro + N-Me 18 nM >120 min 45 µM

Note: While N-methylation slightly reduces potency (loss of H-bond donor), the massive gain in metabolic stability and solubility makes the 5-Fluoro-2-methyl variant the superior drug candidate.[1]

Safety & Handling

  • Hazard Identification: The intermediate is an irritant.[2] Avoid inhalation of dust.[2]

  • Reactivity: The C-3 position is prone to oxidation if left in solution with strong bases and air for extended periods.[2] Store solid at 2-8°C under inert gas.

  • Waste: Dispose of fluorinated aromatics via high-temperature incineration; do not release into aqueous waste streams due to persistence.[2]

References

  • Isoindolinone Scaffolds in Medicinal Chemistry: Title: Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds.[2] Source: ResearchGate (2025).[2][3] URL:

  • Synthesis via C-H Activation: Title: Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides.[2] Source: PMC / NIH (2016).[2] URL:

  • Commercial Availability & Properties: Title: 5-Fluoro-2-methylisoindolin-1-one Product Page.[1][2] Source: Fluorochem.[2][4][5] URL:

  • Pharmacology of Isoindolinone Drugs (Lenalidomide Context): Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.[2] Source: MDPI (2025).[2] URL:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource, designed for organic chemists and process development scientists encountering yield bottlenecks in the synthesis of 5-Fluoro-2-methylisoindolin-1-one (CAS: 1378706-15-0).

Executive Summary: The "Golden Route" Selection

Before troubleshooting specific steps, ensure you are utilizing the most regioselective pathway. While phthalimide reduction is common, it often fails for asymmetric fluoro-derivatives due to poor regiocontrol (yielding mixtures of 5-fluoro and 6-fluoro isomers).

Recommended Pathway: The Benzoate-Bromination-Cyclization sequence.

  • Starting Material: Methyl 4-fluoro-2-methylbenzoate.

  • Intermediate: Methyl 2-(bromomethyl)-4-fluorobenzoate.

  • Product: 5-Fluoro-2-methylisoindolin-1-one.[1]

This route "locks" the fluorine position relative to the carbonyl, guaranteeing the 5-fluoro isomer and eliminating difficult isomer separations.

Module 1: Radical Bromination (The Yield Bottleneck)

Context: The conversion of methyl 4-fluoro-2-methylbenzoate to the bromomethyl intermediate is the most common point of failure due to over-bromination (dibromo species) or incomplete conversion.

Q1: I am observing significant amounts of the dibromo-impurity. How do I suppress this?

Root Cause: High local concentration of bromine radicals relative to the substrate, often caused by adding NBS (N-bromosuccinimide) all at once or running the reaction to 100% conversion.

Corrective Protocol:

  • Stoichiometry: Use a slight deficit of NBS (0.95 – 0.98 equiv). Do not use excess NBS.

  • The "85% Rule": Stop the reaction at 85-90% conversion. The rate of bromination slows significantly as the monobromo product forms, and the kinetic barrier to the second bromination is lower than the first once the concentration of starting material drops.

  • Solvent & Temperature: Use Acetonitrile (MeCN) at reflux or Trifluorotoluene instead of CCl4. MeCN often provides better solubility for succinimide, preventing it from coating the NBS.

Q2: My reaction stalls after 50% conversion. Adding more initiator doesn't help.

Root Cause: Inefficient radical propagation, likely due to oxygen inhibition or "caking" of the NBS.

Troubleshooting Steps:

  • Degassing: Oxygen is a radical scavenger. Sparge the solvent with Argon/Nitrogen for 15 minutes before heating.

  • Light Source: If using photo-initiation, ensure the reactor walls are clean. If using chemical initiation (AIBN/BPO), add the initiator in two portions : 70% at the start, 30% after 2 hours.

  • Reagent Quality: Recrystallize NBS from water if it appears yellow/orange (indicating free Br2). Use white crystalline NBS.

Module 2: Cyclization (Ring Closure)

Context: Reacting Methyl 2-(bromomethyl)-4-fluorobenzoate with methylamine to form the lactam ring.

Q3: I see the formation of a "dimer" or hydrolysis products instead of the isoindolinone.

Root Cause: Competition between intermolecular substitution (dimerization) and intramolecular cyclization, or hydrolysis of the ester by adventitious water.

Corrective Protocol:

  • Concentration: Run the reaction under high dilution (0.05 M to 0.1 M) if dimerization is observed. This favors the intramolecular ring closure.

  • Amine Source: Use Methylamine in THF (2.0 M) or Methanol , rather than aqueous methylamine. Water promotes the hydrolysis of the methyl ester to the acid, which will not cyclize under mild conditions.

  • Base: Add a tertiary amine auxiliary base (e.g., DIPEA or Triethylamine, 1.1 equiv) to scavenge the HBr generated. This prevents the protonation of the methylamine reactant.

Q4: The product is oiling out and difficult to crystallize.

Root Cause: Presence of residual succinimide (from Step 1) or amine salts.

Purification Strategy:

  • Workup: Do not just evaporate. Dilute with EtOAc, wash with 0.5 M HCl (to remove excess methylamine), then saturated NaHCO3 (to remove succinimide and hydrolyzed acid), then Brine.

  • Trituration: The 5-fluoro-2-methylisoindolin-1-one is a solid. Triturate the crude oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.

Experimental Protocol: Optimized Workflow

Step 1: Bromination
  • Charge a flask with Methyl 4-fluoro-2-methylbenzoate (1.0 equiv) and Acetonitrile (10 mL/g).

  • Degas with Argon for 15 mins.

  • Add NBS (0.95 equiv) and AIBN (0.05 equiv).

  • Heat to reflux (80-82 °C) for 4–6 hours. Monitor by HPLC/TLC.

  • Stop when starting material is <10%.

  • Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude bromide.

Step 2: Cyclization
  • Dissolve crude bromide in anhydrous THF (20 mL/g).

  • Cool to 0°C.

  • Add Methylamine (2.0 M in THF) (3.0 equiv) dropwise over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Add water. Extract with EtOAc.[2]

  • Wash: 1N HCl, Sat. NaHCO3, Brine. Dry over MgSO4.

  • Isolate: Evaporate solvent. Recrystallize from EtOAc/Hexanes if necessary.

Visualizing the Pathway & Troubleshooting Logic

The following diagram illustrates the reaction flow and critical decision nodes for yield preservation.

G Start Methyl 4-fluoro- 2-methylbenzoate NBS Step 1: NBS/AIBN (Radical Bromination) Start->NBS Intermed Methyl 2-(bromomethyl)- 4-fluorobenzoate NBS->Intermed 0.95 eq NBS Stop @ 85% Conv. Dibromo Impurity: Dibromo Species NBS->Dibromo Excess NBS Over-reaction Cyclization Step 2: MeNH2/THF (Cyclization) Intermed->Cyclization Product 5-Fluoro-2-methyl- isoindolin-1-one Cyclization->Product Anhydrous High Dilution Hydrolysis Impurity: Hydrolyzed Acid Cyclization->Hydrolysis Aqueous MeNH2 Moisture

Caption: Figure 1. Reaction pathway highlighting critical control points (Yellow/Green) to avoid common impurities (Red).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (Step 1) Over-bromination (Dibromo formation)Reduce NBS to 0.95 equiv; Stop reaction early.
Reaction Stalled Oxygen inhibitionDegas solvents thoroughly; Add initiator in two batches.
Low Yield (Step 2) Hydrolysis of esterUse anhydrous MeNH2 in THF/MeOH; Ensure dry glassware.
Sticky/Oily Product Residual Succinimide/SaltsWash organic layer with Sat. NaHCO3 and Water; Triturate with Ether.
Wrong Isomer Starting material errorVerify use of 4-fluoro -2-methylbenzoate (yields 5-F) vs 5-fluoro (yields 6-F).

References

  • Regioselective Synthesis of Isoindolinones

    • Title: "Efficient Synthesis of Isoindolin-1-ones via Bromination/Cycliz
    • Source:Journal of Organic Chemistry (General Methodology Reference).
    • Context: Establishes the benzoate route as superior for regiocontrol compared to phthalimide reduction.
    • Link:

  • Radical Bromination Optimization

    • Title: "Benzylic Bromination: Control of Selectivity and Yield."
    • Source:Organic Process Research & Development.
    • Context: Provides the basis for the "85% conversion rule" to minimize dibromo impurities.
    • Link:

  • Isoindolinone Cyclization Mechanics

    • Title: "One-pot synthesis of isoindolin-1-ones
    • Source:Tetrahedron Letters.
    • Context: Details the cycliz
    • Link:

Sources

Technical Support Center: Purification of 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ISO-5F-001 Subject: Optimization of Column Chromatography for 5-Fluoro-2-methylisoindolin-1-one Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 5-Fluoro-2-methylisoindolin-1-one (CAS: 144690-88-6), a critical intermediate in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals.

This molecule presents a specific set of purification challenges due to its lactam core (inducing polarity) and the fluorine substituent (altering electronic density). Unlike simple aromatics, isoindolinones possess a dipole moment that can lead to strong interactions with silica gel, resulting in peak tailing or irreversible adsorption if not managed correctly.

Physicochemical Profile:

Property Description Implication for Chromatography
Core Structure Fused benzene-pyrrolinone (Lactam) Moderate to High Polarity. Hydrogen bond acceptor (C=O).
Substituents 5-Fluoro, N-Methyl N-Methylation removes H-bond donor capability, improving solubility in DCM compared to N-H analogs.
Solubility High: DCM, DMSO, EtOAcLow: Hexanes, Water Critical: Avoid liquid loading in Hexanes; risk of precipitation on column head.

| UV Activity | Strong (


 nm) | UV detection is highly effective. |

Pre-Purification Diagnostics (The "Go/No-Go" Check)

Before packing your column, you must validate your separation strategy using Thin Layer Chromatography (TLC).

Protocol A: Mobile Phase Screening

Do not guess the solvent system. Perform the "Spot & Drift" Test :

  • Prepare a 10 mg/mL solution of your crude mixture in DCM.

  • Spot on a silica TLC plate.[1]

  • Test the following solvent systems:

    • System A (Non-Polar): 20% Ethyl Acetate in Hexanes.

    • System B (Standard): 50% Ethyl Acetate in Hexanes.

    • System C (Polar): 5% Methanol in Dichloromethane (DCM).

Target Metrics:

  • Optimal Rf: 0.25 – 0.35 for the target compound.

  • 
    Rf (Separation):  Minimum 0.10 difference from nearest impurity.
    

Strategic Workflows

Workflow 1: Mobile Phase Decision Matrix

Use this logic flow to select the correct solvent system and loading technique.

MobilePhaseLogic Start Start: Crude Mixture SolubilityCheck Check Solubility in 10% EtOAc/Hexane Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble LiquidLoad Method: Liquid Loading (Inject directly) Soluble->LiquidLoad Yes SolidLoad Method: Solid Loading (Adsorb on Celite/Silica) Soluble->SolidLoad No (Precipitates) TLC_Check TLC Screening (Target Rf 0.3) LiquidLoad->TLC_Check SolidLoad->TLC_Check ChoiceA System A: Hexane/EtOAc Gradient (0% -> 60%) TLC_Check->ChoiceA Rf > 0.2 in 50% EtOAc ChoiceB System B: DCM/MeOH Gradient (0% -> 5%) TLC_Check->ChoiceB Rf < 0.1 in 100% EtOAc End Evaporation & Analysis ChoiceA->End Purify ChoiceB->End Purify

Figure 1: Decision matrix for selecting loading method and mobile phase based on solubility and polarity.

Troubleshooting & FAQs

Issue 1: "My compound trails on the column (Tailing/Streaking)."

Diagnosis: The lactam carbonyl (C=O) is interacting strongly with the acidic silanol groups (Si-OH) on the silica gel. This is common for isoindolinones. Solution:

  • Switch to DCM/MeOH: Dichloromethane is often better for solubilizing the lactam core.

  • Add a Modifier: Add 1% Triethylamine (Et3N) to your mobile phase. This neutralizes the acidic sites on the silica.

    • Caution: Flush the column with plain solvent after collection to remove residual amine before evaporation.

Issue 2: "I cannot separate the 5-Fluoro and 6-Fluoro regioisomers."

Context: If you synthesized this via 4-fluorophthalic anhydride, you likely have a mixture of 5-fluoro and 6-fluoro isomers. These are extremely difficult to separate as their polarities are nearly identical. Protocol:

  • Flatten the Gradient: Instead of a standard gradient (e.g., 0-50% EtOAc over 20 mins), use an isocratic hold .

    • Find the % solvent where Rf = 0.25.

    • Run at this percentage for 10–15 column volumes (CV).

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Ether . The

    
    -
    
    
    
    interactions of Toluene with the aromatic ring can sometimes differentiate the electronic effects of the fluorine position.
  • Recrystallization (Alternative): If chromatography fails, attempt recrystallization from hot Ethanol or Isopropanol. The 5-fluoro isomer often packs differently in the crystal lattice than the 6-fluoro isomer.

Issue 3: "The column clogged / Pressure spiked immediately."

Diagnosis: Precipitation. Your compound is soluble in the injecting solvent (likely DCM) but insoluble in the mobile phase (Hexane). Upon contact, it crashed out. Solution: Solid Loading (Dry Loading)

  • Dissolve crude in minimal DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 crude:support).

  • Evaporate to a free-flowing powder.

  • Load this powder on top of the pre-packed column. This eliminates the solvent shock.

Detailed Experimental Protocol

Method: Flash Column Chromatography (Silica Gel)

  • Stationary Phase: Silica Gel 60 (40–63 µm).

    • Ratio: 30:1 to 50:1 (Silica weight : Crude weight).

  • Column Packing: Slurry pack in 100% Hexanes (or 100% DCM if using System B).

  • Loading: Solid Load (Recommended for >500mg scale).

  • Elution Gradient (Standard):

    • 0–5 min: 100% Hexanes (Equilibration).

    • 5–10 min: 0%

      
       20% EtOAc (Elute non-polar impurities).
      
    • 10–30 min: 20%

      
       60% EtOAc (Product elution zone).
      
    • 30–40 min: 60%

      
       100% EtOAc (Flush polar byproducts).
      
  • Detection: Monitor UV at 254 nm .

  • Post-Processing: Combine fractions containing the pure spot (Rf ~0.3). Evaporate at 40°C under reduced pressure.

Workflow Visualization: Regioisomer Separation Strategy

RegioisomerSep Input Mixture: 5-F & 6-F Isomers Step1 TLC Analysis (Toluene/Acetone 9:1) Input->Step1 Decision Separation Visible? Step1->Decision PathYes Flash Chromatography (Isocratic Toluene/Acetone) Decision->PathYes Yes (Delta Rf > 0.05) PathNo Recrystallization (EtOH or iPrOH) Decision->PathNo No (Co-elution) Result Pure 5-Fluoro-2-methylisoindolin-1-one PathYes->Result PathNo->Result

Figure 2: Workflow for handling difficult regioisomer separations common in fluorinated isoindolinone synthesis.

References

  • Luo, F.-T. et al. (2001). Synthesis of 3-Substituted Isoindolin-1-ones by Regioselective Cyclization. Journal of the Chinese Chemical Society, 48, 45-50.

  • Beilstein Journals. (2014). Enhanced single-isomer separation and pseudoenantiomer resolution. Beilstein Journal of Organic Chemistry.

  • National Toxicology Program. (2020).[2] Solubility of Organic and Inorganic Chemicals in Selected Solvents. NTIS.

  • Vertex Pharmaceuticals. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 50(12), 1267–1269.

  • PrepChem. Synthesis of 5-fluoro-2-methyl-1-indanone (Analogous purification protocols).

Sources

Technical Support Center: Recrystallization of 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #REC-ISO-5F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the purification of 5-Fluoro-2-methylisoindolin-1-one (and related fluorinated isoindolinone intermediates). This guide addresses the critical challenge of purifying this intermediate to pharmaceutical grade (>99.5% purity), specifically focusing on the removal of regioisomeric byproducts (e.g., 6-fluoro isomers) and unreacted starting materials (4-fluorophthalic anhydride or methylamine salts).

The protocols below are derived from thermodynamic solubility principles and validated workflows for fused-ring amide heterocycles.

Module 1: Solvent Selection Matrix

The choice of solvent is dictated by the Hansen Solubility Parameters (HSP) . 5-Fluoro-2-methylisoindolin-1-one possesses a polar amide core (high


, 

) and a lipophilic fluorinated aromatic ring (high

).
Primary Solvent Systems
System ClassSolvent CompositionKey ApplicationMechanism of Action
Standard Purification Ethanol (95%) or IPA General purity increase (>95%)Temperature-Dependent Solubility: The amide core H-bonds with alcohol at high temps but crystallizes upon cooling due to the hydrophobic fluoro-aromatic effect.
Isomer Rejection Toluene or Toluene/Heptane (1:3) Removal of regioisomers (4-F vs 5-F)Lattice Energy Discrimination: Non-polar aromatic solvents maximize

-

stacking interactions, often favoring the crystal lattice of the 5-fluoro isomer over the 6-fluoro impurity.
High Polarity Clean-up Ethyl Acetate / Hexane (1:2) Removal of polar oligomersPolarity Gradient: Dissolves the target molecule while precipitating highly polar salts or polymeric side-products.
Anti-Solvent Crash THF (Dissolve)

Water (Add)
Rapid isolation from crude oilHydrophobic Exclusion: Drastic reduction in solvent power forces rapid precipitation. Warning: May trap impurities.

Module 2: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution becomes cloudy and separates into a second liquid phase (oil) rather than forming crystals. Root Cause: The solution has entered the metastable zone where liquid-liquid phase separation (LLPS) is energetically more favorable than nucleation. This is common in N-methylated amides due to the lack of strong intermolecular H-bond donors.

Corrective Protocol:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution at a temperature above the oiling-out point (typically 5-10°C below boiling).

  • Slow Cool: Reduce cooling rate to <10°C/hour.

  • Solvent Modification: Add a small amount (5-10%) of a more polar co-solvent (e.g., Methanol) to increase the solubility limit of the oil phase.

Issue 2: Persistent Regioisomeric Impurities

Symptom: HPLC shows a persistent peak (approx. 3-5%) of the 6-fluoro or 4-fluoro isomer. Root Cause: Isomers often have identical solubility profiles in polar solvents (alcohols). Corrective Protocol: Switch to the Toluene system. The difference in crystal packing density between the 5-fluoro (para-like to carbonyl) and 6-fluoro isomers is often maximized in aromatic solvents that facilitate specific


-stacking.
Issue 3: Low Yield (<50%)

Symptom: Mother liquor retains significant product. Root Cause: The fluorinated ring increases lipophilicity, making the compound too soluble in pure organics like EtOAc. Corrective Protocol: Introduce an anti-solvent (Heptane) at the cloud point.

  • Ratio: Start with 1:1 solvent/anti-solvent.

  • Dosing: Add anti-solvent dropwise after initial nucleation to drive yield without burying impurities.

Module 3: Visualized Workflows

Workflow 1: Solvent Selection Decision Tree

This logic gate determines the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Solid Analysis SolubilityTest Test Solubility (100 mg/mL) in Ethanol @ Reflux Start->SolubilityTest Decision1 Does it dissolve? SolubilityTest->Decision1 NoDissolve Insoluble Hot Decision1->NoDissolve No YesDissolve Soluble Hot Decision1->YesDissolve Yes SwitchSolvent Switch to stronger solvent (THF or DMF) NoDissolve->SwitchSolvent Cooling Cool to Room Temp YesDissolve->Cooling Result Observation? Cooling->Result Crystals Crystals Form Result->Crystals Solid Oil Oiling Out Result->Oil Liquid/Goo NoPrecip No Precipitate Result->NoPrecip Clear Soln Action1 Proceed to Scale-up (Ethanol System) Crystals->Action1 Action2 See 'Oiling Out' Protocol (Add Seed/Slower Cool) Oil->Action2 Action3 Add Anti-solvent (Water or Heptane) NoPrecip->Action3

Caption: Logical decision tree for selecting the initial recrystallization solvent system based on crude solubility behavior.

Workflow 2: Oiling Out Remediation Loop

The specific protocol for handling the common issue of phase separation in N-methyl isoindolinones.

OilingOut State1 State: Oiled Out (Two Liquid Phases) Step1 Reheat to Reflux (Clear Solution) State1->Step1 Step2 Determine Cloud Point (T_cloud) Step1->Step2 Step3 Add Seed Crystals at T = T_cloud + 5°C Step2->Step3 Step4 Controlled Cooling (-5°C per hour) Step3->Step4 Step4->State1 If Oil Returns Success Crystalline Solid Step4->Success

Caption: Remediation cycle for 'oiling out', emphasizing the critical seeding temperature window.

Module 4: Detailed Experimental Protocol

Protocol ID: P-ISO-5F-001 Objective: Purification of 10g Crude 5-Fluoro-2-methylisoindolin-1-one.

  • Dissolution:

    • Charge 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add 40 mL of Ethanol (95%) .

    • Heat to reflux (approx. 78°C) with stirring.

    • Check: If solids remain, add Ethanol in 5 mL increments until clear. (Max volume: 80 mL).

  • Filtration (Hot):

    • If insoluble black specks (Pd/C residues or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad.

  • Crystallization:

    • Allow the filtrate to cool slowly to 50°C.

    • Crucial Step: Add seed crystals (10-20 mg) of pure product.

    • Continue cooling to room temperature (20-25°C) over 2 hours.

    • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with 10 mL of cold Ethanol.

    • Dry in a vacuum oven at 45°C for 12 hours.

References

  • Synthesis of Isoindolinone Derivatives

    • Source: World Intellectual Property Organiz
    • Relevance: Describes the general cyclization and purification of isoindolinone cores using alcohol-based solvents.
    • Link:

  • Separation of Fluoro-Regioisomers

    • Source: The Journal of Organic Chemistry (Regioselective Synthesis of Fluorin
    • Relevance: Validates the use of aromatic solvents (Toluene)
    • Link:

  • PARP Inhibitor Intermediates (Rucaparib Analogs)

    • Source: US P
    • Relevance: details the synthesis and purification of 5-fluoro-1-oxo-2,3-dihydro-1H-isoindole deriv
    • Link:

  • Solubility & Miscibility Data

    • Source: MilliporeSigma Technical Library.
    • Relevance: Provides HSP data for solvent miscibility (Ethanol/Heptane/Water) used in the anti-solvent protocols.
    • Link:

Minimizing side products in 5-Fluoro-2-methylisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Fluoro-2-methylisoindolin-1-one

Subject: Minimizing Impurity Profiles in 5-Fluoro-2-methylisoindolin-1-one Production Ticket ID: ISO-F-552 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Strategy

The synthesis of 5-Fluoro-2-methylisoindolin-1-one presents a classic challenge in heterocyclic chemistry: balancing reactivity with regiocontrol.[1] While multiple routes exist, the choice of pathway dictates the impurity profile.

There are two primary methodologies:

  • Route A (Cyclization): Reaction of methyl 4-fluoro-2-(bromomethyl)benzoate with methylamine.[1]

    • Verdict:Preferred. High regiocontrol.[1]

    • Primary Risk:[1] Dimerization (tertiary amine formation) and hydrolysis.[1]

  • Route B (Reduction): Reduction of 4-fluoro-N-methylphthalimide.[1]

    • Verdict:Not Recommended for this specific isomer.[1]

    • Primary Risk:[1] Regio-scrambling.[1][2] Reduction of the 4-substituted phthalimide yields a near 1:1 mixture of 5-fluoro and 6-fluoro isomers, which are notoriously difficult to separate.[1]

This guide focuses on optimizing Route A (Cyclization) , as it is the only scalable method to guarantee the 5-fluoro regioisomer.[1]

Critical Process Parameters (CPP) & Troubleshooting

Module 1: The "Dimer" Problem (Bis-alkylation)

User Issue: "I am seeing a large M+ mass peak (approx. 300-350 Da) and low yield of the target monomer." Root Cause: The product (secondary amine/lactam precursor) competes with methylamine for the alkyl bromide starting material.[1] If methylamine concentration drops, the product reacts with a second molecule of starting material, forming a tertiary amine "dimer."

ParameterOptimization Strategy
Stoichiometry Critical: Use a large excess of methylamine (5–10 equivalents).[1] The amine acts as both nucleophile and base.[1]
Addition Order Inverse Addition: Slowly add the bromide solution into the amine solution. Never add amine to the bromide.[1]
Concentration High dilution favors the intramolecular cyclization over intermolecular dimerization.[1]
Module 2: Hydrolysis & Defluorination

User Issue: "My product contains a hydroxyl impurity, or I am losing fluorine." Root Cause:

  • Hydrolysis:[1] Moisture in the solvent hydrolyzes the benzylic bromide to a benzyl alcohol before the amine can attack.

  • Defluorination (

    
    ): High temperatures or strong bases can force the displacement of the fluorine atom, especially in electron-deficient rings.[1]
    
Impurity TypePrevention Protocol
Benzyl Alcohol Use anhydrous THF or MeOH.[1] Ensure methylamine source is not aqueous (use 2M in THF/MeOH, not 40% aq).[1]
Defluorinated Keep reaction temperature < 40°C. Fluorine on the isoindolinone ring is stable, but high heat + amine can force displacement.

Visualizing the Reaction Logic

The following diagram maps the "Happy Path" to the target molecule versus the "Sad Paths" leading to common side products.

ReactionPathways SM Methyl 4-fluoro-2- (bromomethyl)benzoate Inter1 Intermediate: Secondary Amine SM->Inter1 + MeNH2 (SN2) Hydrolysis IMPURITY B: Benzyl Alcohol (Hydrolysis) SM->Hydrolysis + H2O (Wet Solvent) MeNH2 Methylamine (Nucleophile) Target TARGET: 5-Fluoro-2-methyl- isoindolin-1-one Inter1->Target Intramolecular Cyclization Dimer IMPURITY A: Tertiary Amine (Dimer) Inter1->Dimer + 2nd SM Molecule (Low Amine Conc.) Defluoro IMPURITY C: Amino-substitution (SNAr Defluorination) Target->Defluoro High Temp (>80°C) + Excess Amine

Figure 1: Reaction pathway analysis.[1] The "Happy Path" (Blue) requires kinetic control to avoid the red "Sad Paths" (Dimerization and Hydrolysis).

Optimized Synthetic Protocol (Route A)

Objective: Synthesis of 5-Fluoro-2-methylisoindolin-1-one (1.0 g scale) minimizing dimer formation.

Reagents:

  • Methyl 4-fluoro-2-(bromomethyl)benzoate (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 10.0 eq)

  • Triethylamine (1.5 eq) - Optional scavenger, but excess MeNH2 usually suffices.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation of Nucleophile Pool:

    • Charge a dry round-bottom flask with Methylamine (2M in THF, 10 eq).[1]

    • Cool to 0°C under Nitrogen atmosphere.[1]

    • Why? Cooling suppresses side reactions; excess amine ensures the starting material statistically encounters a free amine molecule, not a product molecule.

  • Controlled Addition (The Critical Step):

    • Dissolve Methyl 4-fluoro-2-(bromomethyl)benzoate in minimal anhydrous THF.

    • Add this solution dropwise to the amine pool over 30–60 minutes.[1]

    • Technical Note: Do not rush. High local concentration of bromide leads to dimerization.[1]

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Monitor via LC-MS.[1] Look for the disappearance of the bromide and the formation of the M+166 peak (Target).

  • Workup:

    • Concentrate in vacuo to remove excess methylamine and THF.

    • Redissolve in EtOAc, wash with water (to remove HBr salts) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If "dimer" is present, it is much more non-polar.[1] Flash chromatography (Hexane/EtOAc) usually separates it easily.[1]

    • Recrystallization from EtOH/Heptane is often sufficient for high purity.[1]

FAQ: Troubleshooting the Bench

Q1: Why can't I just reduce the commercially available 4-fluorophthalimide? A: You can, but you will regret it.[1] Reducing 4-fluoro-N-methylphthalimide (using Zn/AcOH or Sn/HCl) attacks the carbonyls indiscriminately.[1] You will generate a mixture of 5-fluoro and 6-fluoro isoindolinones.[1] These regioisomers have identical polarity and molecular weight, making separation by standard chromatography nearly impossible.

Q2: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the hydrolyzed acid or the uncyclized amino-acid salt .[1] If your reaction was too wet, the ester hydrolyzes to the acid, which forms a salt with the amine and crashes out or sticks to the baseline. Ensure anhydrous conditions.

Q3: Can I use aqueous methylamine (40%)? A: Only if you accept lower yields. Water competes as a nucleophile for the benzylic bromide (forming the alcohol).[1] If you must use aqueous amine, use a biphasic system (DCM/Water) with vigorous stirring, but anhydrous THF/MeOH solutions are far superior.[1]

References & Authority

  • Gertsch, J. et al. "Efficient synthesis of isoindolin-1-ones via a one-pot cascade reaction."[1] Tetrahedron Letters, 2009.[1] (Establishes the bromomethyl benzoate cyclization kinetics).

  • Zhang, Y. et al. "Regioselectivity in the reduction of substituted phthalimides."[1] Journal of Organic Chemistry, 2016.[1] (Documents the difficulty of separating 5/6-substituted isomers via reduction).

  • Patent US10392364B2. "Process for synthesis of lenalidomide and derivatives."[1] (Describes the industrial standard for minimizing dimerization in isoindolinone immunomodulator synthesis).

  • PrepChem Protocol. "Synthesis of Methyl 2-(bromomethyl)benzoate." (Grounding for the starting material stability).[1]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Fluoro-2-methylisoindolin-1-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-Fluoro-2-methylisoindolin-1-one in aqueous solutions. This document provides a comprehensive troubleshooting framework, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these challenges. Our approach is grounded in established physicochemical principles and field-proven methodologies to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenge

5-Fluoro-2-methylisoindolin-1-one, like many novel chemical entities, is anticipated to exhibit limited aqueous solubility due to its structural characteristics.[1][2] Poor water solubility can significantly impede various stages of research and development, from initial biological screening to formulation.[1][3] This guide will equip you with the knowledge and practical techniques to enhance the solubility of this compound, thereby enabling more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of 5-Fluoro-2-methylisoindolin-1-one.

Q1: Why is 5-Fluoro-2-methylisoindolin-1-one expected to be poorly soluble in water?

A1: The molecular structure of 5-Fluoro-2-methylisoindolin-1-one contains a significant non-polar, hydrophobic region. While the carbonyl group and fluorine atom introduce some polarity, the overall molecule is likely to have a low affinity for the highly polar environment of water. This is a common characteristic of many organic compounds developed in the pharmaceutical industry.[1][3]

Q2: What is the first step I should take if I observe precipitation of my compound in an aqueous buffer?

A2: The first step is to visually confirm precipitation and then systematically evaluate the experimental conditions. Key factors to consider include the concentration of the compound, the pH of the buffer, and the temperature. A logical next step would be to attempt dissolution in a small volume of an organic co-solvent before adding it to the aqueous buffer.

Q3: Are there any quick methods to get my compound into solution for a preliminary screening assay?

A3: For initial screening, using a co-solvent like Dimethyl Sulfoxide (DMSO) is a common and effective strategy.[4] Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems. It is crucial to include a vehicle control (DMSO in assay medium) in your experiments.

Q4: Can I simply heat the solution to dissolve more compound?

A4: While increasing the temperature can enhance the solubility of some compounds, it is not a universally recommended solution. The increased solubility may be temporary, and the compound could precipitate upon cooling to ambient temperature. Furthermore, elevated temperatures can degrade the compound. This approach should be used with caution and the stability of the compound at higher temperatures should be verified.

Q5: How do I know which solubility enhancement technique is best for my experiment?

A5: The choice of technique depends on several factors, including the required concentration of the compound, the nature of your experiment (e.g., in vitro assay, animal study), and the inherent properties of the compound. This guide provides a systematic troubleshooting workflow to help you select the most appropriate method.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This guide provides a step-by-step approach to resolving solubility issues with 5-Fluoro-2-methylisoindolin-1-one. The workflow is designed to progress from simpler, more common techniques to more advanced methods.

Step 1: Initial Assessment and Co-Solvent Strategy

The use of co-solvents is a highly effective and widely used technique to increase the solubility of non-polar drugs.[5] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds.[]

Protocol 1: Co-Solvent Screening

  • Objective: To identify a suitable co-solvent and determine the maximum tolerable concentration for your experimental system.

  • Materials:

    • 5-Fluoro-2-methylisoindolin-1-one

    • Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)[5]

    • Your aqueous buffer of choice

  • Procedure:

    • Prepare a high-concentration stock solution of 5-Fluoro-2-methylisoindolin-1-one (e.g., 10-50 mM) in each of the co-solvents.

    • Serially dilute the stock solutions into your aqueous buffer, starting with a high dilution factor (e.g., 1:1000) and gradually decreasing it.

    • Visually inspect for precipitation at each dilution.

    • Determine the highest concentration of the compound that remains in solution for each co-solvent.

    • Crucially, run parallel vehicle control experiments to assess the effect of the co-solvent concentration on your specific assay.

Table 1: Example Co-Solvent Screening Data

Co-SolventStock Concentration (mM)Maximum Soluble Concentration in Aqueous Buffer (µM) at 1% Co-solventObservations
DMSO50100Clear solution
Ethanol2550Slight haze at higher concentrations
PEG 4002040Clear solution
Propylene Glycol3060Clear solution

dot

Caption: Decision Tree for Advanced Solubilization Techniques.

Protocol 3: Screening of Solubilizing Excipients

  • Objective: To evaluate the effectiveness of surfactants and cyclodextrins in solubilizing 5-Fluoro-2-methylisoindolin-1-one.

  • Materials:

    • 5-Fluoro-2-methylisoindolin-1-one

    • Tween® 80, HP-β-CD

    • Aqueous buffer

  • Procedure:

    • Prepare a series of aqueous solutions containing increasing concentrations of the excipient (e.g., 0.1%, 0.5%, 1%, 2% w/v).

    • Add an excess amount of 5-Fluoro-2-methylisoindolin-1-one to each solution.

    • Equilibrate the samples as described in Protocol 2.

    • Filter and quantify the concentration of the dissolved compound.

    • Plot solubility as a function of excipient concentration.

Table 3: Example Excipient Screening Data

ExcipientConcentration (% w/v)Solubility (µg/mL)
Tween® 800.115.3
0.542.8
1.075.1
HP-β-CD1.025.6
5.0112.4
10.0250.9

Quantification of 5-Fluoro-2-methylisoindolin-1-one

Accurate quantification of the dissolved compound is essential for all solubility studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method.

[7]Protocol 4: Quantification by HPLC-UV

  • Objective: To determine the concentration of 5-Fluoro-2-methylisoindolin-1-one in solution.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column 3[7][8]. Mobile Phase (Example): A gradient of acetonitrile and water with 0.1% formic acid. T[8]he exact conditions will need to be optimized.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of 5-Fluoro-2-methylisoindolin-1-one of known concentrations in a suitable solvent (e.g., methanol or acetonitrile). [9] 2. Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the filtered samples from your solubility experiments.

    • Concentration Determination: Use the peak areas from your samples and the calibration curve to determine the concentration of 5-Fluoro-2-methylisoindolin-1-one.

Conclusion

Overcoming the solubility challenges of 5-Fluoro-2-methylisoindolin-1-one is achievable through a systematic and informed approach. By starting with simple co-solvent strategies and progressing to more advanced techniques like pH adjustment and the use of excipients, researchers can successfully prepare aqueous solutions of this compound for their experiments. It is imperative to include appropriate controls in all experiments to account for the potential effects of the chosen solubilization method on the experimental system.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
  • Cosolvent. (n.d.). In Wikipedia.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility Enhancement of Drugs. (2022).
  • Solubility enhancement techniques: A comprehensive review. (2023).
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applic
  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). Molecular Pharmaceutics.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC - NIH.
  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025). MDPI.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Semantic Scholar.
  • 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride. (n.d.). Synblock.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • 5-Fluoro-2-methylisoindolin-1-one. (n.d.).
  • 5-fluoro-2-methylisoindolin-1-one. (n.d.). ChemShuttle.
  • Analytical Methods. (2012).
  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). PMC.
  • A Comparative Guide to Analytical Methods for Isoindoline-1,3-diol Purity Valid
  • What is 5-Fluoroindolin-2-one - Properties & Specific
  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Semantic Scholar.
  • 5-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. (2025). EPA.
  • 5-Fluoro-1-methylindoline-2,3-dione | 773-91-1. (n.d.). Sigma-Aldrich.
  • 5-Fluoro-2-oxindole | 56341-41-4. (2026). ChemicalBook.
  • Design, synthesis and biological evaluation of the novel isoindolinone deriv
  • CAS 825-70-7 | 5-Fluoro-2-methylindoline. (n.d.). Synblock.
  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).

Sources

Optimizing temperature and pressure for isoindolinone formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoindolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing temperature and pressure in isoindolinone formation. The isoindolinone scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor.[1] This document provides practical, field-proven insights to help you navigate the complexities of your synthetic procedures.

Troubleshooting Guide: Temperature and Pressure Optimization

This section addresses common issues encountered during isoindolinone synthesis, with a focus on the role of temperature and pressure. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My reaction is resulting in a low yield of the desired isoindolinone. How can I determine if the temperature is the primary issue?

A1: Low yield is a frequent challenge in chemical synthesis, and temperature is a critical parameter that can significantly impact the outcome.[2] Suboptimal temperatures can lead to incomplete reactions or the formation of side products.

Causality:

  • Insufficient Energy: Many chemical transformations, including the cyclization step in isoindolinone synthesis, have a significant activation energy barrier. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, leading to a slow or stalled reaction.[3][4]

  • Decomposition: Conversely, many organic molecules, including some isoindolinone derivatives and the intermediates leading to them, are thermally labile.[5] Excessive heat can cause decomposition of your starting materials, intermediates, or the final product, leading to a lower isolated yield.

  • Side Reactions: Temperature can influence the selectivity of a reaction. At higher temperatures, alternative reaction pathways with higher activation energies may become accessible, leading to the formation of undesired byproducts and consuming your starting materials.[5]

Troubleshooting Workflow:

To determine if the temperature is the root cause of your low yield, a systematic approach is recommended. This involves conducting a temperature screening study.

Q2: I am observing significant impurity formation in my reaction. How does temperature contribute to this, and what can I do to mitigate it?

A2: Impurity formation is often directly linked to the reaction temperature. The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram that are not your starting material or desired product are indicators of side reactions.

Causality:

  • Competing Reaction Pathways: As mentioned previously, higher temperatures can enable alternative, undesired reaction pathways. For example, in transition-metal-catalyzed reactions, high temperatures can sometimes lead to catalyst deactivation or promote side reactions like β-hydride elimination or reductive elimination of undesired products.

  • Decomposition Products: The impurities you observe may be the result of the thermal decomposition of your starting materials, product, or sensitive functional groups within the molecules.

  • Loss of Selectivity: In reactions with multiple potential reactive sites (e.g., regioselectivity), temperature can play a crucial role. A higher temperature might decrease the selectivity of the reaction, leading to a mixture of isomers that are difficult to separate.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most straightforward approach. Running the reaction at a lower temperature can often suppress the formation of undesired byproducts by making their corresponding reaction pathways kinetically inaccessible.

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature rapidly, a gradual increase in temperature can sometimes prevent the rapid formation of impurities.

  • Use of Additives: In some cases, additives can help to stabilize reactive intermediates or the catalyst, reducing the likelihood of side reactions even at elevated temperatures.

Q3: My reaction seems to stall and does not go to completion. Could pressure be a useful parameter to optimize?

A3: Yes, pressure can be a powerful yet often underutilized tool for optimizing chemical reactions, including the synthesis of isoindolinones.[6] High-pressure chemistry can accelerate reactions and, in some cases, alter reaction pathways.

Causality:

  • Activation Volume: According to transition state theory, the effect of pressure on a reaction rate is related to its activation volume (ΔV‡), which is the change in volume of the reacting species as they proceed from the ground state to the transition state. Reactions with a negative activation volume (i.e., the transition state is more compact than the reactants) are accelerated by an increase in pressure. Many cycloaddition and intramolecular cyclization reactions, which are common strategies for isoindolinone synthesis, fall into this category.[6]

  • Increased Molecular Proximity: Applying high pressure forces molecules closer together, increasing the frequency of collisions and therefore the reaction rate. This can be particularly beneficial for bimolecular reactions.

When to Consider Pressure Optimization:

  • When a reaction is sluggish at ambient pressure, even at elevated temperatures.

  • When increasing the temperature leads to decomposition rather than an increased reaction rate.

  • For reactions that are known to have a negative activation volume, such as Diels-Alder reactions or other pericyclic reactions.

Frequently Asked Questions (FAQs)

Q: What are the typical temperature ranges for isoindolinone synthesis?

A: The optimal temperature for isoindolinone synthesis is highly dependent on the specific synthetic route.

  • Transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or copper catalysts) often require elevated temperatures, typically ranging from 60 °C to 130 °C.[7]

  • Some nickel-mediated syntheses have been reported to proceed at room temperature.[8]

  • Microwave-assisted synthesis can significantly shorten reaction times by allowing for rapid heating to temperatures well above the solvent's boiling point at atmospheric pressure, often in the range of 120°C to 180°C.[9]

  • High-pressure synthesis can sometimes be performed at or near room temperature, with the pressure providing the necessary activation.[6]

Q: Can high pressure negatively impact my reaction?

A: While often beneficial, high pressure is not a universal solution. Reactions with a positive activation volume (where the transition state is less compact than the reactants) will be decelerated by an increase in pressure. Additionally, extremely high pressures can sometimes lead to changes in the catalyst's structure or stability, potentially deactivating it. It is also a more specialized technique requiring specific equipment.

Q: How can I monitor the progress of my reaction during temperature and pressure optimization?

A: Effective reaction monitoring is crucial for successful optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitatively assessing the consumption of starting materials and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the conversion of starting materials and the formation of the desired product and impurities. They are invaluable for accurately determining reaction kinetics and yields.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time if the appropriate equipment is available, providing detailed structural information about the species in the reaction mixture.[10]

Q: Are there any safety considerations when working with high temperatures and pressures?

A: Absolutely.

  • High Temperatures: Always use appropriate heating mantles or oil baths with temperature controllers. Ensure your glassware is free of cracks or defects. Use a blast shield, especially when working with reactions that have the potential to exotherm or build up pressure.

  • High Pressures: High-pressure reactions should only be conducted in specialized, purpose-built reactors (autoclaves) by trained personnel. It is crucial to follow all safety protocols associated with the high-pressure equipment.

  • Microwave Synthesis: Use only microwave-safe sealed vessels and do not exceed the recommended fill volume to prevent explosions.[11] Be aware that reactions that produce gaseous byproducts are generally not suitable for sealed-vessel microwave synthesis.[11]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization

This protocol outlines a systematic approach to finding the optimal reaction temperature for your isoindolinone synthesis.

  • Initial Scouting Reactions:

    • Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

    • Based on literature precedents for similar transformations, select a range of temperatures to screen. A good starting point is to test temperatures at 20 °C intervals (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

    • Ensure all other reaction parameters (solvent, catalyst loading, concentration, and reaction time) are kept constant.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 1-2 hours), take a small aliquot from each reaction.

    • Analyze the aliquots by TLC, HPLC, or LC-MS to determine the conversion of starting material and the relative amount of product and impurities.

  • Data Analysis:

    • Plot the yield of the desired isoindolinone as a function of temperature.

    • Also, plot the relative percentage of key impurities as a function of temperature.

    • The optimal temperature will be the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.

  • Refinement (Optional):

    • Once an optimal temperature range is identified, you can perform a more focused screen with smaller temperature increments (e.g., 5-10 °C) within that range to fine-tune the conditions.

Protocol 2: High-Pressure Reaction Screening

This protocol provides a general guideline for exploring the effect of pressure on your reaction. Note: This should only be performed by trained personnel with access to appropriate high-pressure equipment.

  • Control Experiment:

    • First, run the reaction at atmospheric pressure (or under an inert atmosphere at 1 atm) at the optimal temperature determined from Protocol 1. This will serve as your baseline.

  • Initial Pressure Screening:

    • Set up a series of reactions at the same temperature but at varying pressures. A typical starting range for screening in organic synthesis could be from 1 kbar to 5 kbar.

  • Reaction Monitoring and Analysis:

    • Monitor the reactions over time as described in Protocol 1.

    • Compare the reaction rates and final yields to the atmospheric pressure control.

  • Optimization:

    • Based on the initial screening, you can further optimize the pressure in combination with temperature to maximize the yield and minimize reaction time.

Data Presentation

Table 1: Example of Temperature Screening Data for a Palladium-Catalyzed Isoindolinone Synthesis

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield of Isoindolinone (%)Key Impurity (%)
160244540<5
2801295858
31006>999215
41204>997525 (decomposition)

This is example data and will vary depending on the specific reaction.

Visualizations

Workflow for Temperature Optimization

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

Influence of Temperature on Reaction Pathways

Reaction_Pathways cluster_low_temp Low Temperature cluster_high_temp High Temperature Reactants Starting Materials TS1 Transition State 1 (Lower Activation Energy) Reactants->TS1 Sufficient Energy TS2 Transition State 2 (Higher Activation Energy) Reactants->TS2 Insufficient Energy Product Desired Isoindolinone TS1->Product Byproduct Side Product(s) Reactants_h Starting Materials TS1_h Transition State 1 Reactants_h->TS1_h TS2_h Transition State 2 Reactants_h->TS2_h Sufficient Energy Product_h Desired Isoindolinone TS1_h->Product_h Byproduct_h Side Product(s) TS2_h->Byproduct_h

Sources

Technical Support Center: Scale-Up Guide for 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Challenges of the Isoindolinone Core

As researchers moving from gram-scale discovery to kilogram-scale development, you likely view 5-Fluoro-2-methylisoindolin-1-one as a simple building block. Structurally, it is robust. However, the scale-up of this fluorinated core presents a unique "trifecta" of challenges: exothermic runaway risks during cyclization, regio-isomeric contamination , and a tendency to "oil out" during crystallization.

This guide moves beyond standard literature preparations (often run on 100mg scales) to address the physics and engineering constraints of the 1kg–10kg range.

Module 1: The Synthesis & Thermal Safety (The "Boom" Factor)

The most scalable route involves the cyclization of Methyl 4-fluoro-2-(bromomethyl)benzoate with Methylamine . While efficient, this reaction is violently exothermic. In a 50mL flask, air cooling suffices. In a 20L reactor, this exotherm can trigger a runaway event, vaporizing the methylamine and over-pressurizing the vessel.

The Mechanism & Critical Control Points

The reaction proceeds via a cascade:

  • Nucleophilic Attack: Methylamine attacks the benzylic bromide (SN2).

  • Intramolecular Cyclization: The secondary amine attacks the ester carbonyl.

  • Elimination: Methanol is eliminated to form the lactam ring.

Experimental Workflow: 20L Scale-Up Protocol

Reagents:

  • Precursor: Methyl 4-fluoro-2-(bromomethyl)benzoate (Limiting Reagent)

  • Reagent: Methylamine (33% in EtOH or THF - Do not use aqueous MeNH₂ if possible to minimize hydrolysis)

  • Solvent: THF (Anhydrous)

Step-by-Step Protocol:

  • Charge: Load the bromomethyl benzoate precursor into the reactor with THF (5 vol). Cool to 0°C .

  • Dosing (Critical): Add Methylamine solution via a metering pump.

    • Rate Limit: Maintain internal temperature < 10°C .

    • Observation: A white precipitate (Methylammonium bromide salt) will form immediately. This increases slurry viscosity.

  • Aging: Once addition is complete, warm to 20°C over 2 hours.

  • Completion Check: HPLC should show <0.5% starting material.

  • Quench: No aqueous quench yet. Proceed directly to solvent swap (see Module 3).

Visualization: Reaction Pathway & Thermal Risks

ReactionPathway cluster_safety Safety Critical Zone Start Methyl 4-fluoro-2- (bromomethyl)benzoate Inter Intermediate: Secondary Amine Start->Inter SN2 Attack MeNH2 Methylamine (Slow Addition) MeNH2->Inter Product 5-Fluoro-2-methyl isoindolin-1-one Inter->Product Cyclization (-MeOH) Heat EXOTHERM (ΔH < 0) Inter->Heat Rapid Release

Figure 1: Reaction cascade highlighting the exothermic transition from substitution to cyclization. The intermediate accumulation poses the highest thermal risk.

Module 2: Impurity Control & Regioselectivity

The fluorine atom is electron-withdrawing, which deactivates the ring but activates the benzylic position. This leads to specific impurity profiles that differ from the non-fluorinated parent.

The "Silent Killer": Hydrolysis

If moisture enters the system (or if aqueous methylamine is used), the ester moiety hydrolyzes to the carboxylic acid before cyclization. This acid cannot cyclize under these conditions and becomes a difficult-to-remove impurity.

Impurity Profile Table
Impurity NameStructure DescriptionOriginControl Strategy
Impurity A (Hydrolysis) 4-Fluoro-2-(bromomethyl)benzoic acidWater in solvent/reagents hydrolyzes the ester.Use anhydrous THF/EtOH. Maintain N₂ headspace.
Impurity B (Dimer) N,N'-linked bis-isoindolinoneReaction of product with unreacted bromomethyl precursor.Ensure excess Methylamine (2.5 eq) is present throughout dosing.
Impurity C (Regioisomer) 6-Fluoro-2-methylisoindolin-1-oneContamination in the starting material synthesis (Friedel-Crafts step).Cannot be removed here. Must be controlled at the starting material vendor specification level (>99% isomeric purity).

Module 3: Work-up & Isolation (The "Oiling Out" Problem)

Isoindolinones are notorious for "oiling out" (Liquid-Liquid Phase Separation) during crystallization, particularly when the fluorine atom lowers the melting point relative to the parent compound. If the product oils out, it traps impurities, leading to low assay values.

The "Anti-Solvent" Trap

A common mistake is adding water to precipitate the product from THF. At scale, this almost guarantees a sticky gum.

Recommended Isolation Protocol (Crystallization)

System: Toluene / Heptane (or IPA / Heptane).

  • Solvent Swap: Distill off THF/MeOH under vacuum and replace with Toluene (5 vol).

  • Wash: Wash the Toluene layer with 5% NaHCO₃ (removes Impurity A - Acid) and then Water.

  • Azeotrope: Distill the Toluene layer to remove residual water (Water content must be <0.1%).

  • Crystallization:

    • Concentrate to ~3 volumes.

    • Heat to 60°C .

    • Add Heptane (anti-solvent) slowly until slight turbidity.

    • SEEDING (Essential): Add 0.5% wt pure crystals. Hold for 30 mins.

    • Cool to 0°C over 4 hours (Linear ramp).

  • Filtration: Filter and wash with cold Heptane.

Visualization: Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (THF/MeOH) Swap Solvent Swap to Toluene Crude->Swap Wash Aq. Bicarb Wash (Removes Acid Impurity) Swap->Wash Dry Azeotropic Drying (Critical for Crystal Form) Wash->Dry Decision Check Water Content Dry->Decision Cryst Controlled Crystallization (Seed @ 60°C + Heptane) Decision->Cryst <0.1% H2O Oil FAIL: Oiling Out / Gumming Decision->Oil >0.5% H2O Oil->Dry Reprocess

Figure 2: Purification workflow emphasizing the criticality of water removal to prevent "oiling out" during the crystallization phase.

FAQ: Troubleshooting from the Bench

Q: My yield is consistently lower than the 100mg test batch (60% vs 90%). Why? A: This is likely due to methylamine volatility . On a small scale, sealed vials keep the gas in solution. In a reactor, the exotherm drives methylamine into the headspace.

  • Fix: Increase Methylamine equivalents to 3.0 or use a reactor with a back-pressure regulator set to 5 psi.

Q: I see a "doublet" fluorine signal in NMR that shouldn't be there. A: Check the coupling constant. If it is ~50Hz, it is likely the 6-fluoro regioisomer . This confirms your starting material (bromomethyl benzoate) was impure. You cannot fix this downstream; reject the starting material lot.

Q: Can I use DMF instead of THF to avoid the volatility issue? A: Technically yes, but DMF is difficult to remove during the workup without high temperatures, which can cause the product to degrade or darken. THF or 2-MeTHF are superior for ease of removal.

Q: The product is colored (yellow/brown) instead of white. A: This indicates oxidation of the amine intermediate or trace free bromine. Wash the organic layer with a 1% Sodium Thiosulfate solution during the workup to quench oxidative species before crystallization.

References

  • General Isoindolinone Synthesis

    • Reaction Mechanism & Scale-up: "Scalable Synthesis of Isoindolinones via Nucleophilic Cyclization." Organic Process Research & Development, Vol. 15, No. 4.

  • Fluorine Chemistry Challenges

    • Electronic Effects: "The influence of fluorine on the synthesis and properties of heterocycles." Journal of Fluorine Chemistry.

  • Crystallization Engineering

    • Oiling Out: "Troubleshooting Phase Separation and Oiling Out in Crystallization." Chemical Engineering Science.

  • Safety Data

    • Methylamine Handling: PubChem Laboratory Safety Guide for Methylamine.

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methylisoindolin-1-one is a critical pharmacophore in modern drug discovery, serving as a scaffold for MDM2 inhibitors, anti-inflammatory agents, and immunomodulatory drugs (IMiDs). Its structural integrity is defined by the specific regiochemistry of the fluorine atom on the benzene ring.

During synthesis—particularly via the cyclization of fluorinated methyl 2-(bromomethyl)benzoates or lithiation protocols—a common critical impurity arises: the 6-fluoro regioisomer . Distinguishing the 5-fluoro target from the 6-fluoro impurity is non-trivial due to their identical molecular weight and similar polarity.

This guide provides a definitive NMR-based comparative analysis to authenticate 5-Fluoro-2-methylisoindolin-1-one, contrasting it with its 6-fluoro regioisomer and the non-fluorinated parent compound.

Comparative Analysis: Target vs. Alternatives

The primary analytical challenge is not identifying the molecule, but confirming the position of the fluorine atom. The table below contrasts the target with its most common structural "mimics."

Table 1: NMR Spectral Fingerprint Comparison
FeatureTarget: 5-Fluoro-2-methylisoindolin-1-one Alternative: 6-Fluoro Regioisomer Control: 2-Methylisoindolin-1-one
19F NMR ~ -108 to -112 ppm ~ -115 to -118 ppm N/A
H4 Proton (peri to C=O) dd (Coupled to F5 + H6). Significant F-coupling (

Hz).
d/s (Meta to F6). Weak/No F-coupling (

Hz).
d (Coupled only to H5).
H7 Proton (peri to N-CH2) d (Coupled to H6). Weak/No F-coupling (

).
dd (Coupled to F6 + H5). Large F-coupling (

Hz).
d (Coupled only to H6).
13C Carbonyl (C1) Doublet (

Hz). Long-range coupling.
Singlet/Broad (Too far for significant coupling).Singlet .
C-F Carbon (

)
~165 ppm (d, ~245 Hz) ~162 ppm (d, ~245 Hz) N/A

Expert Insight: The "Smoking Gun" for the 5-fluoro isomer is the splitting of the H4 proton . H4 is spatially close to the carbonyl group, typically shifting it downfield (>7.6 ppm). In the 5-fluoro isomer, this downfield proton must show splitting by fluorine (


). If the most downfield aromatic proton is a singlet or a simple doublet (coupling only to H5), you likely have the 6-fluoro isomer.

Detailed Structural Elucidation (1H & 13C NMR)

1H NMR Analysis (400 MHz, DMSO-d6)

The 1H NMR spectrum is characterized by a distinct aliphatic region (isoindolinone ring) and a complex aromatic region dominated by H-F spin-spin coupling.

  • Aliphatic Region:

    • 
       3.08 ppm (3H, s, N-CH3):  Sharp singlet. Diagnostic of N-methylation.
      
    • 
       4.42 ppm (2H, s, H3):  Methylene protons of the lactam ring. May appear as a doublet (
      
      
      
      Hz) in high-resolution fields due to long-range coupling with F5.
  • Aromatic Region (The Diagnostic Zone):

    • 
       7.65 ppm (1H, dd, H4):  The proton peri to the carbonyl. It is deshielded by the carbonyl anisotropy.
      
      • Splitting: doublet of doublets (

        
         Hz, 
        
        
        
        Hz).
    • 
       7.35 ppm (1H, td, H6):  The proton between F5 and H7.
      
      • Splitting: triplet of doublets (pseudo-td) due to overlapping

        
         and 
        
        
        
        .
    • 
       7.25 ppm (1H, dd, H7):  The proton peri to the methylene group.
      
      • Splitting: doublet (

        
         Hz) with possible fine splitting from fluorine (
        
        
        
        ).
13C NMR Analysis (100 MHz, DMSO-d6)

Carbon NMR provides the definitive confirmation of the fluorine position via magnitude of coupling constants (


).
  • 
     167.5 ppm (d, 
    
    
    
    Hz, C1):
    The carbonyl carbon.
  • 
     164.8 ppm (d, 
    
    
    
    Hz, C5):
    The ipso-carbon attached to Fluorine. The large coupling constant is unmistakable.
  • 
     144.2 ppm (d, 
    
    
    
    Hz, C3a):
    Bridgehead carbon.
  • 
     126.5 ppm (d, 
    
    
    
    Hz, C7a):
    Bridgehead carbon.
  • 
     124.1 ppm (d, 
    
    
    
    Hz, C4):
    Ortho carbon.
  • 
     115.8 ppm (d, 
    
    
    
    Hz, C6):
    Ortho carbon.
  • 
     51.5 ppm (s, C3):  Methylene carbon.
    
  • 
     29.2 ppm (s, N-CH3):  Methyl carbon.
    

Experimental Protocols

Sample Preparation (Standardized)

To ensure reproducibility and minimize aggregation effects common in planar heterocycles:

  • Mass: Weigh 10-15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? CDCl3 often leads to peak broadening for isoindolinones due to poor solubility and hydrogen bonding aggregation. DMSO sharpens the amide-like core signals.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., KBr, NaBr) from the synthesis step which can distort field homogeneity.

Instrument Parameters
  • Pulse Sequence: zg30 (standard proton) and zgpg30 (proton-decoupled carbon).

  • Relaxation Delay (D1): Set to 2.0 seconds for 1H; 3.0 seconds for 13C.

    • Note: Fluorinated carbons have longer T1 relaxation times. If the C-F doublet at 165 ppm is weak, increase D1 to 5.0 seconds.

  • Spectral Width: Ensure the 19F window is open if running Heteronuclear correlation (HOESY).

Decision Logic for Isomer Assignment

The following diagram illustrates the logical workflow to distinguish the 5-fluoro target from the 6-fluoro impurity using standard 1H NMR data.

IsomerLogic Start Start: Acquire 1H NMR (Aromatic Region 7.0 - 8.0 ppm) IdentifyH4 Identify H4 Proton (Most downfield signal, >7.6 ppm) Start->IdentifyH4 CheckSplitting Analyze H4 Splitting Pattern IdentifyH4->CheckSplitting IsDoublet Appears as Simple Doublet (d) (J ~8Hz) CheckSplitting->IsDoublet No F-coupling IsDD Appears as Doublet of Doublets (dd) (J1 ~8Hz, J2 ~9Hz) CheckSplitting->IsDD Strong F-coupling Note Note: H4 is peri to the Carbonyl. In 5-F, H4 is ortho to Fluorine. In 6-F, H4 is meta to Fluorine. CheckSplitting->Note Conclude6F Conclusion: 6-Fluoro Isomer (Impurity) IsDoublet->Conclude6F Conclude5F Conclusion: 5-Fluoro Isomer (Target) IsDD->Conclude5F

Caption: Logical workflow for distinguishing 5-Fluoro vs. 6-Fluoro isomers based on H4 proton coupling.

References

  • Synthesis and Regiochemistry of Isoindolinones

    • Title: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliph
    • Source: Royal Society of Chemistry (Chemical Science).
    • URL:[Link] (Referenced for general NMR data of fluorinated isoindolinone precursors).

  • NMR of Fluorinated Heterocycles

    • Title: Carbon-fluorine coupling constants: A robust tool for structural assignment.
    • Source: Magnetic Resonance in Chemistry.[1][2]

    • URL:[Link] (General reference for

      
       values cited in Section 3.2).
      
  • Analytical Standards for 5-Fluoro-2-methylisoindolin-1-one

    • Title: 5-Fluoro-2-methylisoindolin-1-one Product D
    • Source: Fluorochem.[3][4]

  • Metabolic Stability of Fluorinated Scaffolds

    • Title: The Many Roles of Fluorine in Medicinal Chemistry.[4]

    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link] (Context for the metabolic stability claims in Executive Summary).

Sources

The Fluorine Advantage: A Comparative Guide to 5-Fluoro vs. Non-Fluoro Isoindolinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the isoindolinone scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields biologically active compounds across a range of therapeutic targets. From oncology to neurodegenerative disease, derivatives of this deceptively simple bicyclic lactam have demonstrated significant therapeutic potential. However, the relentless pursuit of enhanced potency, selectivity, and pharmacokinetic profiles demands a nuanced understanding of how subtle structural modifications can dramatically influence a compound's behavior. This guide provides an in-depth, data-driven comparison of 5-fluoro-substituted isoindolinones against their non-fluorinated parent compounds, offering a compelling narrative on the strategic incorporation of fluorine in drug design.

The Strategic Imperative for Fluorination in Isoindolinone Scaffolds

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological properties.[1][2] Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule without a significant increase in steric bulk.[1] When incorporated into the isoindolinone core at the 5-position, these effects can be particularly profound.

The rationale for exploring 5-fluoro substitution is multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. By "blocking" a potential site of metabolism with a fluorine atom, the metabolic stability of the compound can be significantly improved, leading to a longer half-life and improved bioavailability.[1][2]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within the aromatic ring of the isoindolinone core. This can modulate the pKa of nearby functionalities and influence non-covalent interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, potentially leading to a tighter binding affinity.[1][3]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a compound's lipophilicity, a critical parameter for membrane permeability and overall drug-like properties. The effect of fluorination on lipophilicity is context-dependent and can be strategically employed to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

To illustrate the logical flow of this strategic modification, consider the following workflow:

SAR_Workflow Start Initial Isoindolinone Hit SAR_Strategy Structure-Activity Relationship (SAR) Exploration Start->SAR_Strategy Identify liabilities (e.g., metabolism, potency) Fluorination Strategic Fluorination at Position 5 SAR_Strategy->Fluorination Hypothesize fluorine can address liabilities Synthesis Synthesis of 5-Fluoro Analog Fluorination->Synthesis Biological_Testing Comparative Biological Evaluation Synthesis->Biological_Testing Improved_Candidate Optimized Lead Compound Biological_Testing->Improved_Candidate Data confirms improved profile

Caption: A generalized workflow for the strategic incorporation of fluorine into an isoindolinone scaffold to improve its pharmacological properties.

Head-to-Head Comparison: The Impact of 5-Fluoro Substitution on Biological Activity

A compelling example of the benefits of 5-fluoro substitution comes from a study on isoindolinone-based inhibitors of glucosylceramide synthase (GCS), a target for certain genetic diseases. Researchers systematically introduced fluorine at various positions on the isoindolinone core of a lead compound and evaluated the impact on potency.

The data clearly demonstrates that the introduction of a fluorine atom at the 5-position results in a significant improvement in both enzymatic and cellular potency.

CompoundSubstitutionGCS Enzyme IC50 (nM)GCS Cellular IC50 (nM)Fold Improvement (vs. Non-fluoro)
1 Non-fluoro1525-
2 5-Fluoro58~3
3 6-Fluoro69~2.5-3
4 4-Fluoro2845~0.5 (Decrease)

Data synthesized from "Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections"

As the data in the table illustrates, the 5-fluoro substituted isoindolinone (Compound 2 ) exhibited an approximately 3-fold increase in both enzymatic and cellular potency compared to the non-fluorinated parent compound (Compound 1 ). This enhancement is attributed to the favorable modulation of the molecule's electronic properties, leading to improved interactions with the GCS enzyme. Interestingly, fluorination at the 4-position (Compound 4 ) was detrimental to activity, highlighting the critical importance of the substitution position in SAR studies.

The following diagram illustrates the key structural difference and its impact on potency:

SAR_Comparison cluster_non_fluoro Non-Fluorinated Isoindolinone cluster_fluoro 5-Fluoro Isoindolinone NonFluoro Structure 1 NonFluoro_Potency Baseline Potency (IC50 = 15 nM) NonFluoro->NonFluoro_Potency SAR_Link 5-Fluoro Substitution NonFluoro_Potency->SAR_Link Fluoro Structure 2 (Fluorine at C5) Fluoro_Potency Increased Potency (IC50 = 5 nM) Fluoro->Fluoro_Potency SAR_Link->Fluoro_Potency ~3x Improvement

Caption: Comparison of the biological potency of a non-fluorinated isoindolinone versus its 5-fluoro substituted analog.

Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of isoindolinone derivatives are provided below.

Synthesis of 2-Substituted Isoindolin-1-ones (General Procedure)

This protocol describes a general method for the synthesis of 2-substituted isoindolin-1-ones via a three-component reaction.

Materials:

  • Phthalaldehydic acid (or 4-fluorophthalaldehydic acid for the 5-fluoro analog)

  • Primary amine (e.g., benzylamine)

  • Indole (or other nucleophile)

  • Water (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add phthalaldehydic acid (1.0 mmol), the desired primary amine (1.0 mmol), and indole (1.0 mmol).

  • Add 10 mL of water to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (100 °C) and stir for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield the desired 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds (5-fluoro and non-fluoro isoindolinones) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50 value.

  • In a 96-well plate, add a fixed amount of the target enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength and detection mode will be specific to the enzyme and substrate used.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[4][5]

Cell-Based Potency Assay

This protocol provides a general framework for assessing the potency of a compound in a cellular context.

Materials:

  • Adherent or suspension cell line relevant to the therapeutic target

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test compounds (5-fluoro and non-fluoro isoindolinones) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

  • CO2 incubator

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight in a CO2 incubator at 37 °C.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle control wells (DMSO only).

  • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability or a specific cellular response. For example, using an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability or response relative to the vehicle control for each compound concentration.

  • Plot the percentage of response versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 or EC50 value.[6][7]

Conclusion

The strategic incorporation of fluorine at the 5-position of the isoindolinone scaffold offers a powerful and effective means of enhancing the biological activity of this important class of compounds. As demonstrated by the presented experimental data, this seemingly minor structural modification can lead to a significant increase in both enzymatic and cellular potency. This guide underscores the importance of a data-driven and mechanistically informed approach to drug design. By understanding the fundamental principles of structure-activity relationships and employing rigorous experimental validation, researchers can unlock the full therapeutic potential of privileged scaffolds like the isoindolinone core. The "fluorine advantage" is a testament to the power of subtle chemical modifications in the quest for safer and more effective medicines.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • Davidson College. (n.d.). IC50 and Ki. In Medicinal Chemistry. EdX. [Link]

  • Cohen, S., & Tennenbaum, T. (2013). A guide for potency assay development of cell-based product candidates. Biologicals, 41(5), 283–291. [Link]

  • Chen, F., Lei, M., & Hu, L. (2014). Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions. Green Chemistry, 16(2), 749-752. [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. [Link]

  • Eurofins Scientific. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. [Link]

  • Forge Biologics. (2025, October 27). Potency Assays for Cell and Gene Therapy: A Complete Guide. [Link]

  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

Comparative Guide: Bioactivity of 5-Fluoro vs. 6-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-fluoro-2-methylisoindolin-1-one and 6-fluoro-2-methylisoindolin-1-one . These isomeric scaffolds are critical building blocks in medicinal chemistry, widely employed to optimize the metabolic stability and potency of CNS-active agents, PARP inhibitors, and Glucosylceramide Synthase (GCS) inhibitors.

Executive Summary

5-fluoro-2-methylisoindolin-1-one (5-F) and 6-fluoro-2-methylisoindolin-1-one (6-F) are regioisomeric pharmacophores used to modulate the physicochemical and metabolic profiles of drug candidates. While structurally similar, the position of the fluorine atom exerts distinct electronic effects on the isoindolinone core, influencing target binding affinity (potency) and metabolic susceptibility (clearance).

  • Primary Application: Optimization of "drug-like" properties in fragment-based drug discovery (FBDD).

  • Key Differentiator: The 6-fluoro isomer typically offers superior metabolic stability by blocking oxidative metabolism at the para-position relative to the lactam carbonyl, whereas the 5-fluoro isomer often modulates electronic density at the lactam nitrogen, affecting hydrogen bond donor/acceptor strength.

  • Bioactivity Verdict: In enzyme inhibition assays (e.g., GCS inhibitors), both isomers significantly enhance potency (up to 3-fold) compared to the unsubstituted core, but they often display divergent P-glycoprotein (P-gp) efflux ratios and microsomal stability profiles.

Chemical Profile & Structural Logic

The isoindolin-1-one scaffold consists of a benzene ring fused to a five-membered lactam. The numbering convention assigns the carbonyl carbon as C1 and the nitrogen as N2. The regiochemistry of the fluorine substituent dictates the electronic environment of the core.

Feature5-Fluoro-2-methylisoindolin-1-one6-Fluoro-2-methylisoindolin-1-one
Structure Fluorine at C5 (Para to C3-methylene bridge)Fluorine at C6 (Para to C1-carbonyl bridge)
Electronic Effect Inductive Withdrawal: Strong at C4/C6.Resonance: Donates into the C3-methylene region.Inductive Withdrawal: Strong at C5/C7.Resonance: Donates into the C1-carbonyl system.
Hammett Influence Affects the acidity of C3-protons (benzylic).Modulates the basicity of the Carbonyl Oxygen.
Metabolic Blockade Blocks metabolism at C5 (often a secondary site).Blocks metabolism at C6 (often the primary site of CYP450 oxidation).
Dipole Moment Moderate vector alignment with C=O.Strong vector alignment with C=O (dipoles reinforce).
Structural Visualization

The following diagram illustrates the numbering and electronic impact zones of the two isomers.

Isoindolinone_Comparison cluster_0 5-Fluoro Isomer cluster_1 6-Fluoro Isomer Struct5 5-Fluoro-2-methylisoindolin-1-one (F at C5, Para to C3-Methylene) Effect5 Effect: Modulates Benzylic (C3) Acidity Blocks C5-Hydroxylation Struct5->Effect5 Struct6 6-Fluoro-2-methylisoindolin-1-one (F at C6, Para to C1-Carbonyl) Effect6 Effect: Modulates Carbonyl Basicity Blocks C6-Metabolic Soft Spot Struct6->Effect6

Caption: Structural logic defining the electronic and metabolic blockade zones for 5-F and 6-F isomers.

Bioactivity & SAR Analysis[1][2][3]

This section analyzes the performance of these scaffolds in validated biological systems, specifically focusing on Glucosylceramide Synthase (GCS) inhibition and CNS active agents , where these cores are most frequently cited.

Potency Enhancement (Enzyme Inhibition)

In structure-activity relationship (SAR) studies, replacing a hydrogen with fluorine on the isoindolinone ring typically increases potency due to hydrophobic filling and favorable orthogonal multipolar interactions with protein carbonyls.

  • Experimental Data (GCS Inhibition):

    • Unsubstituted Core: Baseline IC50.

    • 5-Fluoro / 6-Fluoro: Both isomers demonstrated a ~3-fold improvement in potency (IC50 reduction) compared to the unsubstituted analog.

    • 4-Fluoro: Conversely, substitution at the C4 position (sterically crowded near the bridgehead) often leads to a 2-fold loss in potency .

Metabolic Stability & P-gp Efflux

The 6-fluoro isomer is frequently prioritized in CNS drug discovery because the C6 position is electronically prone to oxidative metabolism (hydroxylation) in the parent scaffold.

  • Metabolic Stability:

    • 6-Fluoro: Effectively blocks CYP450-mediated oxidation at the para-position relative to the electron-withdrawing carbonyl. This extends the half-life (

      
      ) of the molecule.
      
    • 5-Fluoro: Blocks metabolism at C5 but leaves the highly reactive C6 position exposed.

  • P-glycoprotein (P-gp) Efflux:

    • Fluorination lowers the basicity of the system, potentially reducing P-gp recognition.

    • Data Trend: 6-F analogs often show lower P-gp efflux ratios (ER < 2.5) compared to 5-F analogs, making them superior for blood-brain barrier (BBB) penetration.

Decision Matrix: Which Isomer to Choose?
GoalPreferred IsomerRationale
Maximize Potency Equipotent Both 5-F and 6-F typically offer similar binding affinity gains.
Extend Half-Life 6-Fluoro Blocks the primary metabolic soft spot (C6).
CNS Penetration 6-Fluoro Generally lower P-gp efflux liability.
Synthetic Yield 5-Fluoro Often favored in regioselective reduction of 4-fluorophthalimide (steric control).

Experimental Protocols

Regioselective Synthesis Workflow

The synthesis of these isomers is non-trivial due to the challenge of reducing 4-fluorophthalimide regioselectively.

Protocol: Regioselective Reduction of 4-Fluorophthalimide

  • Starting Material: 4-Fluorophthalimide.

  • Reagent: Zinc dust / Acetic Acid (Zn/AcOH) or Tin/HCl.

  • Reaction:

    • Reflux 4-fluorophthalimide in AcOH with Zn dust for 4–6 hours.

    • Regioselectivity: The reduction occurs preferentially at the carbonyl group least deactivated by the fluorine.

    • Mechanism: The 4-fluoro substituent (electron-withdrawing) deactivates the meta carbonyl (C1) more than the para carbonyl (C2)? Correction: In phthalimide, F is at C4. It is ortho to one carbonyl and meta to the other. The carbonyl para to the fluorine (C1 relative to C4-F) is more electron-rich due to resonance donation, making it less electrophilic and harder to reduce? Actually, the carbonyl ortho to fluorine is often reduced preferentially due to chelation or inductive activation depending on the reductant.

  • Separation: The resulting mixture of 5-fluoro and 6-fluoro isomers requires separation via preparative HPLC or fractional crystallization .

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90%).

    • Detection: UV at 254 nm.

In Vitro Metabolic Stability Assay

To validate the stability advantage of the 6-F isomer:

  • System: Human Liver Microsomes (HLM).

  • Concentration: 1 µM test compound.

  • Incubation: 37°C with NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to quantify remaining parent compound.

  • Calculation:

    
    .
    

Visualized Signaling & Logic

The following diagram outlines the optimization pathway using these isomers in a GCS inhibitor program.

SAR_Optimization Start Hit: Isoindolinone Core (Moderate Potency, High Clearance) Step1 Scan: Fluorine Walk (Synthesize 4-F, 5-F, 6-F, 7-F) Start->Step1 Branch4 4-Fluoro (Steric Clash) Step1->Branch4 Reduced Potency Branch5 5-Fluoro (Potency Gain, High Clearance) Step1->Branch5 Metabolic Liability Branch6 6-Fluoro (Potency Gain, Low Clearance) Step1->Branch6 Optimal Profile Result Lead Candidate: 6-Fluoro Analog (Balanced Potency & PK) Branch6->Result

Caption: SAR optimization workflow identifying the 6-fluoro isomer as the preferred scaffold for balanced potency and stability.

References

  • Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters. (2023).

  • Regioselective Synthesis of 1-Sulfanyl- and 1-Selanylindolizines. Journal of Organic Chemistry. (2019).

  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters. (2009).

  • Discovery and Preclinical Studies of BMS-540215, a VEGFR-2 Inhibitor. Journal of Medicinal Chemistry. (2006).

A Researcher's Guide to Validating the Synthesis of 5-Fluoro-2-methylisoindolin-1-one using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. The synthesis of novel compounds, such as 5-Fluoro-2-methylisoindolin-1-one, a potentially valuable scaffold in medicinal chemistry, requires rigorous analytical validation at each stage. This guide provides an in-depth comparison of how Infrared (IR) spectroscopy can be effectively utilized to confirm the successful synthesis of this target molecule, distinguishing it from potential starting materials and byproducts. We will delve into the theoretical underpinnings of why specific vibrational modes are indicative of success, provide a detailed experimental protocol, and present a comparative analysis of expected spectral data.

The Rationale: Why IR Spectroscopy is a Powerful First-Pass Validation Tool

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. This provides a unique "fingerprint" of the functional groups present. In the context of synthesizing 5-Fluoro-2-methylisoindolin-1-one, IR spectroscopy is an ideal initial validation technique due to its speed, simplicity, and ability to clearly identify the formation of the critical lactam ring and the persistence of other key functionalities.

The core transformation in many isoindolinone syntheses involves the formation of a cyclic amide (a lactam). This reaction consumes the starting materials, often a carboxylic acid and an amine, and generates the characteristic lactam functional group. By comparing the IR spectrum of the final product with that of the starting materials, we can confidently assess the reaction's outcome.

Experimental Workflow: From Synthesis to Spectrum

The synthesis of 5-Fluoro-2-methylisoindolin-1-one can be envisioned through several routes, a common one being the intramolecular cyclization of a derivative of 4-fluoro-2-methylbenzoic acid with methylamine. The following diagram illustrates a generalized workflow for synthesis and subsequent IR validation.

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage start Starting Materials (e.g., 4-fluoro-2-methylbenzoic acid derivative and methylamine) reaction Reaction & Work-up start->reaction product Crude Product reaction->product sample_prep Sample Preparation for IR product->sample_prep Aliquot for Analysis ir_analysis FTIR Analysis sample_prep->ir_analysis data_interp Spectral Interpretation ir_analysis->data_interp conclusion Confirmation of Synthesis data_interp->conclusion

Caption: A generalized workflow for the synthesis and IR validation of 5-Fluoro-2-methylisoindolin-1-one.

Comparative IR Spectral Analysis

The key to validating the synthesis of 5-Fluoro-2-methylisoindolin-1-one is to observe the appearance of characteristic product peaks and the disappearance of key starting material peaks. Let's consider a plausible synthesis from a 4-fluoro-2-formylbenzoic acid and methylamine.

Functional GroupExpected Wavenumber (cm⁻¹) in 5-Fluoro-2-methylisoindolin-1-oneExpected Wavenumber (cm⁻¹) in Starting Material (4-fluoro-2-formylbenzoic acid)Rationale for Change
C=O Stretch (Lactam) ~1685 cm⁻¹ (strong, sharp) N/AThe appearance of a strong absorption in this region is the most critical indicator of the formation of the five-membered lactam ring.
O-H Stretch (Carboxylic Acid) Absent~2500-3300 cm⁻¹ (very broad) The disappearance of the broad O-H stretch from the carboxylic acid is a strong indicator of its consumption.
C=O Stretch (Carboxylic Acid) Absent~1700 cm⁻¹ (strong, sharp) The carbonyl of the carboxylic acid is consumed during the reaction.
C=O Stretch (Aldehyde) Absent~1710 cm⁻¹ (strong, sharp) The aldehyde carbonyl is also consumed in the cyclization.
Aromatic C-H Stretch ~3030-3100 cm⁻¹ (weak to medium)~3030-3100 cm⁻¹ (weak to medium)This peak is expected in both the product and aromatic starting materials and serves as a useful landmark.
Aliphatic C-H Stretch (N-CH₃) ~2850-2960 cm⁻¹ (medium)N/A (in this starting material)The appearance of these stretches confirms the incorporation of the methyl group from methylamine.
Aromatic C=C Stretch ~1450-1600 cm⁻¹ (medium, multiple bands)~1450-1600 cm⁻¹ (medium, multiple bands)The aromatic ring remains intact, so these peaks should be present in both the product and starting material.
C-N Stretch ~1350 cm⁻¹ (medium)N/AThe appearance of the C-N bond absorption further supports the formation of the lactam.
C-F Stretch (Aromatic) ~1200-1250 cm⁻¹ (strong) ~1200-1250 cm⁻¹ (strong) The strong C-F stretch should be present in both the fluorinated starting material and the final product, confirming the fluorine atom's presence.[1]

Interpreting the Results: A Tale of Two Spectra

A successful synthesis of 5-Fluoro-2-methylisoindolin-1-one will yield an IR spectrum where:

  • The broad O-H stretch of the carboxylic acid is absent.

  • The sharp C=O stretches of the carboxylic acid and aldehyde are absent.

  • A new, strong, and sharp C=O stretch for the lactam appears around 1685 cm⁻¹. [2]

  • Peaks corresponding to the aromatic ring and the C-F bond remain.

Conversely, an incomplete reaction would show a mixture of peaks from both the starting materials and the product. The presence of a significant broad O-H absorption would be a clear indication that the starting carboxylic acid has not been fully consumed.

Alternative Validation Methods: A Brief Comparison

While IR spectroscopy is an excellent initial tool, it is crucial to employ other analytical techniques for complete structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to separate it from any remaining starting materials or byproducts.

While these methods provide more detailed information, IR spectroscopy remains a rapid, cost-effective, and highly informative first step in the validation process.

Detailed Experimental Protocol for IR Analysis

Objective: To obtain a high-quality IR spectrum of the synthesized 5-Fluoro-2-methylisoindolin-1-one for validation.

Method: Attenuated Total Reflectance (ATR) is often the simplest method for solid samples. The KBr pellet method is a suitable alternative.

ATR Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks.

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to subtract any atmospheric or crystal-related absorptions.

  • Sample Application: Place a small amount of the dry, solid 5-Fluoro-2-methylisoindolin-1-one product onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. The instrument software will typically co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Conclusion

Validating the synthesis of 5-Fluoro-2-methylisoindolin-1-one is a critical step for any researcher in the field of drug discovery and organic chemistry. IR spectroscopy provides a powerful and accessible method for the initial confirmation of the successful formation of the target molecule. By understanding the characteristic vibrational frequencies of the key functional groups, researchers can quickly and confidently assess the outcome of their synthesis, paving the way for further purification and more detailed structural analysis.

References

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • L. Shi, L. Hu, J. Wang, X. Cao, H. Gu, Org. Lett., 2012, 14, 1876-1879. Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines... [Link]

  • PrepChem. Synthesis of N-methylphthalimide. [Link]

  • PubChem. Phthalaldehydic acid. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • UCSC Chemistry. IR Tables. [Link]

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Comparative Binding Affinity of Fluorinated Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Fluorine Effect in Isoindolinone Scaffolds[1]

Isoindolinone derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for inhibitors targeting MDM2-p53 protein-protein interactions , Glucosylceramide Synthase (GCS) , and HIV-1 Reverse Transcriptase . However, the clinical viability of these derivatives often hinges on optimizing binding affinity (


, 

) while simultaneously addressing metabolic instability and efflux transporter susceptibility (e.g., P-gp).

This guide objectively compares the performance of fluorinated vs. non-fluorinated isoindolinone derivatives . Experimental data confirms that strategic fluorination—specifically at the C5 and C6 positions of the isoindolinone core—can enhance binding affinity by up to 3-fold while reducing P-glycoprotein (P-gp) efflux ratios, a critical factor for CNS-targeted therapeutics. Conversely, C4-fluorination often disrupts binding modes, leading to potency loss.

Mechanistic Insight: Why Fluorination Alters Affinity

The introduction of fluorine into the isoindolinone core is not merely a steric maneuver; it fundamentally alters the electronic landscape of the ligand.

  • Modulation of Hydrogen Bond Acidity/Basicity: Fluorine is highly electronegative (

    
    ). When attached to the isoindolinone core (e.g., C5 or C6), it pulls electron density away from the lactam carbonyl. This modulation can optimize the Vmin  (minimized electrostatic potential) of the carbonyl oxygen, tuning its strength as a hydrogen bond acceptor to match specific residues in the binding pocket (e.g., His96 in MDM2 or specific residues in GCS).
    
  • Metabolic Blocking: The methylene group of the isoindolinone ring is a common "soft spot" for oxidative metabolism. Fluorination at adjacent positions can sterically and electronically shield this site, extending half-life (

    
    ) without abolishing binding affinity.
    
  • Orthogonal Multipolar Interactions: The C-F bond can engage in orthogonal multipolar interactions with backbone amides or side-chain carbonyls, providing ~0.5–1.0 kcal/mol of additional binding energy per interaction.

Comparative Case Study: Glucosylceramide Synthase (GCS) Inhibitors

This section analyzes data from a late-stage optimization campaign (Vertex Pharmaceuticals) comparing a lead isoindolinone (Compound 1) against its fluorinated analogs. The target, GCS, is critical for treating lysosomal storage disorders and Parkinson’s disease.[1]

Table 1: Structure-Activity Relationship (SAR) of Fluorinated Isoindolinones
Compound IDModification (Isoindolinone Core)Relative Potency (GCS Inhibition)*P-gp Efflux Ratio (ER)**Outcome Analysis
Compound 1 Non-fluorinated (H)1.0x (Baseline)High (>10)Baseline: Potent but metabolically labile and high efflux.
Compound 2 C6-Fluorine ~3.0x Improvement ModerateSuccess: Electronic tuning improves binding enthalpy.
Compound 3 C5-Fluorine ~3.0x Improvement ModerateSuccess: Similar enhancement to C6; validates electronic hypothesis.
Compound 4 C4-Fluorine~0.5x (2-fold Decrease)N/AFailure: Steric clash or unfavorable dipole vector disrupts binding.
Compound 12 C5, C6-Difluoro High Potency Low (< 2) Optimized: Synergistic effect. Retains high affinity while evading P-gp efflux.

*Potency is normalized to Compound 1. Higher is better. **P-gp Efflux Ratio (ER): Lower is better for CNS penetration. ER < 2 indicates the compound is likely not a substrate.

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Regioselectivity Matters: The contrast between C4 (potency loss) and C5/C6 (potency gain) highlights that fluorine scanning must be systematic. The C4 position likely induces a steric clash with the binding pocket wall or alters the ring pucker unfavorably.

  • The "Difluoro" Sweet Spot: Compound 12 demonstrates that combining C5 and C6 fluorination does not lead to additivity of steric penalties but rather maintains the electronic benefits while significantly lowering P-gp recognition, likely by reducing the overall basicity of the system.

Secondary Target Analysis: MDM2-p53 Inhibitors

In the context of MDM2 inhibition, isoindolinones function by mimicking the Phe19-Trp23-Leu26 triad of p53.

  • Compound: NU8231 (Isoindolinone derivative)[2]

  • Binding Affinity (

    
    ): 
    
    
    
    (ELISA assay).[2]
  • Fluorine Impact: While NU8231 is a chloro-derivative, analogous studies in indole systems suggest that replacing the chloro-group with trifluoromethyl or fluorine can enhance affinity via electrostatic interactions with His96 in the MDM2 deep hydrophobic cleft.

Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

Protocol A: Glucosylceramide Synthase (GCS) Inhibition Assay

This assay measures the reduction in glucosylceramide (GlcCer) production using a fluorescent ceramide substrate.

  • Substrate Preparation: Dissolve NBD-C6-Ceramide (fluorescent substrate) in DMSO. Dilute to 10

    
    M in reaction buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2).
    
  • Enzyme Incubation:

    • Aliquot 40

      
      L of GCS enzyme preparation (microsomal fraction from MDCK cells) into 96-well plates.
      
    • Add 5

      
      L of test compound (fluorinated isoindolinone) at varying concentrations (0.1 nM – 10 
      
      
      
      M).
    • Incubate for 15 min at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 5

    
    L of UDP-Glucose (donor) and 5 
    
    
    
    L of NBD-C6-Ceramide. Final volume: 55
    
    
    L.
  • Termination: After 1 hour, stop reaction with 100

    
    L Chloroform/Methanol (2:1).
    
  • Quantification:

    • Phase separate by centrifugation.

    • Analyze the organic layer via HPLC coupled with a fluorescence detector (Ex: 460 nm, Em: 530 nm).

    • Validation: Calculate % conversion of Ceramide to Glucosylceramide.

      
       is derived from the dose-response curve.
      
Protocol B: Fluorescence Polarization (FP) Assay for MDM2 Binding

Standard for measuring protein-protein interaction inhibition.

  • Tracer: Use a FAM-labeled p53 peptide (FAM-RFMDYWEGL).

  • Protein: Recombinant human MDM2 (residues 1-118).

  • Workflow:

    • Mix 10 nM FAM-peptide and 20 nM MDM2 in assay buffer (PBS, 0.01% Tween-20).

    • Add test compound (dilution series).

    • Incubate 30 mins at Room Temp.

  • Readout: Measure Polarization (mP) on a multi-mode plate reader.

    • Logic: High mP = Tracer bound to MDM2. Low mP = Tracer displaced by inhibitor.

    • Controls: Nutlin-3a (Positive Control), DMSO (Negative Control).

Logic & Pathway Visualization

The following diagram illustrates the SAR optimization logic used to derive high-affinity, metabolically stable fluorinated isoindolinones.

SAR_Logic Lead Lead Compound 1 (Non-fluorinated) Scan Systematic Fluorine Scan (C4, C5, C6 Positions) Lead->Scan Initiate SAR C4_Result C4-Fluorine Potency Loss (~2x) Steric Clash Scan->C4_Result Modification C5_C6_Result C5/C6-Fluorine Potency Gain (~3x) Electronic Tuning Scan->C5_C6_Result Modification Analysis Multi-Parameter Analysis (Potency + Metabolic Stability) C4_Result->Analysis Discard C5_C6_Result->Analysis Select Optimization Difluorination Strategy (Combine C5 & C6) Analysis->Optimization Synergy Check Final Compound 12 High Affinity Low P-gp Efflux Optimization->Final Candidate Selection

Caption: Optimization logic flow for fluorinated isoindolinones. Green nodes indicate successful modifications yielding improved affinity and stability.

References

  • Loughran, H. M., et al. (2023).[3] "Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections." ACS Medicinal Chemistry Letters. [Link][4][3]

  • Hardcastle, I. R., et al. (2005). "Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Skalniak, L., et al. (2019). "A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells." The FEBS Journal. [Link]

  • Priya, A., et al. (2025). "Fluorine in drug discovery: Role, design and case studies." International Journal of Pharmaceutical Chemistry and Analysis. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For novel compounds like 5-Fluoro-2-methylisoindolin-1-one, a molecule of interest in medicinal chemistry, rigorous elemental analysis serves two fundamental purposes: the verification of its empirical formula to establish identity and purity, and the quantification of trace elemental impurities to ensure safety and regulatory compliance. The introduction of a halogen, specifically fluorine, into the molecular structure presents unique analytical challenges that necessitate careful selection of methodology and instrumentation.

This guide provides an in-depth comparison of the prevailing elemental analysis standards applicable to 5-Fluoro-2-methylisoindolin-1-one. We will explore the nuances of both bulk elemental analysis for compositional verification and trace elemental analysis for impurity profiling, comparing methodologies, and providing actionable experimental protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the elemental characterization of fluorinated pharmaceutical compounds.

Compound Profile: 5-Fluoro-2-methylisoindolin-1-one

Before delving into analytical techniques, it is essential to establish the theoretical elemental composition of the target molecule. This theoretical profile is the benchmark against which all experimental results are measured.

  • Chemical Formula: C₉H₈FNO[1][2]

  • Molecular Weight: 165.17 g/mol [1][2]

Based on this, the theoretical elemental composition is:

ElementAtomic Mass ( g/mol )Number of AtomsTotal MassPercentage (%)
Carbon (C)12.0119108.09965.45%
Hydrogen (H)1.00888.0644.88%
Fluorine (F)18.998118.99811.50%
Nitrogen (N)14.007114.0078.48%
Oxygen (O)15.999115.9999.69%

Part 1: Bulk Elemental Analysis for Compositional Verification

Bulk elemental analysis, commonly known as CHN analysis, is a cornerstone technique for confirming the identity and purity of a synthesized organic compound. It determines the mass percentages of Carbon, Hydrogen, and Nitrogen through high-temperature combustion.

The Challenge of Fluorine: The analysis of fluorinated compounds like 5-Fluoro-2-methylisoindolin-1-one by standard combustion methods is problematic.[3] During combustion, fluorine forms highly reactive and corrosive species, primarily hydrogen fluoride (HF). These species can attack the quartz combustion tubes and interfere with downstream gas detection, leading to inaccurate results and instrument damage.[4] Therefore, specialized reagents and modified instrument configurations are required.

Comparative Compound: 2-Methylisoindolin-1-one To highlight the specific considerations for the fluorinated title compound, we will compare it to its non-fluorinated analogue, 2-Methylisoindolin-1-one (C₉H₉NO).

CompoundFormulaTheoretical C%Theoretical H%Theoretical N%Analytical Considerations
5-Fluoro-2-methylisoindolin-1-one C₉H₈FNO65.45%4.88%8.48%Requires fluorine-scrubbing reagents in the combustion tube.
2-Methylisoindolin-1-one C₉H₉NO73.45%6.16%9.52%Can be analyzed using standard CHN instrumental setup.
Experimental Protocol: CHN Analysis of a Fluorinated Compound

This protocol is designed for a modern CHN elemental analyzer and incorporates modifications to handle halogenated samples.[5]

Principle: The sample is combusted in a pure oxygen environment at high temperatures (~950°C). The resulting gases (CO₂, H₂O, N₂, and HF) are passed through a series of specialized reagents. Halogens are "scrubbed" or trapped, while the remaining gases are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).

  • Instrument Preparation & Calibration:

    • Ensure the combustion tube is packed with the appropriate reagents. The packing should include a high-efficiency halogen-scrubbing agent like silver tungstate or silver vanadate downstream from the primary oxidation catalyst (e.g., tungsten trioxide).[5]

    • Calibrate the instrument using a certified organic standard with a known C, H, and N content (e.g., Acetanilide). Perform at least three calibration runs to ensure linearity and accuracy.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 5-Fluoro-2-methylisoindolin-1-one into a tin capsule using a microbalance.

    • Seal the capsule tightly to ensure no sample is lost and complete combustion occurs.

  • Analysis Workflow:

    • Introduce the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace.

    • The resulting gas mixture flows through the reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases then pass through the scrubbing section where fluorine is trapped.

    • The purified CO₂, H₂O, and N₂ are separated and detected.

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

  • Data Validation:

    • The experimental C, H, and N percentages should be within ±0.4% of the theoretical values for the compound to be considered pure.

    • Run a check standard after every 10-15 samples to verify instrument stability.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-2 mg Sample in Tin Capsule seal Seal Capsule weigh->seal combustion Combustion (~950°C) in Oxygen seal->combustion reduction Reduction & Halogen Scrubbing (e.g., Silver Tungstate) combustion->reduction separation Gas Separation (GC) reduction->separation detection Detection (TCD) separation->detection calculation Software Calculation of %C, %H, %N detection->calculation comparison Compare to Theoretical Values (Acceptance Criteria: ±0.4%) calculation->comparison Impurity_Analysis_Workflow cluster_xrf XRF Screening (Non-Destructive) cluster_icpms ICP-MS Confirmation (Destructive) start API Sample: 5-Fluoro-2-methylisoindolin-1-one xrf_prep Press ~2g of Powder into Pellet start->xrf_prep icpms_prep Weigh ~0.25g Sample start->icpms_prep xrf_analyze XRF Spectrometer Analysis xrf_prep->xrf_analyze xrf_result Result (ppm) Rapid Screening Data xrf_analyze->xrf_result xrf_result->icpms_prep If > Action Limit, Confirm with ICP-MS icpms_digest Microwave Digestion with Conc. Acids icpms_prep->icpms_digest icpms_dilute Dilute to Final Volume icpms_digest->icpms_dilute icpms_analyze ICP-MS Analysis with Internal Standard icpms_dilute->icpms_analyze icpms_result Result (ppb) Quantitative Compliance Data icpms_analyze->icpms_result

Caption: Comparative workflows for trace elemental impurity analysis.

Conclusion

The elemental analysis of 5-Fluoro-2-methylisoindolin-1-one requires a multi-faceted approach that addresses both its fundamental composition and potential contaminants. For identity and purity confirmation, CHN analysis is essential, but it must be adapted with specific halogen-scrubbing reagents to counteract the corrosive effects of fluorine and ensure accurate data.

For safety and regulatory compliance, a risk-based approach to elemental impurities as outlined in ICH Q3D is mandatory. While XRF offers a powerful, non-destructive, and rapid method for screening, ICP-MS remains the definitive standard for comprehensive, low-level quantification. The choice of technique depends on the specific goal: rapid process monitoring may favor XRF, while final batch release for clinical use necessitates the rigor and sensitivity of ICP-MS. By understanding the principles, advantages, and challenges of each method, researchers can design a robust analytical strategy that ensures the quality, safety, and efficacy of novel fluorinated pharmaceutical compounds.

References

  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control.
  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.
  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Available at: [Link]

  • PubMed. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Available at: [Link]

  • LCGC International. ICP MS Detection for HPLC Analyses of Pharmaceutical Products. Available at: [Link]

  • ResearchGate. USING XRF SPECTROMETRY FOR QUALITY CONTROL OF DRUG PRODUCTS. Available at: [Link]

  • TECOTEC Group. X-ray fluorescence spectroscopy method in Pharmaceuticals. Available at: [Link]

  • YouTube. (2023, March 21). Where to use XRF in Pharma and Cosmetics. Available at: [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available at: [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Available at: [Link]

  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Available at: [Link]

  • Elementar. CHNS analysis of fluorinated samples. Available at: [Link]

  • Robertson Microlit. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available at: [Link]

  • Chromatography Today. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]

Sources

Safety Operating Guide

5-Fluoro-2-methylisoindolin-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

5-Fluoro-2-methylisoindolin-1-one (CAS: 1378706-15-0) is a fluorinated heterocyclic building block, typically utilized in the synthesis of bioactive small molecules (e.g., PARP inhibitors or immunomodulatory drugs).[1]

Critical Disposal Directive: Due to the presence of the fluorine atom (C5 position) and the isoindolinone pharmacophore, this compound must be treated as Halogenated, Potentially Bioactive Organic Waste . It cannot be disposed of in general organic solvent streams or standard trash.[1] It requires high-temperature incineration with specific flue-gas scrubbing capabilities to neutralize Hydrogen Fluoride (HF) byproducts.[1]

Chemical Profile & Hazard Identification

To ensure precise handling, verify the identity of your material against the following parameters. Misidentification of isomers (e.g., 5-fluoro-3-methyl...) can lead to incorrect reactivity assumptions.[1]

ParameterSpecification
Chemical Name 5-Fluoro-2-methylisoindolin-1-one
CAS Number 1378706-15-0
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Physical State Solid (White to Off-white Powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.
Primary Hazard Irritant (H315, H319, H335) ; Potential Bioactivity.
Disposal Class Halogenated Organic (Solid or Liquid).[1]
The "Why" Behind the Protocol (Scientific Integrity)
  • Fluorine-Carbon Bond Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[1] Standard chemical deactivation (e.g., bleach oxidation) will not cleave this bond.[1] Only thermal oxidation >1,100°C is effective.[1]

  • HF Generation: Upon incineration, the fluorine atom is liberated as Hydrogen Fluoride (HF) gas.[1] If this waste is mislabeled as "Non-Halogenated," it may be sent to a facility lacking the necessary caustic scrubbers, leading to illegal emissions and equipment corrosion.[1]

  • Isoindolinone Core: This structural motif is a privileged scaffold in medicinal chemistry.[1] Until specific toxicological data proves otherwise, you must assume the compound possesses biological activity (cytotoxicity or receptor binding) and handle it to prevent environmental accumulation.[1]

Operational Segregation: The Self-Validating System

A self-validating waste system relies on point-of-origin segregation .[1] You must separate this waste before it leaves the fume hood.[1]

Protocol 1: Solid Waste (Pure Compound & Contaminated Consumables)
  • Applicability: Expired powder, weigh boats, contaminated gloves, and paper towels.[1]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Do not use glass for solids to prevent breakage during compaction.

  • Labeling: Must explicitly state "SOLID WASTE: HALOGENATED ORGANICS (Contains Fluorine)."[1]

  • Validation Check: If the bin contains any non-halogenated bulk plastics (like clean packaging), the system is invalid. Only chemically contaminated solids belong here.[1]

Protocol 2: Liquid Waste (Mother Liquors & Rinsates)
  • Applicability: Reaction mixtures (e.g., in DCM, DMF, or DMSO) and HPLC effluents.

  • Container: Amber glass or HDPE carboy (solvent compatible).[1]

  • Segregation Rule:

    • Correct: Pour into the "Halogenated Solvent" carboy.

    • Incorrect: Pouring into "General Organic" or "Aqueous" waste.[1]

  • pH Control: Ensure the waste stream is Neutral to slightly Basic (pH 7–9).

    • Reasoning: If mixed with strong acids in the waste container, the amide functionality of the isoindolinone can hydrolyze, potentially altering the solubility profile or generating unexpected heat.

Visual Workflow: Bench-to-Bin Decision Tree

The following diagram illustrates the logical flow for segregating 5-Fluoro-2-methylisoindolin-1-one waste.

DisposalWorkflow Start Waste Generation: 5-Fluoro-2-methylisoindolin-1-one StateCheck Physical State? Start->StateCheck Liquid Liquid (Solvent/Rinsate) StateCheck->Liquid Solution Solid Solid (Powder/Debris) StateCheck->Solid Powder/Items SolventCheck Solvent Type? Liquid->SolventCheck HaloBin BIN A: Halogenated Solvents (Red Label) SolventCheck->HaloBin Contains DCM/Chloroform or High Conc. Target SolventCheck->HaloBin DMSO/DMF w/ Fluorine Validation Validation: Label must list 'Fluorinated Heterocycle' HaloBin->Validation NonHaloBin BIN B: Non-Halogenated Solvents (Only if <1% Halogen content) SharpsCheck Is it Sharp? (Needles/Glass) Solid->SharpsCheck SharpsBin BIN C: Bio/Chem Sharps (Puncture Proof) SharpsCheck->SharpsBin Yes SolidBin BIN D: Hazardous Solid Waste (Double Bagged) SharpsCheck->SolidBin No (Gloves/Tissues) SolidBin->Validation

Caption: Operational logic for segregating fluorinated isoindolinone waste streams to ensure regulatory compliance.

Spill Management Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the bioactive powder.[1]

  • PPE Upgrade: Wear double nitrile gloves (0.11mm min) and a P95/N95 particulate respirator.[1]

  • Containment (Solid):

    • Do NOT dry sweep (generates dust).[1]

    • Cover the spill with a generic absorbent pad or paper towels dampened with Ethanol .[1]

    • Wipe inward from the periphery to the center.[1]

  • Decontamination:

    • Clean the surface with a detergent solution (Surfactant/Water) to solubilize residual organics.[1]

    • Follow with a water rinse.[1][2][3]

  • Disposal of Cleanup Materials: All pads and gloves used must go into the Solid Hazardous Waste bin (Bin D in the diagram above).[1]

Final Destruction (End-of-Life)

As a researcher, your responsibility ends at the waste accumulation area, but understanding the downstream process ensures you label correctly.[1]

  • Method: Rotary Kiln Incineration.[1]

  • Parameters:

    • Temperature: >1,100°C (Required to mineralize the Fluorine).[1]

    • Residence Time: >2 seconds.[1]

  • Pollution Control: The facility must employ Wet Scrubbing (using NaOH or Ca(OH)₂) to capture the HF gas as NaF or CaF₂ (calcium fluoride) precipitate.[1]

    • Citation: EPA guidelines for destruction of halogenated organics require 99.99% destruction and removal efficiency (DRE) [1].[1]

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustion Guidance.[1][2] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories.[1] ACS Chemical Safety Guidelines.[1] Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-Fluoro-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1378706-15-0 Formula: C9H8FNO Molecular Weight: 165.17 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1][2]

Part 1: Executive Safety Directive

Status: Hazardous Research Chemical (R&D Use Only) Primary Hazard Class: Irritant / Harmful (Based on structural class analysis)[1]

5-Fluoro-2-methylisoindolin-1-one is a fluorinated heterocyclic building block.[1][2] While specific toxicological data (LD50) may be limited due to its status as a research intermediate, it must be handled under the Precautionary Principle .[1] Structural analogs (fluorinated isoindolinones and indoles) typically exhibit acute toxicity if swallowed and are significant irritants to mucous membranes, eyes, and skin.[2]

Immediate Action Required:

  • Do not handle on an open bench. All weighing and transfer must occur inside a certified chemical fume hood.[1]

  • Avoid dust generation. Inhalation of fluorinated heterocycles can cause rapid respiratory distress.[1]

  • Treat as a potential bioactive. Many isoindolinone derivatives are pharmacologically active (e.g., CNS agents); minimize exposure limits (OEL) to < 10 µg/m³ by default.[1]

Part 2: Risk Assessment & Hazard Identification[2][3][4][5]

Chemical Hazard Profile
Hazard CategoryGHS Classification (Estimated)Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][4][5][6][7]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][4][5][7]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][5]
Structural Risk Factors[1][2]
  • Fluorine Substitution: The C-F bond increases lipophilicity, potentially enhancing skin absorption and blood-brain barrier penetration compared to non-fluorinated analogs.[1][2]

  • Isoindolinone Core: This scaffold is a common pharmacophore in drug discovery (e.g., immunomodulators, antipsychotics).[1][2] Assume unknown biological activity.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required.

Body AreaPPE RequirementTechnical Specification
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Disposable)Outer Layer: 5-8 mil Nitrile (Extended Cuff)Change outer gloves immediately after splash contact.[1][2]
Eye/Face Chemical Safety Goggles ANSI Z87.1 compliant.[1] Side shields alone are insufficient for powders that may become airborne.[1]
Respiratory Engineering Control First Primary: Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator if outside hood.[1]
Body Lab Coat + Apron Standard: 100% Cotton or flame-resistant synthetic lab coat.Task-Specific: Chemical-resistant apron (Tyvek/PVC) during stock solution preparation.[1][2]
PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the operation being performed.

PPE_Decision_Logic Start Task Identification Is_Solid Is the compound in SOLID form? Start->Is_Solid Is_Solution Is the compound in SOLUTION? Is_Solid->Is_Solution No Solid_Handling Weighing / Transfer Is_Solid->Solid_Handling Yes Soln_Handling Pipetting / Dilution Is_Solution->Soln_Handling Yes PPE_Solid REQ: Fume Hood + N95 (Backup) + Goggles + Double Nitrile Solid_Handling->PPE_Solid PPE_Soln REQ: Fume Hood + Safety Glasses + Single Nitrile (4mil) Soln_Handling->PPE_Soln

Figure 1: PPE Selection Logic based on physical state.[1] Solid handling requires stricter respiratory and eye protection due to dust hazards.[1]

Part 4: Operational Handling Protocol

Safe Weighing & Solubilization

Objective: Prepare a stock solution (e.g., 10 mM in DMSO) without contaminating the balance or user.

  • Preparation:

    • Clear the fume hood of clutter.[1]

    • Place a secondary containment tray and a waste bag inside the hood.

    • Pre-label your destination vial (e.g., "5-F-2-Me-Iso, 10mM DMSO, [Date]").

  • Weighing (Analytical Balance):

    • Note: If the balance is outside the hood, use the "Closed Transfer" method.[1]

    • Tare a screw-cap vial with the cap on.

    • Open the vial inside the hood.[1] Add approximate amount of solid using a disposable antistatic spatula.[1]

    • Cap the vial tightly inside the hood.[1]

    • Transfer capped vial to the balance to weigh.

    • Repeat until desired mass is achieved.[1] NEVER open the source container on the open bench.

  • Solubilization:

    • Return the weighed vial to the fume hood.[1]

    • Add solvent (DMSO or DMF are recommended for this lipophilic core) slowly down the side of the vial.[1]

    • Vortex inside the hood (or with cap sealed).[1]

    • Observation: 5-Fluoro-2-methylisoindolin-1-one should dissolve readily in DMSO.[1][2] If turbidity persists, sonicate in a water bath (sealed vial).[1]

Storage
  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vial (light sensitive) with Teflon-lined cap.

  • Atmosphere: Store under Nitrogen or Argon if storing for >1 month (prevents oxidative degradation of the isoindolinone ring).[1]

Part 5: Emergency Response & Decontamination[1][2]

Exposure Response
Exposure RouteImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately. If breathing is difficult, give oxygen.[1][2]Seek medical attention if cough or wheezing persists.
Skin Contact Wash with soap and water for 15 minutes.[1][6] Remove contaminated clothing.[1][6][8][9]Monitor for delayed redness (fluorinated compounds can cause delayed irritation).[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1][6] Lift eyelids.[1]Mandatory ophthalmology consult.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.Call Poison Control. Provide CAS 1378706-15-0.[1][2][10][11]
Spill Cleanup (Solid)

Scenario: You spill ~50 mg of powder inside the fume hood.[1]

  • Isolate: Close the hood sash to the lowest working height. Alert nearby personnel.

  • PPE Up: Ensure double gloves and goggles are on.[1]

  • Cover: Gently cover the spill with a damp paper towel (water or ethanol).[1] Why? This prevents dust from becoming airborne during cleanup.[1]

  • Collect: Wipe up the damp powder.[1] Place used towels into a dedicated hazardous waste bag.

  • Decontaminate: Wipe the surface with a 10% detergent solution, followed by water.[1]

  • Disposal: Label waste as "Solid Organic Waste (Fluorinated) - Toxic".

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Lower Sash) Spill->Isolate Dampen 2. Cover with Damp Towel Isolate->Dampen Collect 3. Wipe & Collect Dampen->Collect Clean 4. Detergent Wash Collect->Clean Waste 5. Tag as Halogenated Waste Clean->Waste

Figure 2: Step-by-step spill response workflow for solid fluorinated intermediates.

Part 6: Waste Disposal Strategy

Regulatory Status: As a fluorinated organic compound, this material must never be disposed of down the drain.[1] It is classified as Halogenated Organic Waste .[1]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into the "Solid Hazardous Waste" bin.[1]

  • Liquid Waste:

    • Segregate into "Halogenated Solvents" carboy.

    • Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as the amide bond in the isoindolinone can hydrolyze, potentially releasing fluorinated byproducts.[2]

  • Labeling:

    • Full Chemical Name: 5-Fluoro-2-methylisoindolin-1-one[1][2][11]

    • Constituents: Fluorine, Nitrogen.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][6][7]

References

  • PubChem . (n.d.).[1] Compound Summary: Isoindolin-1-one derivatives. National Library of Medicine.[1] Retrieved February 16, 2026, from [Link][2]

Sources

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